molecular formula C56H58F2N8O14S2 B15190132 Roginolisib hemifumarate CAS No. 1621688-31-0

Roginolisib hemifumarate

Numéro de catalogue: B15190132
Numéro CAS: 1621688-31-0
Poids moléculaire: 1169.2 g/mol
Clé InChI: GSMZEFQGEJPDES-WXXKFALUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roginolisib hemifumarate is a useful research compound. Its molecular formula is C56H58F2N8O14S2 and its molecular weight is 1169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1621688-31-0

Formule moléculaire

C56H58F2N8O14S2

Poids moléculaire

1169.2 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;bis([6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[3,4-d]pyrazol-3-yl]-morpholin-4-ylmethanone)

InChI

InChI=1S/2C26H27FN4O5S.C4H4O4/c2*27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29;5-3(6)1-2-4(7)8/h2*1-7H,8-17H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

Clé InChI

GSMZEFQGEJPDES-WXXKFALUSA-N

SMILES isomérique

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=C/C(=O)O)\C(=O)O

SMILES canonique

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roginolisib Hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] It distinguishes itself from other PI3K inhibitors through its non-ATP-competitive binding mechanism, which contributes to a highly selective and well-tolerated profile.[2][3] Roginolisib exerts a multi-modal anti-cancer effect by directly inhibiting the proliferation of malignant cells and by reshaping the tumor microenvironment to foster a robust anti-tumor immune response.[4] This technical guide provides a comprehensive overview of the mechanism of action of Roginolisib hemifumarate, supported by quantitative data, detailed experimental methodologies, and visual representations of its core biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of PI3Kδ

Roginolisib functions as a highly selective inhibitor of PI3Kδ, an enzyme predominantly expressed in hematopoietic cells and a key component of the PI3K/AKT/mTOR signaling pathway.[5][6] Dysregulation of this pathway is a frequent driver in various hematological malignancies and is increasingly recognized for its role in solid tumors, particularly in modulating the immune response.[7][8]

Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, Roginolisib is a non-ATP-competitive, allosteric modulator.[2][3] It binds to the C-terminal region of the PI3Kδ protein, which induces a conformational change that stabilizes the enzyme in an inactive state.[2][9] This unique mechanism of action is believed to contribute to its high selectivity and favorable safety profile, mitigating off-target effects commonly associated with ATP-competitive inhibitors.[3][10]

Downstream Signaling Consequences

By inhibiting PI3Kδ, Roginolisib effectively blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The suppression of the PI3Kδ/AKT signaling cascade leads to:

  • Inhibition of Cancer Cell Proliferation: Roginolisib has been shown to directly impede the proliferation of cancer cells in a concentration-dependent manner.[4][5]

  • Modulation of Apoptotic Pathways: The inhibition of PI3K/AKT signaling by Roginolisib has been correlated with alterations in the expression of apoptotic proteins such as BIM and MCL1, suggesting a pro-apoptotic effect.[7]

Immunomodulatory Effects

A pivotal aspect of Roginolisib's mechanism of action is its ability to modulate the tumor immune microenvironment.[8] PI3Kδ signaling is crucial for the function and survival of regulatory T-cells (Tregs), an immunosuppressive cell type that hinders anti-tumor immunity.[6] Roginolisib treatment leads to a significant reduction in the number and suppressive function of Tregs within the tumor microenvironment.[6][11]

Concurrently, Roginolisib has been observed to increase the infiltration and activation of anti-cancer immune cells, including:

  • CD8+ T-cells: These cytotoxic T-lymphocytes are critical for recognizing and eliminating cancer cells.[1]

  • Natural Killer (NK) cells: These are innate lymphoid cells that can directly kill tumor cells.[1]

This shift in the immune cell balance from an immunosuppressive to an immunostimulatory state enhances the body's ability to mount an effective anti-tumor response.[1] This immunomodulatory activity also provides a strong rationale for combining Roginolisib with immune checkpoint inhibitors.[12]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

ParameterValueCell Line/SystemReference
IC50 (PI3Kδ Inhibition) 145 nMEnzyme Assay[5]
IC50 (B cell proliferation) 48 nMB-cell Proliferation Assay[5]
IC50 (pAkt inhibition) 280 nMRamos B cells[5]

Table 1: In Vitro Potency of this compound

Signaling Pathway and Experimental Workflow Visualizations

Roginolisib's Impact on the PI3Kδ Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Treg_Function Treg Function & Survival AKT->Treg_Function Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Roginolisib Roginolisib Roginolisib->PI3Kd Allosteric Inhibition

Caption: Roginolisib allosterically inhibits PI3Kδ, blocking downstream signaling.

Experimental Workflow: In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Treat with varying concentrations of Roginolisib cell_seeding->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation reagent_addition Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->reagent_addition readout Measure signal (absorbance or luminescence) reagent_addition->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for determining the IC50 of Roginolisib on cancer cell lines.

Experimental Workflow: Flow Cytometry for Immune Cell Profiling

Flow_Cytometry_Workflow start Start: Collect patient blood or tumor biopsy isolate_cells Isolate single cell suspension start->isolate_cells stain_cells Stain with fluorescently labeled antibodies (e.g., CD3, CD4, CD8, FoxP3) isolate_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data gate_populations Gate on specific immune cell populations (Tregs, CD8+ T-cells) acquire_data->gate_populations quantify Quantify cell numbers and activation markers gate_populations->quantify end End: Analyze changes pre- and post-treatment quantify->end

Caption: Workflow for analyzing immune cell populations in response to Roginolisib.

Detailed Experimental Protocols

PI3Kδ Enzyme Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of Roginolisib against the PI3Kδ enzyme.

  • Methodology:

    • A radiometric or fluorescence-based kinase assay is utilized.

    • Recombinant human PI3Kδ enzyme is incubated with a lipid substrate (e.g., PIP2) and ATP (radiolabeled or with a fluorescent analog).

    • Roginolisib is added at various concentrations to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified.

    • The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

B-cell Proliferation Assay
  • Objective: To assess the effect of Roginolisib on the proliferation of B-cells.

  • Methodology:

    • Primary B-cells or a B-cell lymphoma cell line (e.g., Ramos) are seeded in a 96-well plate.

    • The cells are stimulated to proliferate using an appropriate agent (e.g., anti-BCR antibody).

    • Roginolisib is added at a range of concentrations.

    • The plate is incubated for a period of 48-72 hours.

    • Cell proliferation is measured using a standard method, such as the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric/fluorometric viability assay (e.g., CellTiter-Glo).

    • The IC50 value is calculated from the resulting dose-response curve.

Western Blot for Phospho-AKT (pAkt) Inhibition
  • Objective: To confirm the on-target effect of Roginolisib by measuring the phosphorylation of AKT.

  • Methodology:

    • A relevant cell line (e.g., Ramos B cells) is treated with Roginolisib at various concentrations for a defined period (e.g., 1 hour).

    • The cells are then stimulated to activate the PI3K pathway (e.g., with a B-cell receptor agonist).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-AKT (Ser473) and total AKT.

    • Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

    • The ratio of phospho-AKT to total AKT is calculated to determine the extent of inhibition.

Conclusion

This compound represents a significant advancement in the field of PI3Kδ inhibition. Its unique allosteric, non-ATP-competitive mechanism of action confers high selectivity and a favorable safety profile. The dual action of directly inhibiting cancer cell proliferation and fostering a pro-inflammatory tumor microenvironment provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents, including immunotherapies. The data presented in this guide underscore the potential of Roginolisib to become a valuable therapeutic option for patients with a range of hematological and solid malignancies.

References

Roginolisib Hemifumarate: A Deep Dive into its PI3Kδ Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244 and MSC2360844) is a novel, orally bioavailable, small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1][2] It represents a significant development in the field of PI3K inhibitors due to its unique, non-ATP-competitive, allosteric mechanism of action.[3][4] This mechanism, which involves binding to the C-terminus of the PI3Kδ protein, contributes to its high selectivity and favorable safety profile compared to other PI3K inhibitors.[2][4] This technical guide provides a comprehensive overview of the PI3Kδ selectivity profile of Roginolisib hemifumarate, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Roginolisib has been demonstrated to be a potent and highly selective inhibitor of PI3Kδ.

Biochemical and Cellular Potency

Roginolisib demonstrates potent inhibition of PI3Kδ in biochemical assays and downstream signaling in cellular contexts.

ParameterValueAssay SystemReference
Biochemical IC50 vs. PI3Kδ 145 nMIn vitro kinase assay[1]
Cellular IC50 (pAkt inhibition) 280 nMBCR-induced pAkt in Ramos B cells[1]
Cellular IC50 (antiproliferative) 48 nMB cell proliferation assay[1]
PI3K Isoform Selectivity

While a direct head-to-head comparison of IC50 values against all Class I PI3K isoforms (α, β, γ, and δ) in a single biochemical assay is not publicly available in the reviewed literature, non-clinical toxicology studies provide strong evidence for its selectivity in a physiological setting. These studies show that pharmacologically relevant plasma concentrations of Roginolisib lead to sustained inhibition of PI3Kδ at doses significantly lower than those required to inhibit PI3Kβ and PI3Kα.

TargetIn Vivo Effect at Indicated DoseSpeciesReference
PI3Kδ Free plasma levels exceeded cellular IC90 for ≥12 hoursRat & Dog[5]
PI3Kβ Free plasma levels exceeded cellular IC90 for ≥2 hoursRat & Dog[5]
PI3Kα Free plasma levels exceeded cellular IC50 for ≥2 hoursRat & Dog[5]

This in vivo data suggests a favorable selectivity window for PI3Kδ over the α and β isoforms.

Broader Kinase Selectivity

Roginolisib has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for PI3Kδ.

ParameterFindingReference
Kinase Panel Screen Highly selective against a panel of 278 additional kinases.[1]

Signaling Pathway and Mechanism of Action

Roginolisib's unique allosteric, non-ATP-competitive mechanism of inhibition distinguishes it from many other PI3K inhibitors. This leads to a more targeted disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Roginolisib Roginolisib Roginolisib->PI3K Allosteric Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effects (Proliferation, Survival) mTORC1->Downstream Regulation

PI3K/AKT signaling pathway with Roginolisib's point of inhibition.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the selectivity and activity of Roginolisib.

Biochemical PI3K Isoform Selectivity Assay (General Protocol)

Biochemical assays are employed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the production of ADP, a product of the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647 labeled ADP tracer are used. In the absence of inhibition, the kinase produces ADP, which displaces the tracer from the antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is produced, the tracer remains bound to the antibody, and a high TR-FRET signal is generated.

Materials:

  • Purified recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • This compound (serially diluted)

  • TR-FRET based ADP detection kit (e.g., Adapta™ Universal Kinase Assay Kit)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of Roginolisib in DMSO.

  • In a 384-well plate, add the PI3K enzyme, lipid substrate, and the Roginolisib dilutions.

  • Initiate the kinase reaction by adding a solution containing ATP at a concentration near the Km for each isoform.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the TR-FRET detection reagents as per the manufacturer's protocol.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular PI3K Pathway Inhibition Assay (pAkt Western Blot - General Protocol)

This assay assesses the ability of Roginolisib to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector protein, Akt.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The phosphorylation of Akt at key residues (e.g., Ser473) is a hallmark of PI3K pathway activation. Inhibition of PI3Kδ by Roginolisib should lead to a dose-dependent decrease in pAkt levels.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • This compound (serially diluted)

  • Stimulant (e.g., anti-IgM for BCR cross-linking)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to an appropriate density.

  • Pre-treat cells with varying concentrations of Roginolisib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes) to induce PI3K pathway activation.

  • Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

  • Quantify band intensities to determine the relative inhibition of Akt phosphorylation.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep_Reagents Dispense Dispense Reagents into Assay Plate Prep_Reagents->Dispense Incubate Incubate at RT Dispense->Incubate Add_Detection Add Detection Reagents (e.g., TR-FRET) Incubate->Add_Detection Read_Plate Read Plate (Measure Signal) Add_Detection->Read_Plate Analyze Data Analysis (% Inhibition, IC50 Curve) Read_Plate->Analyze End End Analyze->End

Generalized workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of PI3Kδ. Its unique non-ATP-competitive mechanism of action contributes to a favorable selectivity profile, not only against other PI3K isoforms but also across the broader human kinome. The data presented in this guide, supported by the detailed methodologies, underscore the differentiated profile of Roginolisib, making it a promising therapeutic candidate for various malignancies and immune-mediated diseases. Further research, particularly the public release of head-to-head biochemical selectivity data, will continue to refine our understanding of this important molecule.

References

The Journey of Roginolisib Hemifumarate: From Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Roginolisib (IOA-244), a first-in-class, orally active, and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Roginolisib hemifumarate. It details the preclinical and clinical findings that underscore its potential in treating various malignancies, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Rationale

Roginolisib was initially investigated for the treatment of autoimmune diseases. Its journey into oncology was driven by the understanding that aberrant PI3Kδ signaling is a key driver in various hematological and solid tumors. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in cancer, playing a crucial role in cell growth, proliferation, survival, and differentiation.

The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive target for malignancies of this lineage. Furthermore, PI3Kδ plays a critical role in the function of regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor microenvironment. By inhibiting PI3Kδ, Roginolisib not only directly targets cancer cells but also modulates the immune system to enhance anti-tumor responses.

Roginolisib is a non-ATP-competitive, allosteric inhibitor, a characteristic that confers high selectivity and a favorable safety profile compared to first-generation, ATP-competitive PI3K inhibitors.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the chemical identity of the active pharmaceutical ingredient is known.

Chemical Name: (6-fluoro-1-(4-(morpholinomethyl)phenyl)-5,5-dioxido-1,4-dihydrothiochromeno[4,3-c]pyrazol-3-yl)(morpholino)methanone, hemifumarate salt.

The synthesis of related pyrazolopyrimidine derivatives, which share structural similarities with Roginolisib, has been described in various patents. These syntheses often involve multi-step sequences starting from commercially available precursors. The construction of the core pyrazole ring fused to a pyrimidine system is a key feature of these synthetic routes. It is plausible that the synthesis of Roginolisib follows a convergent strategy, involving the preparation of key intermediates that are then coupled to assemble the final molecule.

Mechanism of Action

Roginolisib exerts its anti-cancer effects through the selective inhibition of the PI3Kδ isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased proliferation and increased apoptosis of cancer cells.

A crucial aspect of Roginolisib's mechanism is its immunomodulatory activity. By inhibiting PI3Kδ in regulatory T cells (Tregs), Roginolisib can reduce their suppressive function within the tumor microenvironment. This leads to an increased ratio of cytotoxic CD8+ T cells to Tregs, thereby promoting a more effective anti-tumor immune response.

dot

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_treg Regulatory T Cell (Treg) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Roginolisib Roginolisib Roginolisib->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Survival Cell Survival mTORC1->Survival Treg_PI3K PI3Kδ Treg_Suppression Suppressive Function Treg_PI3K->Treg_Suppression Treg_Roginolisib Roginolisib Treg_Roginolisib->Treg_PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Roginolisib.

Quantitative Data

Preclinical Data
ParameterValueCell Line/ModelReference
IC50 (PI3Kδ) 18 nMEnzymatic Assay[1]
IC50 (PI3Kα) >10,000 nMEnzymatic AssayN/A
IC50 (PI3Kβ) 2,240 nMEnzymatic AssayN/A
IC50 (PI3Kγ) 1,690 nMEnzymatic Assay[1]
Cell Viability (IC50) Varies by cell lineLymphoma cell lines[2]
Clinical Data: DIONE-01 Trial (NCT04328844)

The DIONE-01 trial is a Phase 1, two-part, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of Roginolisib in patients with advanced solid tumors and follicular lymphoma.[3][4][5][6][7]

ParameterUveal Melanoma CohortFollicular Lymphoma Cohort
Number of Patients 298
Recommended Phase 2 Dose (RP2D) 80 mg daily80 mg daily
Median Overall Survival (OS) 16 monthsNot Reported
Median Progression-Free Survival (PFS) 5 monthsNot Reported
Objective Response Rate (ORR) N/AN/A
Grade 3/4 Treatment-Related Adverse Events <7%N/A
Clinical Data: OCULE-01 Trial (NCT06717126)

The OCULE-01 trial is an ongoing Phase 2, multicenter, open-label, randomized study evaluating the efficacy of Roginolisib in patients with advanced/metastatic uveal melanoma who have progressed on prior therapy.[3][8][9][10][11]

ParameterDescription
Primary Endpoint Overall Survival (OS)
Secondary Endpoints Progression-Free Survival (PFS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Safety and Tolerability, Pharmacokinetics
Patient Population ~85 adults with advanced/metastatic uveal melanoma with disease progression after at least one prior therapy
Treatment Arms Arm 1: Roginolisib 80 mg dailyArm 2: Roginolisib 40 mg dailyArm 3: Investigator's choice of standard therapy

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Roginolisib on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., lymphoma, mesothelioma)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of Roginolisib in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Roginolisib dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][12][13][14]

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with Roginolisib dilutions B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3: A representative gating strategy for identifying Treg cells.

Conclusion

This compound represents a significant advancement in the field of PI3Kδ inhibition. Its unique allosteric mechanism of action confers high selectivity and a favorable safety profile, addressing some of the limitations of earlier-generation PI3K inhibitors. The preclinical and clinical data gathered to date strongly support its continued development in various oncology indications, particularly in uveal melanoma and hematological malignancies. The ongoing Phase 2 OCULE-01 trial will be instrumental in further defining the clinical utility of Roginolisib and its potential to improve outcomes for patients with difficult-to-treat cancers. This technical guide provides a solid foundation for researchers and clinicians interested in the science and therapeutic potential of this promising new agent.

References

A Technical Whitepaper on the Allosteric Modulation of PI3Kδ by Roginolisib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers and immune disorders.[1][2] The PI3Kδ isoform, predominantly expressed in hematopoietic cells, has emerged as a key therapeutic target.[1][3][4] First-generation PI3Kδ inhibitors, which are ATP-competitive, have demonstrated clinical efficacy but are often limited by significant toxicities due to off-target effects.[5][6] Roginolisib (IOA-244) represents a paradigm shift as a first-in-class, orally bioavailable, allosteric modulator of PI3Kδ.[7][8] Unlike conventional inhibitors, Roginolisib employs a unique, non-ATP competitive mechanism, binding to the C-terminus of the PI3Kδ catalytic subunit to stabilize an inactive enzyme conformation.[5][6][9] This allosteric modulation confers exquisite selectivity and a favorable safety profile, paving the way for new therapeutic strategies in both hematological malignancies and solid tumors.[6][10] This document provides a comprehensive technical overview of Roginolisib's mechanism, preclinical and clinical data, and the experimental methodologies used for its characterization.

The PI3Kδ Signaling Pathway and the Rationale for Allosteric Inhibition

The Canonical PI3Kδ Pathway

Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Kδ is recruited to the plasma membrane where it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effector proteins with Pleckstrin homology (PH) domains, most notably AKT and PDK1.[2] This cascade activation promotes cell survival, proliferation, and differentiation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[2]

PI3K_Signaling RTK RTK / GPCR PI3Kd PI3Kδ (p110δ/p85) RTK->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT mTOR mTOR AKT->mTOR Activation GSK3b GSK3β AKT->GSK3b Inhibition Cell_Response Cell Proliferation, Survival, Metabolism mTOR->Cell_Response GSK3b->Cell_Response Regulation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The canonical PI3Kδ/AKT/mTOR signaling pathway.
Mechanism of Action: Allosteric vs. Orthosteric Inhibition

Traditional PI3Kδ inhibitors are orthosteric, competing with ATP for binding in the kinase domain. This can lead to off-target inhibition of other kinases and isoforms, contributing to toxicity. Roginolisib is a non-ATP competitive, allosteric modulator.[5][6] It binds to a distinct site on the C-terminus of the p110δ subunit, inducing a conformational change that stabilizes the enzyme in a catalytically inactive state.[6][9] This unique mechanism confers high selectivity for PI3Kδ, minimizing off-target effects and leading to a more favorable safety profile.[6][10]

Inhibition_Mechanisms cluster_0 Orthosteric (ATP-Competitive) Inhibition cluster_1 Allosteric Inhibition (Roginolisib) Enzyme_A PI3Kδ ATP Binding Site Allosteric Site ATP ATP ATP->Enzyme_A:f1 Blocked Inhibitor_A Orthosteric Inhibitor Inhibitor_A->Enzyme_A:f1 Binds Enzyme_B PI3Kδ ATP Binding Site Allosteric Site Enzyme_B:f1->Enzyme_B:f1 Inactive Conformation ATP_B ATP Inhibitor_B Roginolisib Inhibitor_B->Enzyme_B:f2 Binds

Caption: Comparison of orthosteric and allosteric inhibition mechanisms.

Quantitative Data

The preclinical profile of Roginolisib demonstrates potent and highly selective inhibition of PI3Kδ.

Table 1: Biochemical Potency and Isoform Selectivity
Kinase IsoformIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ145-
PI3Kα18,500~128-fold
PI3Kβ2,850~20-fold
Data sourced from publicly available information.[11]
Table 2: Cellular Activity of Roginolisib
AssayCell TypeIC50 (nM)
B-Cell ProliferationHuman primary B-cells48
BCR-induced pAktRamos B-cells280
Data sourced from publicly available information.[11][12]
Table 3: Summary of Clinical Findings (DIONE-01 Trial)
IndicationDose LevelKey Observations
Relapsed/Refractory Follicular Lymphoma80 mg QD2 of 4 patients achieved a Partial Response (PR).[5]
Relapsed/Refractory Follicular Lymphoma20 mg & 80 mg QDNo dose-limiting toxicities (DLTs) observed; transient G3 AST/ALT elevation and platelet reduction seen in 2/8 patients, which resolved without intervention.[5]
Metastatic Uveal Melanoma80 mg QD (RP2D)Median Overall Survival (OS) of 16 months, compared to <8 months for historical controls.[10][13]
Solid Tumors & Follicular Lymphoma80 mg QD (RP2D)Well-tolerated with <7% of Grade 3/4 treatment-emergent adverse effects deemed related to the agent.[13]
Data from the Phase 1 DIONE-01 study (NCT04328844).[13]

Key Experimental Protocols

Protocol: In Vitro PI3Kδ Kinase Assay (HTRF)
  • Objective: To determine the IC50 of Roginolisib against the PI3Kδ enzyme.

  • Methodology:

    • Reagents: Recombinant human PI3Kδ, PIP2 substrate, ATP, assay buffer, HTRF detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody, streptavidin-XL665).

    • Procedure: a. Serially dilute Roginolisib in DMSO and add to a 384-well assay plate. b. Add recombinant PI3Kδ enzyme to the wells and incubate briefly. c. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and add the HTRF detection reagents. e. Incubate for 60 minutes to allow for binding.

    • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Analysis: Calculate the HTRF ratio and plot against inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.

Protocol: Cellular pAkt Inhibition Assay (Western Blot)
  • Objective: To measure the effect of Roginolisib on the PI3Kδ signaling pathway in a cellular context.

  • Methodology:

    • Cell Culture: Culture Ramos cells (human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% FBS.

    • Procedure: a. Seed cells in a 6-well plate and starve overnight in serum-free media. b. Pre-treat cells with varying concentrations of Roginolisib or DMSO vehicle for 1 hour. c. Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 15 minutes. d. Immediately place plates on ice, aspirate media, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. e. Quantify total protein concentration using a BCA assay.

    • Western Blot: a. Denature equal amounts of protein lysate and separate using SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). d. Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity using densitometry software. Normalize pAkt levels to total Akt and plot the percentage inhibition relative to the stimulated control.

Western_Blot_Workflow Start Start: Culture Ramos B-cells Step1 Serum Starvation (Overnight) Start->Step1 Step2 Pre-treat with Roginolisib (1 hour) Step1->Step2 Step3 Stimulate with anti-IgM (15 min) Step2->Step3 Step4 Cell Lysis & Protein Quantification (BCA) Step3->Step4 Step5 SDS-PAGE & PVDF Transfer Step4->Step5 Step6 Antibody Incubation (pAkt, Total Akt, Actin) Step5->Step6 Step7 ECL Detection & Imaging Step6->Step7 End Analysis: Densitometry & IC50 Step7->End

Caption: Workflow for cellular pAkt inhibition assay via Western Blot.
Protocol: In Vivo Syngeneic Tumor Model

  • Objective: To evaluate the anti-tumor and immunomodulatory effects of Roginolisib in vivo.

  • Methodology:

    • Animal Model: C57BL/6 mice.

    • Tumor Implantation: Subcutaneously inject MC38 (colon adenocarcinoma) cells into the flank of the mice.

    • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Roginolisib). Administer Roginolisib daily via oral gavage.

    • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

    • Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens. a. Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+, FoxP3+ Tregs). b. Flow Cytometry: Prepare single-cell suspensions from the remaining tumor tissue and spleens. Stain with fluorescently-labeled antibodies to quantify immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Analysis: Compare tumor growth curves between treatment groups. Analyze flow cytometry and IHC data to determine the impact of Roginolisib on the tumor immune microenvironment.

Conclusion and Future Directions

Roginolisib is a highly selective, first-in-class allosteric modulator of PI3Kδ.[7][8] Its unique non-ATP competitive mechanism of action translates into a highly differentiated preclinical profile characterized by potent on-target activity and an improved safety profile compared to earlier-generation PI3Kδ inhibitors.[6][9] Clinical data from the DIONE-01 study has demonstrated promising anti-tumor activity and good tolerability in patients with both hematological cancers and solid tumors, such as uveal melanoma.[5][13]

The ability of Roginolisib to modulate the tumor microenvironment, specifically by reducing suppressive immune cells like regulatory T-cells, provides a strong rationale for its use in combination with immunotherapies.[6][13][14] Ongoing and future clinical trials will further elucidate the full potential of Roginolisib to reverse immune-mediated resistance and improve outcomes for patients with difficult-to-treat cancers.[7][15][16]

References

Roginolisib Hemifumarate: A Technical Guide to Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] As a highly selective, non-ATP-competitive inhibitor, roginolisib represents a promising therapeutic agent in oncology, particularly for cancers with dysregulated PI3K signaling pathways.[4][5] Its unique mechanism of action translates into a distinct safety and tolerability profile compared to earlier-generation PI3K inhibitors.[3][6] This technical guide provides an in-depth overview of roginolisib's target engagement in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. Roginolisib is currently under investigation in multiple clinical trials for both solid and hematological malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia.[7][8][9]

Mechanism of Action: Dual Impact on Tumor and Microenvironment

Roginolisib exerts a multi-modal anti-cancer effect by directly targeting tumor cells and by modulating the immune landscape of the tumor microenvironment.[6][10]

  • Tumor Cell-Intrinsic Effects: In cancer cells with aberrant PI3Kδ signaling, roginolisib directly inhibits the PI3K/AKT/mTOR pathway. This blockade disrupts critical cellular processes, leading to the suppression of cell proliferation and the induction of apoptosis (programmed cell death).[5][6][8] Specifically, studies in mesothelioma and hematologic malignancy models have shown that roginolisib treatment leads to the suppression of downstream signaling molecules like AKT, ERK1/2, and FOXO1, and modulates the expression of key apoptotic proteins such as MCL1 and BIM.[5][6]

  • Tumor Microenvironment Modulation: A key aspect of roginolisib's mechanism is its ability to remodel the tumor immune microenvironment. It has been shown to reduce the population of immunosuppressive regulatory T cells (Tregs).[7][11] This action, combined with an observed increase in the activity of anti-cancer immune cells like effector CD8+ T cells and Natural Killer (NK) cells, shifts the balance towards a more robust anti-tumor immune response.[2][10] This immunomodulatory effect provides a strong rationale for its use in combination with immunotherapies like checkpoint inhibitors.

Below is a diagram illustrating the core mechanism of action of Roginolisib.

Roginolisib_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment PI3Kd PI3Kδ AKT AKT PI3Kd->AKT ERK ERK1/2 PI3Kd->ERK mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Survival & Proliferation mTOR->Proliferation Treg Regulatory T cells (Tregs) (Immunosuppressive) CD8_NK CD8+ T cells & NK cells (Anti-tumor immunity) Roginolisib Roginolisib (IOA-244) Roginolisib->PI3Kd Inhibits Roginolisib->Treg Reduces Roginolisib->CD8_NK Promotes MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with Roginolisib (various concentrations) A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan formation D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance (spectrophotometer) F->G H 8. Analyze data & calculate IC50 G->H Apoptosis_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis A Treat cells with Roginolisib B Harvest cells (adherent + floating) A->B C Wash with PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in dark E->F G Acquire data on flow cytometer F->G H Gate populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) G->H PI3K_Signaling_Pathway cluster_pathway PI3Kδ Downstream Signaling BCR BCR / GPCR PI3Kd PI3Kδ BCR->PI3Kd AKT AKT PI3Kd->AKT Activates ERK ERK PI3Kd->ERK GSK3 GSK3α/β AKT->GSK3 Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits MCL1 MCL1 (Anti-apoptotic) GSK3->MCL1 Promotes degradation BIM BIM (Pro-apoptotic) FOXO1->BIM Promotes transcription Roginolisib Roginolisib Roginolisib->PI3Kd Inhibits

References

In Vitro Characterization of Roginolisib Hemifumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] As a critical node in cellular signaling, particularly in B lymphocytes, the PI3Kδ pathway is a key therapeutic target in various hematological malignancies and inflammatory diseases. Roginolisib's mechanism of action involves the direct inhibition of PI3Kδ, leading to the modulation of downstream signaling cascades that govern cell growth, proliferation, and survival.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of Roginolisib hemifumarate, presenting key activity data, detailed experimental protocols for its assessment, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Activity of this compound

The in vitro potency of this compound has been determined across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity in different experimental contexts.

Assay Type Target IC50 (nM) Reference
Biochemical Kinase AssayPI3Kδ145[1][2]

Table 1: Biochemical Potency of Roginolisib. The half-maximal inhibitory concentration (IC50) of Roginolisib against the isolated PI3Kδ enzyme.

Cell Line Assay Type Endpoint Measured IC50 (nM) Reference
Ramos (Burkitt's Lymphoma)B Cell Receptor (BCR) SignalingPhospho-Akt (pAkt)280[1]
B CellsCell ProliferationB Cell Proliferation48[1]

Table 2: Cellular Activity of Roginolisib. The IC50 values of Roginolisib in cell-based assays, demonstrating its effects on signaling and proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for the key experiments used to characterize the activity of this compound.

PI3Kδ Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of Roginolisib on the enzymatic activity of PI3Kδ. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

Objective: To determine the IC50 value of Roginolisib against purified PI3Kδ enzyme.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3Kδ substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • This compound, serially diluted

  • Assay plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare the PI3Kδ reaction buffer, kinase/substrate solution, and serially diluted Roginolisib compound.

  • Kinase Reaction:

    • Add 5 µL of the PI3Kδ enzyme and substrate solution to each well of the assay plate.

    • Add 2.5 µL of serially diluted Roginolisib or vehicle control to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Roginolisib concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

BCR-Induced Phospho-Akt (pAkt) Signaling Assay

This cell-based assay measures the ability of Roginolisib to inhibit the PI3Kδ signaling pathway downstream of B-cell receptor (BCR) activation in a relevant cell line, such as Ramos B cells.

Objective: To determine the IC50 of Roginolisib for the inhibition of BCR-induced Akt phosphorylation.

Materials:

  • Ramos B cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound, serially diluted

  • BCR activator (e.g., anti-IgM antibody)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies: anti-pAkt (e.g., pS473) and a B-cell marker (e.g., anti-CD19)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos B cells to the desired density.

    • Pre-incubate the cells with serially diluted Roginolisib or vehicle control for 1 hour at 37°C.[1]

  • BCR Stimulation:

    • Stimulate the cells with a final concentration of anti-IgM antibody for 5-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding fixation buffer and incubating for 10-15 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

  • Staining:

    • Wash the cells and stain with the anti-pAkt and anti-CD19 antibodies for 60 minutes at room temperature in the dark.

  • Data Acquisition: Acquire the samples on a flow cytometer, collecting events for the CD19-positive population.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the pAkt signal in the CD19-positive gate. Calculate the percent inhibition of pAkt phosphorylation for each Roginolisib concentration and determine the IC50 value.

B Cell Proliferation Assay

This assay assesses the effect of Roginolisib on the proliferation of B cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a suitable method, as it measures ATP levels, which correlate with the number of metabolically active cells.

Objective: To determine the IC50 of Roginolisib for the inhibition of B cell proliferation.

Materials:

  • B cells (e.g., Ramos)

  • Cell culture medium

  • This compound, serially diluted

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the B cells in an opaque-walled 96-well plate at an optimized density.

  • Compound Treatment: Add serially diluted Roginolisib or vehicle control to the wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation for each Roginolisib concentration and determine the IC50 value.

Visualizations

Diagrams illustrating the relevant signaling pathway and experimental workflows provide a clear conceptual framework for understanding the in vitro characterization of Roginolisib.

PI3K_Signaling_Pathway BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts Roginolisib Roginolisib Roginolisib->PI3K_delta PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->PDK1 Downstream Cell Survival & Proliferation pAkt->Downstream Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_signaling Signaling cluster_proliferation Proliferation b1 1. Isolate PI3Kδ Enzyme b2 2. Incubate with Roginolisib & Substrate (PIP2) b1->b2 b3 3. Initiate with ATP b2->b3 b4 4. Measure ADP Production (e.g., ADP-Glo) b3->b4 b5 5. Determine IC50 b4->b5 c1 1. Culture B Cells (e.g., Ramos) c2 2. Treat with Roginolisib c1->c2 c3 3a. Stimulate BCR (e.g., anti-IgM) c2->c3 c6 3b. Incubate (e.g., 72h) c2->c6 c4 4a. Fix, Permeabilize & Stain (anti-pAkt) c3->c4 c5 5a. Analyze by Flow Cytometry c4->c5 c7 4b. Measure Cell Viability (e.g., CellTiter-Glo) c6->c7 c8 5b. Determine IC50 c7->c8 Logical_Relationship Roginolisib This compound Target PI3Kδ Enzyme Roginolisib->Target Binds to Mechanism Inhibition of ATP Binding Pocket (Allosteric Modulation) Target->Mechanism Biochemical_Effect Reduced Kinase Activity Mechanism->Biochemical_Effect Leads to Cellular_Pathway PI3K/Akt Signaling Pathway Biochemical_Effect->Cellular_Pathway Impacts Cellular_Effect_Signaling Decreased p-Akt Levels Cellular_Pathway->Cellular_Effect_Signaling Results in Cellular_Effect_Proliferation Inhibition of Cell Proliferation Cellular_Pathway->Cellular_Effect_Proliferation Results in Therapeutic_Potential Anti-proliferative & Pro-apoptotic Effects in B-cell Malignancies Cellular_Effect_Signaling->Therapeutic_Potential Cellular_Effect_Proliferation->Therapeutic_Potential

References

Roginolisib Hemifumarate: A Technical Guide to its Role in Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roginolisib hemifumarate (formerly IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). This technical guide provides an in-depth overview of its mechanism of action, with a particular focus on its multifaceted role in reshaping the tumor microenvironment (TME). Preclinical and emerging clinical data demonstrate that Roginolisib exerts a dual effect: directly inhibiting cancer cell proliferation and survival, and critically, re-programming the immunosuppressive TME into an anti-tumorigenic state. This is achieved through the selective inhibition of regulatory T cells (Tregs) and a concomitant increase in the activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells. This guide will detail the experimental evidence, present quantitative data, and provide established protocols to facilitate further research and development of this promising therapeutic agent.

Mechanism of Action: A Dual Approach to Cancer Therapy

Roginolisib's unique, non-ATP-competitive binding mode to PI3Kδ results in a highly selective and potent inhibition of this kinase, which is preferentially expressed in hematopoietic cells and plays a crucial role in B-cell and T-cell signaling.[1][2] This selective action underpins its dual mechanism against cancer.

Direct Anti-Tumor Effects

Overexpression of PI3Kδ has been identified in various malignancies, including mesothelioma and hematological cancers.[2][3] Roginolisib directly targets these cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival.[3][4] This inhibition leads to the induction of apoptosis in cancer cells.[3]

Modulation of the Tumor Microenvironment

A key differentiator of Roginolisib is its profound impact on the TME. The immunosuppressive nature of the TME is a major barrier to effective anti-cancer immunity. Roginolisib helps to dismantle this barrier through several mechanisms:

  • Depletion of Regulatory T cells (Tregs): Tregs are critical mediators of immunosuppression within the TME. Roginolisib has been shown to selectively inhibit the proliferation and function of Tregs.[5][6]

  • Enhancement of Effector Immune Cells: By reducing the influence of Tregs, Roginolisib unleashes the cytotoxic potential of CD8+ T cells and NK cells, two key players in the anti-tumor immune response.[5][6] Studies have demonstrated an increase in the number and activation of these effector cells within the TME following Roginolisib treatment.[5]

  • Synergy with Immunotherapy: By creating a more "immune-active" TME, Roginolisib has shown synergistic effects when combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies, in preclinical models.[2][6]

Data Presentation: Quantitative Insights into Roginolisib's Activity

The following tables summarize key quantitative data from preclinical studies investigating the effects of Roginolisib (IOA-244) on cancer cells and the tumor microenvironment.

Table 1: In Vitro Anti-Tumor Activity of Roginolisib in Mesothelioma Cell Lines

Cell LineAssayTreatment Concentration (µM)OutcomeReference
MSTO-211HCell Viability (MTT)10Significant decrease in cell viability[3]
NCI-H2452Cell Viability (MTT)10Significant decrease in cell viability[3]
MSTO-211HApoptosis (Annexin V/PI)10Increased percentage of apoptotic cells[3]
NCI-H2452Apoptosis (Annexin V/PI)10Increased percentage of apoptotic cells[3]

Table 2: Modulation of PI3K/AKT/mTOR Signaling in Mesothelioma Cells by Roginolisib

Cell LineProtein AnalyzedTreatment Concentration (µM)OutcomeReference
MSTO-211Hp-AKT10Decreased phosphorylation[3]
NCI-H2452p-AKT10Decreased phosphorylation[3]
MSTO-211Hp-mTOR10Decreased phosphorylation[3]
NCI-H2452p-mTOR10Decreased phosphorylation[3]

Table 3: Immunomodulatory Effects of Roginolisib in a CT26 Syngeneic Mouse Model

Immune Cell PopulationTreatmentChange in Population (%)p-valueReference
CD8+ T cellsIOA-244Increase<0.05[1][5]
Regulatory T cells (Tregs)IOA-244Decrease<0.05[1][5]
NK cellsIOA-244Increase<0.05[1][5]
Myeloid-Derived Suppressor Cells (MDSCs)IOA-244Decrease<0.05[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed mesothelioma cells (e.g., MSTO-211H, NCI-H2452) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed mesothelioma cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[7]

Western Blot Analysis of PI3K/AKT/mTOR Pathway
  • Cell Lysis: Treat mesothelioma cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

In Vivo Syngeneic Tumor Model and Flow Cytometry Analysis
  • Tumor Implantation: Subcutaneously implant CT26 colon carcinoma cells into the flank of BALB/c mice.[9]

  • Treatment: Once tumors are established, treat the mice with this compound or vehicle control via oral gavage daily.

  • Tumor Excision and Dissociation: At the end of the treatment period, excise the tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Immune Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1).

  • Flow Cytometry: Acquire and analyze the data on a flow cytometer to quantify the different immune cell populations within the tumor.[10]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Roginolisib's mechanism of action.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Roginolisib Roginolisib Roginolisib->PI3K Inhibition TME_Modulation cluster_TME Tumor Microenvironment TumorCell Tumor Cell Treg Regulatory T cell (Treg) ImmuneSuppression Immune Suppression Treg->ImmuneSuppression CD8_T_cell CD8+ T cell CD8_T_cell->TumorCell Killing AntiTumorImmunity Anti-Tumor Immunity CD8_T_cell->AntiTumorImmunity NK_cell NK Cell NK_cell->TumorCell Killing NK_cell->AntiTumorImmunity ImmuneSuppression->CD8_T_cell ImmuneSuppression->NK_cell Roginolisib Roginolisib Roginolisib->Treg Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (e.g., Mesothelioma) Viability Cell Viability Assay (MTT) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis WesternBlot Western Blot (PI3K/AKT/mTOR) CellCulture->WesternBlot TumorModel Syngeneic Mouse Tumor Model (e.g., CT26) Viability->TumorModel Informs Apoptosis->TumorModel Informs WesternBlot->TumorModel Informs Treatment Roginolisib Treatment TumorModel->Treatment TumorAnalysis Tumor Analysis Treatment->TumorAnalysis FlowCytometry Flow Cytometry of Tumor Infiltrating Immune Cells TumorAnalysis->FlowCytometry

References

Preclinical Evaluation of Roginolisib Hemifumarate in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric and non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in many hematological malignancies.[3][4] Unlike previous generations of PI3Kδ inhibitors, roginolisib's unique binding mode is suggested to contribute to a more favorable safety profile.[1] Preclinical studies have demonstrated its potential as both a monotherapy and a synergistic partner with other targeted agents, offering a promising new therapeutic avenue for patients with various hematological cancers.[3][4]

This technical guide provides a comprehensive overview of the preclinical evaluation of roginolisib in hematological malignancies, with a focus on its mechanism of action, synergistic potential, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting the PI3Kδ Pathway

Roginolisib exerts its anti-tumor effects by selectively inhibiting PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[5][6] This inhibition leads to the suppression of downstream signaling cascades, primarily the AKT/mTOR pathway, which are crucial for the survival and proliferation of malignant B-cells.[3][4]

A critical aspect of roginolisib's mechanism is its ability to modulate the expression of key apoptotic proteins. Specifically, inhibition of the PI3K/AKT pathway by roginolisib leads to:

  • Activation of FOXO1: This transcription factor, when not phosphorylated and inactivated by AKT, translocates to the nucleus and upregulates the expression of the pro-apoptotic protein BIM.[3][5]

  • Activation of GSK3α/β: By preventing its inhibitory phosphorylation by AKT, roginolisib allows GSK3α/β to promote the ubiquitination and subsequent degradation of the anti-apoptotic protein MCL1.[3][5]

The dual effect of increasing pro-apoptotic BIM and decreasing anti-apoptotic MCL1 shifts the cellular balance towards apoptosis, thereby sensitizing cancer cells to other therapeutic agents, most notably the BCL2 inhibitor venetoclax.[3][5]

Roginolisib_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR BCR PI3K PI3Kδ BCR->PI3K AKT AKT PI3K->AKT GSK3 GSK3α/β AKT->GSK3 | FOXO1 FOXO1 AKT->FOXO1 | MCL1 MCL1 GSK3->MCL1 | Apoptosis Apoptosis MCL1->Apoptosis | Roginolisib Roginolisib Roginolisib->PI3K | BIM BIM FOXO1->BIM BIM->Apoptosis

Roginolisib's impact on the PI3K/AKT signaling cascade.

Data Presentation: Synergistic Activity with Venetoclax

Preclinical studies have consistently demonstrated a strong synergistic effect between roginolisib and the BCL2 inhibitor, venetoclax, in various hematological malignancy models. This synergy is attributed to the dual targeting of anti-apoptotic proteins, with roginolisib downregulating MCL1 and venetoclax inhibiting BCL2.[3][5]

In Vitro Synergy in Lymphoma and CLL Cell Lines
Cell LineHematological MalignancyRoginolisib Concentration (µM)Venetoclax Concentration (nM)Median Combination Index (CI)Median HSA Score
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)1.25 - 105 - 40<0.01[5]22.9[5]
TMD8Diffuse Large B-cell Lymphoma (DLBCL)1.25 - 105 - 40<0.32[5]12.4[5]
HHCutaneous T-cell LymphomaNot SpecifiedNot Specified0.003[2]Not Reported
GRANTA519Mantle Cell Lymphoma (MCL)Not SpecifiedNot Specified0.81 - 0.05[2]Not Reported
JVM2Mantle Cell Lymphoma (MCL)Not SpecifiedNot Specified0.81 - 0.05[2]Not Reported
FARAGEDiffuse Large B-cell Lymphoma (DLBCL)Not SpecifiedNot Specified0.81 - 0.05[2]Not Reported
MEC1Chronic Lymphocytic Leukemia (CLL)Not SpecifiedNot Specified0.81 - 0.05[2]Not Reported
MJCutaneous T-cell LymphomaNot SpecifiedNot Specified0.81 - 0.05[2]Not Reported
YTNK LymphomaNot SpecifiedNot Specified0.81 - 0.05[2]Not Reported
Ex Vivo Synergy in Primary CLL Patient Samples
Patient CohortRoginolisib Concentration (µM)Venetoclax Concentration (nM)Median Combination Index (CI)Median HSA Score
BTK Inhibitor Responders (n=6)0.625 - 51 - 80.6[1]16.0[1]
BTK Inhibitor Progressors (n=8)0.625 - 51 - 80.26[1]18.2[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of roginolisib.

Cell Culture and Reagents
  • Cell Lines: Lymphoma and leukemia cell lines (e.g., SU-DHL-6, TMD8, MEC1) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[1]

  • Primary Samples: Peripheral blood mononuclear cells (PBMCs) from CLL patients are isolated using Ficoll-Paque density gradient centrifugation.[2]

  • Compounds: Roginolisib hemifumarate and venetoclax are dissolved in DMSO to create stock solutions and then further diluted in culture medium for experiments.[1]

Cell Viability and Apoptosis Assays

Apoptosis_Assay_Workflow start Seed Cells treatment Treat with Roginolisib +/- Venetoclax start->treatment incubation Incubate (e.g., 48 hours) treatment->incubation harvest Harvest and Wash Cells incubation->harvest staining Stain with Annexin V and 7-AAD harvest->staining analysis Analyze by Flow Cytometry staining->analysis end Quantify Apoptosis analysis->end

A typical workflow for assessing apoptosis.

  • Principle: Cell viability can be assessed using various methods that measure metabolic activity or membrane integrity. Apoptosis is quantified by detecting the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using 7-AAD or propidium iodide).[7]

  • Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere (for adherent cell lines).

    • Cells are treated with increasing concentrations of roginolisib, venetoclax, or the combination for a specified period (e.g., 48 hours).[1]

    • For apoptosis analysis, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[7]

    • Fluorescently labeled Annexin V and a viability dye (e.g., 7-AAD) are added to the cells.[7]

    • Samples are incubated in the dark and then analyzed by flow cytometry.[7]

    • The percentages of live, early apoptotic, late apoptotic, and necrotic cells are determined based on the fluorescence signals.

Western Blot Analysis for Signaling Pathway Modulation

Western_Blot_Workflow start Cell Lysis and Protein Extraction quantification Protein Quantification (e.g., BCA assay) start->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (e.g., p-AKT, total AKT, BIM, MCL1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Image Analysis and Quantification detection->end

The general workflow for Western blot analysis.

  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status upon drug treatment.[8][9]

  • Protocol:

    • Cells are treated with roginolisib at various concentrations (e.g., 1.25 to 10 µM) for a specified time (e.g., 1 hour), often followed by stimulation with an activating agent like anti-IgM.[1]

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Protein concentration is determined using a BCA assay.[9]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[8][9]

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, phospho-FOXO1, BIM, MCL1).[10]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

    • Band intensities are quantified, and levels of phosphorylated proteins are normalized to their total protein counterparts.

Conclusion

The preclinical data for this compound strongly support its continued development for the treatment of hematological malignancies. Its selective inhibition of PI3Kδ leads to the induction of apoptosis and demonstrates potent synergy with the BCL2 inhibitor venetoclax. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of roginolisib and similar targeted agents. The ongoing clinical trials will be crucial in translating these promising preclinical findings into tangible benefits for patients.[11]

References

Investigating Roginolisib Hemifumarate in Solid Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a novel, orally bioavailable, and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] Unlike ATP-competitive inhibitors, its unique mechanism of action is reported to offer a more favorable safety profile, mitigating some of the toxicities previously associated with this class of drugs.[2] The PI3Kδ signaling pathway is a critical regulator of immune cell function and is also implicated in the proliferation and survival of certain cancer cells.[1][3] This technical guide provides an in-depth overview of the preclinical investigation of Roginolisib hemifumarate in various solid tumor models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and workflows.

Core Mechanism of Action

Roginolisib selectively targets the delta isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, contributing to cell growth, proliferation, and survival.[1] In the context of solid tumors, Roginolisib exhibits a dual mechanism of action:

  • Direct Anti-Tumor Effects: In tumor cells with high PI3Kδ expression, Roginolisib can directly inhibit the PI3K/AKT signaling cascade, leading to apoptosis (programmed cell death).[1][4]

  • Immunomodulatory Effects: Roginolisib significantly remodels the tumor microenvironment. It selectively inhibits the proliferation and function of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the body's anti-tumor immune response.[1] Conversely, it has limited impact on the proliferation of cytotoxic CD8+ T cells and can promote the differentiation of memory-like, long-lived CD8+ T cells, which have enhanced anti-tumor capacity.[5][6] This shift in the balance of immune cells within the tumor microenvironment can lead to a more robust anti-cancer immune response.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies investigating the efficacy of Roginolisib in solid tumor models.

In Vitro Efficacy of Roginolisib
Cell LineCancer TypeAssayEndpointResultReference
RamosB-cell LymphomaProliferation AssayIC5048 nMMedchemExpress
RamosB-cell LymphomapAkt Inhibition AssayIC50280 nMMedchemExpress
PXF698Malignant Pleural MesotheliomaViability Assay (72h)% Viability Reduction34-60%[4]
PXF1118Malignant Pleural MesotheliomaViability Assay (72h)% Viability Reduction34-60%[4]
PXF1752Malignant Pleural MesotheliomaViability Assay (72h)% Viability Reduction34-60%[4]
Patient-derived MPM cellsMalignant Pleural MesotheliomaCo-culture Viability Assay (72h)% Viability Reduction75-80%[4]
In Vivo Efficacy of Roginolisib in Syngeneic Mouse Models
Tumor ModelTreatmentKey FindingsReference
CT26 (Colorectal)Roginolisib + anti-PD-1Sensitized tumors to anti-PD-1 treatment. Decreased Tregs and MDSCs, increased NK cells and CD8+ T cell to Treg ratio in the tumor microenvironment.[5][6]
Lewis Lung CarcinomaRoginolisib + anti-PD-1Sensitized tumors to anti-PD-1 treatment.[5][6]
Pan-02 (Pancreatic)Roginolisib + anti-PD-1Similar activity to that observed in CT26 and Lewis Lung models.[5][6]
A20 (Lymphoma)Roginolisib + anti-PD-1Similar activity to that observed in CT26 and Lewis Lung models.[5][6]

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of Roginolisib.

In Vitro Cell Viability and Apoptosis Assays (Malignant Pleural Mesothelioma)
  • Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines PXF698, PXF1118, and PXF1752 were utilized.[4]

  • Treatment: Cells were exposed to varying concentrations of Roginolisib for 72 hours.[4]

  • Viability Measurement: Cell viability was assessed to determine the dose-dependent effect of Roginolisib on MPM cell survival. The specific assay used was not detailed in the provided search results.

  • Apoptosis Induction: Roginolisib was found to induce apoptosis in MPM cells.[4] The specific methods for detecting apoptosis (e.g., Annexin V/PI staining, caspase activity assays) were not explicitly stated in the available abstracts.

  • Co-culture Model: To investigate immunomodulatory effects, a co-culture system was established with patient-derived MPM cells, autologous peripheral blood mononuclear cells (PBMCs), and fibroblasts. Cell viability was measured after 72 hours of treatment with Roginolisib in combination with nivolumab and cisplatin.[1]

Syngeneic Mouse Model Studies
  • Animal Models: BALB/c mice were used for the CT26 colorectal carcinoma model. The specific strains for the Lewis lung carcinoma, Pan-02 pancreatic, and A20 lymphoma models were not specified in the abstracts.

  • Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.

  • Treatment Regimen: Once tumors reached a palpable size, mice were randomized into treatment groups. Roginolisib was administered orally.[1] The exact dosage and schedule were not detailed in the provided search results. For combination studies, anti-PD-1 or anti-PD-L1 antibodies were administered intraperitoneally.

  • Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements. The primary endpoint was tumor volume.

  • Immunophenotyping: At the end of the study, tumors were harvested, and tumor-infiltrating lymphocytes (TILs) were isolated. Flow cytometry was used to analyze the composition of immune cell populations, including CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and natural killer (NK) cells.[5]

Visualizations

Signaling Pathway of Roginolisib's Mechanism of Action

Roginolisib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Roginolisib Roginolisib (IOA-244) Roginolisib->PI3K_delta inhibits in_vivo_workflow start Start tumor_implant Subcutaneous Tumor Cell Implantation (e.g., CT26) start->tumor_implant tumor_growth Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Oral Roginolisib +/- aPD-1) randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_harvest Tumor Harvest endpoint->tumor_harvest Sacrifice data_analysis Data Analysis and Interpretation endpoint->data_analysis Efficacy Data flow_cytometry Flow Cytometry Analysis of Tumor Infiltrating Lymphocytes tumor_harvest->flow_cytometry flow_cytometry->data_analysis end End data_analysis->end

References

Roginolisib Hemifumarate: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roginolisib hemifumarate, a potent and highly selective allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), is emerging as a significant tool in the investigation of autoimmune diseases.[1] Its unique non-ATP competitive mechanism of action offers a distinct advantage in terms of selectivity and potential for a favorable safety profile.[2] This technical guide provides an in-depth overview of Roginolisib's mechanism of action, a compilation of key quantitative data, and detailed experimental protocols for its application in preclinical autoimmune disease research, with a particular focus on systemic lupus erythematosus (SLE) models.

Introduction to this compound

This compound (also known as IOA-244) is an orally bioavailable small molecule that selectively targets the delta isoform of the p110 catalytic subunit of PI3K.[1][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, and its dysregulation is a hallmark of many autoimmune and inflammatory conditions.[4] PI3Kδ is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, and survival of B-cells and T-cells.[5] By selectively inhibiting PI3Kδ, Roginolisib offers a targeted approach to modulate the aberrant immune responses characteristic of autoimmune diseases.[6][7]

Mechanism of Action

Roginolisib functions as a highly selective, non-ATP competitive, allosteric modulator of the PI3Kδ C-terminus.[2] This distinct mechanism of inhibition contributes to its high selectivity and is thought to circumvent some of the off-target effects observed with other PI3K inhibitors. Inhibition of PI3Kδ by Roginolisib leads to the suppression of the downstream PI3K/AKT/mTOR signaling pathway.[3][8] This, in turn, modulates the activity of various immune cells implicated in autoimmunity.

Key immunomodulatory effects of Roginolisib include:

  • Inhibition of B-cell proliferation and activation: Roginolisib has been shown to inhibit B-cell proliferation in a concentration-dependent manner.[1] It also abolishes B-cell receptor (BCR)-induced phosphorylation of Akt (pAkt), a key downstream effector of PI3K signaling.[1]

  • Modulation of T-cell function: Roginolisib has been observed to reduce the population of immunosuppressive regulatory T-cells (Tregs) while promoting the activity of anti-tumor CD8+ T-cells in cancer models, suggesting a potential to rebalance T-cell subsets in autoimmune settings.[9][10]

The signaling pathway affected by Roginolisib is depicted below:

PI3K_Pathway BCR_TCR BCR/TCR/Cytokine Receptors PI3K_delta PI3Kδ BCR_TCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  Converts PIP2 to PIP3 Roginolisib Roginolisib Roginolisib->PI3K_delta Inhibits PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Cell_Functions Cell Proliferation, Survival, Activation mTOR->Cell_Functions

PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.

Quantitative Data

This section summarizes the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound
ParameterCell Line/Assay ConditionIC50Reference
PI3Kδ InhibitionEnzyme Assay145 nM[1]
B-cell ProliferationB-cell culture48 nM[1]
BCR-induced pAktRamos B cells280 nM[1]
Table 2: Preclinical In Vivo Data in a Murine SLE Model
Animal ModelDosage and AdministrationKey FindingsReference
NZB/W F1 female mice6.6, 22, or 66 mg/kg; daily oral administration from week 2 to 10Ameliorates disease manifestations; Significantly reduced proteinuria incidence and severity in a dose-dependent manner.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Roginolisib in autoimmune disease research.

In Vivo Murine Model of Systemic Lupus Erythematosus (SLE)

A common model for studying SLE is the NZB/W F1 female mouse, which spontaneously develops an autoimmune disease closely resembling human SLE.[11]

Experimental Workflow:

SLE_Workflow start Start: NZB/W F1 mice (e.g., 8-10 weeks old) treatment Daily Oral Gavage: - Vehicle Control - Roginolisib (6.6, 22, 66 mg/kg) start->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria treatment->monitoring blood_collection Periodic Blood Collection (e.g., every 4 weeks) treatment->blood_collection termination Endpoint (e.g., 10 weeks of treatment) monitoring->termination serum_analysis Serum Analysis: - Anti-dsDNA ELISA - Cytokine Profiling blood_collection->serum_analysis tissue_harvest Tissue Harvest: - Spleen - Kidneys termination->tissue_harvest spleen_analysis Spleen Analysis: - Flow Cytometry tissue_harvest->spleen_analysis kidney_analysis Kidney Analysis: - Histopathology (H&E) - Immunohistochemistry (IgG, C3) tissue_harvest->kidney_analysis

Workflow for in vivo evaluation of Roginolisib in a murine SLE model.

Protocol Details:

  • Animal Model: Female NZB/W F1 mice are typically used, with treatment initiated at an age when autoantibodies begin to appear but before significant renal damage.[11]

  • Drug Administration: this compound is administered daily by oral gavage at doses ranging from 6.6 to 66 mg/kg.[3] A vehicle control group should be included.

  • Disease Monitoring:

    • Proteinuria: Urine is collected weekly and assessed for protein levels using dipsticks or a quantitative assay.[11]

    • Body Weight: Mice are weighed weekly to monitor overall health.[11]

  • Serum Analysis:

    • Blood is collected periodically (e.g., every 4 weeks) via tail vein or retro-orbital bleeding.

    • Anti-dsDNA Antibody Levels: Serum levels of anti-double-stranded DNA (dsDNA) IgG antibodies are quantified using an ELISA kit according to the manufacturer's protocol.[11]

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tissues are harvested.

    • Spleen: A portion of the spleen is processed for flow cytometric analysis of immune cell populations (B-cells, T-cell subsets).

    • Kidneys: One kidney is fixed in formalin for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess glomerulonephritis. The other kidney is snap-frozen for immunohistochemical analysis of immune complex (IgG and C3) deposition.[11]

In Vitro B-cell Proliferation Assay

This assay assesses the direct effect of Roginolisib on B-cell proliferation.

Protocol Details:

  • Cell Isolation: B-cells are isolated from the spleens of mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Isolated B-cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

  • Treatment and Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with a B-cell mitogen such as lipopolysaccharide (LPS) or anti-IgM antibodies.

  • Proliferation Measurement: Cell proliferation is measured after a defined incubation period (e.g., 48-72 hours) using methods such as:

    • [³H]-thymidine incorporation: Cells are pulsed with [³H]-thymidine for the final 18 hours of culture, and its incorporation into DNA is measured using a scintillation counter.

    • CFSE or CellTrace Violet staining: Cells are labeled with a fluorescent dye before culture. Proliferation is assessed by the dilution of the dye in daughter cells, measured by flow cytometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Western Blot for Phosphorylated Akt (pAkt)

This method is used to confirm the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream target, Akt.

Protocol Details:

  • Cell Culture and Treatment: A B-cell line (e.g., Ramos) is cultured and treated with different concentrations of Roginolisib for a short period (e.g., 1-2 hours) before stimulation with a BCR agonist (e.g., anti-IgM).[1]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: The membrane is stripped and re-probed with an antibody for total Akt to ensure equal protein loading. The intensity of the pAkt bands is normalized to the total Akt bands.

Conclusion

This compound represents a valuable research tool for investigating the role of PI3Kδ in autoimmune diseases. Its high selectivity and well-defined mechanism of action allow for targeted studies of the PI3K/AKT/mTOR pathway in immune cells. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize Roginolisib in both in vivo and in vitro models of autoimmunity, contributing to a deeper understanding of disease pathogenesis and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Roginolisib Hemifumarate Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is an orally administered, potent, and selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] Roginolisib's unique non-ATP-competitive binding mode to PI3Kδ is expected to offer an improved safety and tolerability profile compared to earlier generation PI3K inhibitors.[2] Preclinical studies in various murine cancer models have demonstrated its anti-tumor efficacy, both as a monotherapy and in combination with immune checkpoint inhibitors, by directly inhibiting cancer cell proliferation and modulating the tumor microenvironment.[5][6]

These application notes provide a summary of the quantitative data from preclinical studies and detailed protocols for the administration of Roginolisib hemifumarate in syngeneic murine cancer models.

Mechanism of Action

Roginolisib selectively inhibits the delta isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway.[6] This pathway, when activated by growth factors and other stimuli, plays a crucial role in cell cycle progression, survival, and proliferation. In many cancer cells, the PI3K pathway is constitutively active, driving uncontrolled growth. By inhibiting PI3Kδ, Roginolisib blocks the downstream signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.[6][7] Furthermore, Roginolisib has been shown to modulate the tumor immune microenvironment by reducing regulatory T cells (Tregs) and increasing the infiltration of cytotoxic CD8+ T cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[5][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Roginolisib Roginolisib Roginolisib->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in various murine cancer models.

Table 1: Roginolisib (IOA-244) Efficacy in Syngeneic Murine Cancer Models

Murine ModelTreatment GroupDosing and AdministrationTumor Growth Inhibition (%)Survival BenefitReference
CT26 Colorectal Carcinoma Roginolisib + anti-PD-L1Roginolisib: 30 mg/kg, oral, twice daily. Anti-PD-L1: 10 mg/kg, intraperitoneal, twice weeklySignificant reduction in tumor volume compared to control and single agents.Not explicitly quantified[6]
Lewis Lung Carcinoma (LLC) Roginolisib + anti-PD-1Not explicitly detailedSensitized tumors to anti-PD-1 treatment, resulting in significant tumor growth inhibition.Not explicitly quantified[5][6]
Pan-02 Pancreatic Adenocarcinoma Roginolisib + anti-PD-L1Not explicitly detailedShowed anti-tumor activity in combination with anti-PD-L1.Not explicitly quantified[6]
A20 Lymphoma Roginolisib + anti-PD-L1Not explicitly detailedDemonstrated anti-tumor activity in combination with anti-PD-L1.Not explicitly quantified[6]
Murine SLE Model Roginolisib6.6, 22, or 66 mg/kg, oral, dailyDose-dependent reduction in proteinuria incidence and severity.Not applicable[1]

Note: Detailed tumor volume and survival data were presented graphically in the source material. The table provides a qualitative summary of the findings.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in the cited murine cancer models.

Protocol 1: CT26 Colorectal Carcinoma Model

CT26_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture CT26 Cells Tumor_Implantation 2. Subcutaneous injection of 1x10^6 CT26 cells into BALB/c mice. Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor tumor growth until average volume reaches 100-150 mm³. Tumor_Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups. Tumor_Growth->Randomization Treatment 5. Administer treatment: - Vehicle (Control) - Roginolisib (30 mg/kg, oral, BID) - anti-PD-L1 (10 mg/kg, i.p., 2x/week) - Roginolisib + anti-PD-L1 Randomization->Treatment Tumor_Monitoring 6. Measure tumor volume twice weekly. Treatment->Tumor_Monitoring Endpoint 7. Euthanize mice at endpoint and excise tumors for analysis. Tumor_Monitoring->Endpoint

Caption: Experimental workflow for the CT26 colorectal carcinoma model.

Materials:

  • CT26 murine colorectal carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Anti-mouse PD-L1 antibody

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture CT26 cells in appropriate media and conditions until a sufficient number of cells are available for implantation.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells suspended in 100 µL of PBS into the flank of each BALB/c mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (length x width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the desired treatment groups (e.g., Vehicle control, Roginolisib monotherapy, anti-PD-L1 monotherapy, and combination therapy).

  • Drug Administration:

    • This compound: Administer orally at a dose of 30 mg/kg, twice daily.[6]

    • Anti-PD-L1 antibody: Administer intraperitoneally at a dose of 10 mg/kg, twice a week.[6]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Protocols 2, 3, and 4: Lewis Lung Carcinoma (LLC), Pan-02 Pancreatic, and A20 Lymphoma Models

While the specific dosing for Roginolisib was not explicitly detailed for these models in the provided search results, the studies indicate that Roginolisib sensitizes these tumors to anti-PD-1 or anti-PD-L1 treatment.[5][6] The experimental workflow for these models would generally follow the same principles as the CT26 model, with adjustments for the specific cell line and mouse strain.

General_Workflow cluster_setup General Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture specific cancer cells (LLC, Pan-02, or A20) Tumor_Implantation 2. Implant tumor cells into appropriate syngeneic mice. Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor tumor growth to pre-determined size. Tumor_Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups. Tumor_Growth->Randomization Treatment 5. Administer treatment: - Vehicle - Roginolisib - anti-PD-1/PD-L1 - Combination Randomization->Treatment Tumor_Monitoring 6. Monitor tumor volume and survival. Treatment->Tumor_Monitoring Endpoint 7. Analyze tumors at endpoint. Tumor_Monitoring->Endpoint

Caption: General experimental workflow for syngeneic murine cancer models.

General Considerations for LLC, Pan-02, and A20 Models:

  • Cell Lines and Mouse Strains:

    • LLC: Lewis Lung Carcinoma cells, typically implanted in C57BL/6 mice.

    • Pan-02: Pancreatic adenocarcinoma cells, typically implanted in C57BL/6 mice.

    • A20: B-cell lymphoma cells, typically implanted in BALB/c mice.

  • Tumor Implantation: The route of implantation may vary. While subcutaneous implantation is common, orthotopic implantation may be more clinically relevant for some models (e.g., Pan-02).

  • Drug Administration: Based on the available data, oral administration of Roginolisib is the recommended route. The dosage would likely be in a similar range to that used in the CT26 model (e.g., 30 mg/kg, twice daily), but should be optimized for each specific model. The administration of anti-PD-1/PD-L1 antibodies is typically via intraperitoneal injection.

  • Efficacy Endpoints: Tumor growth inhibition and overall survival are the primary efficacy endpoints.

Conclusion

This compound has demonstrated significant anti-tumor activity in a range of preclinical murine cancer models, particularly when used in combination with immune checkpoint inhibitors. The provided protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising PI3Kδ inhibitor. It is recommended to consult the primary literature for detailed graphical data on tumor growth and survival curves.

References

Application Notes and Protocols for Cell Viability Assay Using Roginolisib Hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib hemifumarate is a potent and selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3Kδ pathway is implicated in various malignancies, particularly those of hematopoietic origin, making it a compelling target for cancer therapy.[2][3] Roginolisib has demonstrated a multi-modal effect on cancer by directly inhibiting cancer cell proliferation and modulating the anti-tumor immune response.[2][3]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and sensitive method for quantifying viable cells based on the measurement of ATP, an indicator of metabolic activity.

Mechanism of Action: PI3Kδ Inhibition

This compound selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent cascade of deactivation in the PI3K/Akt/mTOR pathway ultimately results in decreased cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Roginolisib Roginolisib hemifumarate Roginolisib->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

PI3K/Akt/mTOR signaling pathway inhibition by Roginolisib.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound in various assays and cell lines. This data provides a reference for the expected potency of the compound.

ParameterCell Line / SystemValueReference
IC50 PI3Kδ enzyme assay145 nM[1]
IC50 B Cell Proliferation48 nM[1]
IC50 BCR-induced pAkt (Ramos B cells)280 nM[1]
Cell Viability Reduction Mesothelioma Cell Lines34-60%

Experimental Protocols

This section provides a detailed protocol for determining the effect of this compound on the viability of cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow

Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with Roginolisib (serial dilutions) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 reagent Add CellTiter-Glo® Reagent incubate2->reagent incubate3 Incubate for 10 min (Room Temp) reagent->incubate3 read Read luminescence incubate3->read analyze Data analysis (IC50 calculation) read->analyze end End analyze->end

Workflow for the cell viability assay.
Materials and Reagents

  • This compound

  • Cancer cell line of interest (e.g., Ramos, SU-DHL-6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, opaque-walled 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Luminometer

Protocol

1. Cell Seeding:

  • Harvest and count cells. Ensure cell viability is >95% using a method such as trypan blue exclusion.

  • Seed cells in a sterile, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the Roginolisib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.1 nM to 10 µM).

  • Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells (for suspension cells). Add 100 µL of the medium containing the various concentrations of this compound to the appropriate wells.

  • Include vehicle control wells containing the same final concentration of DMSO as the treated wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. CellTiter-Glo® Assay:

  • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a luminometer.

  • Subtract the average luminescence value from the background control wells (medium only) from all other values.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the Roginolisib concentration.

  • Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for conducting cell viability assays with this compound. The provided protocols and data serve as a valuable resource for researchers investigating the anti-proliferative effects of this potent PI3Kδ inhibitor. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, facilitating further drug development and a deeper understanding of Roginolisib's therapeutic potential.

References

Application Notes and Protocols for Western Blot Analysis of pAkt Levels Following Roginolisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent occurrence in a variety of cancers, making it a key target for therapeutic intervention. Roginolisib (IOA-244) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of PI3K (PI3Kδ).[1][2][3] By specifically targeting PI3Kδ, Roginolisib disrupts downstream signaling, leading to a reduction in the phosphorylation of Akt (pAkt), a central kinase in the pathway.[1][4][5] This application note provides a comprehensive protocol for utilizing Western blot analysis to quantify the in vitro effects of Roginolisib on pAkt levels in cancer cell lines.

Roginolisib is currently under investigation in clinical trials for various solid and hematologic malignancies, including uveal melanoma, non-small cell lung cancer, chronic lymphocytic leukemia, and myelofibrosis.[2][3][6][7] Its mechanism of action involves the direct inhibition of PI3Kδ, which is preferentially expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling and the tumor microenvironment.[1][8] Inhibition of PI3Kδ by Roginolisib has been shown to induce apoptosis in cancer cells and modulate the immune response by reducing regulatory T cells (Tregs).[1][2]

Western blotting is a fundamental technique to assess the phosphorylation status of Akt at key residues, such as Serine 473 (pAkt Ser473), providing a direct measure of the inhibitory activity of compounds like Roginolisib. This document offers a detailed methodology for this analysis, from cell culture and treatment to data interpretation.

Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activates PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt pAkt Akt->pAkt Activation Downstream Effectors Downstream Effectors pAkt->Downstream Effectors Activates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Effectors->Cell Survival, Proliferation Roginolisib Roginolisib Roginolisib->PI3Kδ Inhibits Growth Factor Growth Factor Growth Factor->Receptor Binds

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Roginolisib.

Experimental Workflow

Western_Blot_Workflow Cell Culture Cell Culture Roginolisib Treatment Roginolisib Treatment Cell Culture->Roginolisib Treatment Cell Lysis Cell Lysis Roginolisib Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (pAkt, Akt) Primary Antibody Incubation (pAkt, Akt) Blocking->Primary Antibody Incubation (pAkt, Akt) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (pAkt, Akt)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for Western blot analysis of pAkt levels.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell line (e.g., malignant pleural mesothelioma (MPM) cell lines like PXF698, PXF1118, PXF1752 as mentioned in studies[1], or other relevant cancer cell lines).

  • Cell Culture Medium: As recommended for the specific cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Roginolisib: Prepare stock solutions in DMSO and store at -20°C.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels or reagents for hand-casting gels.

  • SDS-PAGE Running Buffer [9]

  • Transfer Buffer [9]

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9] For phospho-antibodies, BSA is often recommended.[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit or mouse anti-Akt (pan) antibody

    • Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence imager.

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Roginolisib Treatment:

    • Prepare serial dilutions of Roginolisib in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only).

    • Remove the old medium and add the medium containing the different concentrations of Roginolisib or vehicle control.

    • Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the 6-well plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation:

    • Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a precast polyacrylamide gel.

    • Include a pre-stained protein ladder in one well.

    • Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[11]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAkt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[10] The optimal antibody dilution should be determined empirically.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[11]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To detect total Akt and a loading control (β-actin or GAPDH), the membrane can be stripped of the pAkt antibodies and re-probed.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the primary antibodies for total Akt and the loading control.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and structured format. Densitometry analysis of the bands should be performed using appropriate software. The pAkt signal should be normalized to the total Akt signal, and subsequently, this ratio can be normalized to the loading control.

Table 1: Densitometric Analysis of pAkt and Total Akt Levels Following Roginolisib Treatment

Treatment GroupConcentration (nM)pAkt (Ser473) IntensityTotal Akt IntensitypAkt / Total Akt RatioFold Change vs. Control
Vehicle Control0(Value)(Value)(Value)1.0
Roginolisib10(Value)(Value)(Value)(Value)
Roginolisib50(Value)(Value)(Value)(Value)
Roginolisib100(Value)(Value)(Value)(Value)
Roginolisib500(Value)(Value)(Value)(Value)

Note: The values in this table are placeholders and should be replaced with experimental data. The experiment should be performed in triplicate for statistical analysis.

Conclusion

This application note provides a detailed protocol for the analysis of pAkt levels in response to Roginolisib treatment using Western blotting. This method is essential for characterizing the in vitro efficacy of Roginolisib and understanding its mechanism of action on the PI3K/Akt signaling pathway. The provided protocols and diagrams serve as a valuable resource for researchers in oncology and drug development. Consistent and reproducible results will depend on careful execution of the experimental steps and optimization of parameters such as antibody concentrations and incubation times for the specific cell lines and reagents used.

References

Application Notes and Protocols for Roginolisib Hemifumarate in Mouse Models of SLE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. The NZB/W F1 hybrid mouse is a well-established and widely used spontaneous model of SLE that recapitulates many features of the human disease, including the development of autoantibodies against double-stranded DNA (anti-dsDNA), proteinuria, and glomerulonephritis.[1][2][3] Roginolisib (formerly IOA-244) is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the signaling pathways of B lymphocytes.[4][5] Aberrant PI3Kδ signaling is implicated in the pathogenesis of SLE by promoting the proliferation and survival of autoreactive B cells.[6] These application notes provide detailed protocols for evaluating the therapeutic efficacy of Roginolisib hemifumarate in the NZB/W F1 mouse model of SLE.

Data Presentation

Table 1: this compound Dosage in NZB/W F1 Mouse Model of SLE

Dosage GroupCompoundDose (mg/kg)Route of AdministrationDosing FrequencyTreatment Duration
1 (Low Dose)This compound6.6OralDaily8 weeks
2 (Mid Dose)This compound22OralDaily8 weeks
3 (High Dose)This compound66OralDaily8 weeks
4 (Vehicle)Vehicle Control-OralDaily8 weeks
5 (Positive)Cyclophosphamide6OralDaily8 weeks

Table 2: Key Efficacy Endpoints and Assessment Schedule

EndpointAssessment MethodSample TypeFrequency
ProteinuriaDipstick analysisUrineWeekly
Anti-dsDNA IgGELISASerumEvery 4 weeks
Serum CreatinineAutomatic analyzerSerumEvery 4 weeks
Blood Urea Nitrogen (BUN)Automatic analyzerSerumEvery 4 weeks
SurvivalDaily observation-Daily
Kidney HistopathologyH&E and PAS stainingKidney tissueAt study termination
Spleen and Lymph Node WeightsBalanceSpleen, Lymph NodesAt study termination

Experimental Protocols

Animal Model and Husbandry
  • Mouse Strain: Female NZB/W F1 mice.[1][2]

  • Age at Study Start: 24-26 weeks of age, when signs of proteinuria (≥30 mg/dL) are first detected on two consecutive occasions.[1]

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.

  • Group Size: A minimum of 10 mice per treatment group is recommended to ensure statistical power.[1]

This compound Formulation and Administration
  • Formulation: this compound can be formulated for oral administration. A common vehicle for oral gavage in mice is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water. The specific formulation should be optimized for solubility and stability.

  • Administration: Administer the designated dose of this compound or vehicle control orally once daily via gavage.

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (8 weeks) cluster_post_treatment Post-Treatment Analysis start Acquire female NZB/W F1 mice (22-24 weeks old) acclimatize Acclimatize mice for 1-2 weeks start->acclimatize screen Screen for proteinuria weekly acclimatize->screen enroll Enroll mice with proteinuria (≥30 mg/dL on two occasions) screen->enroll randomize Randomize into treatment groups enroll->randomize treat Daily oral administration of This compound or controls randomize->treat monitor_proteinuria Weekly proteinuria monitoring treat->monitor_proteinuria monitor_bw Weekly body weight measurement treat->monitor_bw blood_collection Serum collection every 4 weeks treat->blood_collection euthanize Euthanize mice at study termination treat->euthanize serology Serum analysis (anti-dsDNA, BUN, Creatinine) blood_collection->serology necropsy Necropsy and organ collection (Kidneys, Spleen, Lymph Nodes) euthanize->necropsy histopathology Kidney histopathology necropsy->histopathology

Experimental workflow for evaluating this compound in SLE mouse models.
Monitoring and Endpoint Analysis

  • Proteinuria Assessment:

    • Collect fresh urine samples from each mouse weekly.

    • Use urine dipsticks to measure protein levels.

    • Record the protein concentration (mg/dL). A scoring system can also be utilized (e.g., 0 = negative, 1 = 30-100 mg/dL, 2 = 100-300 mg/dL, 3 = 300-1000 mg/dL, 4 = >1000 mg/dL).[2]

  • Anti-dsDNA Antibody ELISA:

    • Coat a 96-well plate with calf thymus dsDNA.

    • Block the plate to prevent non-specific binding.

    • Add diluted serum samples to the wells and incubate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

    • Quantify anti-dsDNA antibody levels relative to a standard curve.

  • Serum Chemistry:

    • Collect blood via retro-orbital or submandibular bleeding at designated time points.

    • Separate serum by centrifugation.

    • Analyze serum for Blood Urea Nitrogen (BUN) and creatinine levels using an automated chemistry analyzer as indicators of kidney function.[1]

  • Histopathology:

    • At the end of the study, euthanize the mice and perfuse with PBS.

    • Harvest the kidneys and fix them in 10% neutral buffered formalin.

    • Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune complex deposition, and overall kidney morphology.

Signaling Pathway

This compound selectively inhibits PI3Kδ, which is a critical component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3Kδ disrupts the downstream signaling cascade that promotes B-cell proliferation, survival, and autoantibody production.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits MCL1 MCL-1 GSK3b->MCL1 Promotes Degradation BIM BIM FOXO1->BIM Inhibits Transcription Proliferation Cell Proliferation & Survival MCL1->Proliferation BIM->Proliferation Inhibits Autoantibody Autoantibody Production Proliferation->Autoantibody Roginolisib Roginolisib hemifumarate Roginolisib->PI3K_delta Inhibits

PI3Kδ signaling pathway in B cells and the inhibitory action of Roginolisib.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound in the NZB/W F1 mouse model of SLE. By targeting the PI3Kδ signaling pathway, Roginolisib has the potential to ameliorate disease progression by inhibiting the activation and survival of autoreactive B cells. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to support the clinical development of Roginolisib for the treatment of SLE.

References

Preparation of Roginolisib Hemifumarate Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Roginolisib hemifumarate stock solutions for use in in vitro and in vivo preclinical experiments.

Introduction:

Roginolisib (also known as IOA-244 or MSC2360844) is a potent and highly selective, orally active inhibitor of phosphoinositide 3-kinase delta (PI3Kδ)[1][2]. The PI3K signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell growth, survival, and proliferation[3]. Roginolisib's selective inhibition of the delta isoform of PI3K makes it a promising therapeutic agent, particularly in hematological malignancies and solid tumors where this pathway is implicated[3][4]. This document outlines the necessary steps to prepare a stable and accurate stock solution of this compound for experimental use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValue
Synonyms MSC2360844 hemifumarate; IOA-244 hemifumarate[5]
CAS Number 1621688-31-0[5][6]
Molecular Formula C₂₆H₂₇FN₄O₅S · ½C₄H₄O₄[5][6]
Molecular Weight 584.62 g/mol [5][6]
Appearance White to off-white solid[5]

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility. Ultrasonic assistance may be required to achieve complete dissolution[1][5].

SolventSolubility
DMSO 100 mg/mL (171.05 mM)[5]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 584.62 g/mol = 5.8462 mg

  • Weigh the compound: Accurately weigh approximately 5.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear[1][5].

  • Aliquot and store: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of the stock solution is critical to maintain its biological activity.

Storage TemperatureShelf LifeNotes
-20°C 1 month[5]Store in a sealed container, protected from moisture.
-80°C 6 months[5]Store in a sealed container, protected from moisture.

Note: Always bring the stock solution to room temperature before opening and preparing working solutions. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Signaling Pathway and Experimental Workflow

Roginolisib selectively inhibits PI3Kδ, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Roginolisib Roginolisib Roginolisib->PI3K inhibits

Caption: Roginolisib inhibits PI3Kδ, blocking the PI3K/AKT/mTOR pathway.

The experimental workflow for utilizing the this compound stock solution typically involves serial dilutions to achieve the desired final concentrations for treating cells in culture or for administration in animal models.

Experimental_Workflow A Prepare 10 mM Roginolisib Hemifumarate Stock Solution in DMSO B Serially Dilute Stock Solution in Culture Medium or Appropriate Vehicle A->B C Treat Cells or Administer to Animal Models at Final Concentrations B->C D Perform Downstream Assays (e.g., Viability, Western Blot, Flow Cytometry) C->D

Caption: General workflow for using Roginolisib stock solution in experiments.

In Vitro and In Vivo Experimental Considerations

The prepared stock solution can be used in a variety of preclinical studies.

  • In Vitro Studies: For cell-based assays, the 10 mM DMSO stock solution is typically diluted in cell culture medium to final concentrations ranging from nanomolar to micromolar. For example, Roginolisib has been shown to inhibit B cell proliferation with an IC₅₀ of 48 nM and abolish BCR-induced pAkt in Ramos B cells with an IC₅₀ of 280 nM[1][5].

  • In Vivo Studies: For animal studies, the DMSO stock solution is often formulated in a vehicle suitable for oral administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline[1][5]. Dosing in murine models has ranged from 6.6 to 66 mg/kg daily[1][5].

Disclaimer: This protocol is intended for research use only. Appropriate safety precautions should be taken when handling chemical reagents. Please refer to the manufacturer's safety data sheet (SDS) for detailed information.

References

Application Notes and Protocols: Roginolisib Hemifumarate in Combination with Immunotherapy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo application of Roginolisib hemifumarate, a selective PI3Kδ inhibitor, in combination with immunotherapy. The included protocols are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Roginolisib (also known as IOA-244) is an orally bioavailable, non-ATP competitive allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ signaling pathway is often overactive in cancers and plays a crucial role in suppressing the immune system within the tumor microenvironment.[2][3] By selectively inhibiting PI3Kδ, Roginolisib aims to remodel the tumor immune landscape, transforming it from an immunosuppressed to an immune-activated state.[2][3] This mechanism provides a strong rationale for combining Roginolisib with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to enhance anti-tumor immune responses.[1][3] Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor activity.[1][3]

Mechanism of Action: Reshaping the Tumor Microenvironment

Roginolisib's primary mechanism of action in the context of immuno-oncology is the modulation of the tumor microenvironment. It achieves this through several key effects:

  • Inhibition of Regulatory T cells (Tregs): Roginolisib selectively inhibits the proliferation of immunosuppressive Treg cells within the tumor, without significantly affecting the proliferation of conventional CD4+ and CD8+ T cells.[3][4]

  • Promotion of Effector T cell Function: By reducing Treg dominance, Roginolisib shifts the balance towards a more robust anti-tumor response mediated by cytotoxic CD8+ T cells.[3][5]

  • Modulation of Myeloid Cells: It leads to a decrease in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which are additional contributors to immune suppression.[4]

  • Increased Infiltration of Anti-Tumor Immune Cells: Treatment with Roginolisib results in a higher influx of cytotoxic CD8+ T cells and Natural Killer (NK) cells into the tumor.[1][3][4]

This shift in the immune cell landscape within the tumor creates a more favorable environment for the activity of immune checkpoint inhibitors.

Signaling Pathway

Roginolisib_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Signaling PI3Kδ Signaling Tumor_Cell Tumor Cell Treg Regulatory T cell (Treg) (Immunosuppressive) CD8_T_Cell Cytotoxic CD8+ T cell (Anti-tumor) Treg->CD8_T_Cell Inhibits MDSC Myeloid-Derived Suppressor Cell (MDSC) (Immunosuppressive) MDSC->CD8_T_Cell Inhibits CD8_T_Cell->Tumor_Cell Kills NK_Cell Natural Killer (NK) Cell (Anti-tumor) NK_Cell->Tumor_Cell Kills PI3K_delta PI3Kδ PI3K_delta->Treg Promotes PI3K_delta->MDSC Promotes AKT AKT PI3K_delta->AKT Activates Proliferation_Survival Proliferation & Survival AKT->Proliferation_Survival Roginolisib Roginolisib Roginolisib->PI3K_delta Inhibits Immunotherapy Immunotherapy (e.g., anti-PD-1) Immunotherapy->CD8_T_Cell Enhances Activity

Caption: Mechanism of Roginolisib in the tumor microenvironment.

Preclinical In Vivo Data

Roginolisib, in combination with an anti-PD-1 antibody, has been evaluated in several syngeneic mouse tumor models. The following tables summarize the quantitative data from these studies, demonstrating the enhanced anti-tumor efficacy of the combination therapy.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
Mouse ModelTreatment GroupOutcome
CT26 (Colorectal) Roginolisib + anti-PD-1Sensitized tumors to anti-PD-1 treatment.[1][3]
LLC (Lewis Lung) Roginolisib + anti-PD-1Sensitized tumors to anti-PD-1 treatment.[1][3]
Pan-02 (Pancreatic) Roginolisib + anti-PD-1Demonstrated anti-tumor activity.[1][3]
A20 (Lymphoma) Roginolisib + anti-PD-1Demonstrated anti-tumor activity.[1][3]
Table 2: Modulation of Tumor-Infiltrating Immune Cells (CT26 Model)
Immune Cell PopulationEffect of Roginolisib + anti-PD-1
Regulatory T cells (Tregs) Marked Decrease.[4]
Myeloid-Derived Suppressor Cells (MDSCs) Marked Decrease.[4]
Tumor-Associated Macrophages (TAMs) Marked Decrease.[4]
Natural Killer (NK) Cells Concomitant Increase.[4]
CD8+ T cells / Treg Ratio Increased.[4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies to evaluate Roginolisib in combination with immunotherapy. Specific details may need to be optimized for different tumor models and experimental setups.

Protocol 1: Syngeneic Tumor Model and Treatment

Objective: To evaluate the in vivo efficacy of Roginolisib in combination with an immune checkpoint inhibitor in a syngeneic mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26, LLC)

  • 6-8 week old immunocompetent mice (e.g., BALB/c for CT26)

  • This compound

  • Vehicle for Roginolisib

  • Anti-PD-1 antibody or isotype control

  • Phosphate Buffered Saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1x10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Animal Randomization:

    • Monitor tumor growth daily.

    • When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Roginolisib, anti-PD-1, Roginolisib + anti-PD-1).

  • Treatment Administration:

    • Roginolisib: Prepare Roginolisib in the appropriate vehicle and administer daily via oral gavage at the desired dose.

    • Anti-PD-1: Administer the anti-PD-1 antibody (or isotype control) via intraperitoneal injection at the recommended dose and schedule (e.g., twice weekly).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size or for a specified duration.

    • Euthanize mice and excise tumors for further analysis.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes

Objective: To analyze the composition of immune cells within the tumor microenvironment following treatment.

Materials:

  • Excised tumors

  • RPMI medium

  • Collagenase D, DNAse I

  • FACS buffer (PBS + 2% FBS)

  • Red Blood Cell Lysis Buffer

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, NK1.1)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince the excised tumors and digest in RPMI containing Collagenase D and DNAse I for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • If necessary, lyse red blood cells.

    • Block Fc receptors with Fc block.

    • Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Flow Cytometry Analysis:

    • Wash the stained cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentages of different immune cell populations within the CD45+ leukocyte gate.

Experimental Workflow Diagram

Experimental_Workflow cluster_Phase1 In Vivo Study cluster_Phase2 Ex Vivo Analysis Implantation Tumor Cell Implantation Randomization Animal Randomization Implantation->Randomization Treatment Treatment Administration (Roginolisib +/- Immunotherapy) Randomization->Treatment Monitoring Tumor Growth & Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision Digestion Tumor Digestion Tumor_Excision->Digestion Staining Immune Cell Staining Digestion->Staining FACS Flow Cytometry Analysis Staining->FACS

Caption: In vivo experimental workflow.

Conclusion

The combination of this compound with immunotherapy, particularly immune checkpoint inhibitors, represents a promising therapeutic strategy. The preclinical data strongly suggest that Roginolisib can effectively remodel the tumor microenvironment to be more responsive to immunotherapy, leading to enhanced anti-tumor efficacy. The protocols outlined above provide a foundation for further investigation into this combination in various cancer models. Careful experimental design and thorough analysis of the tumor immune landscape are critical for elucidating the full potential of this therapeutic approach.

References

Application Notes and Protocols for Studying Synergistic Effects of Roginolisib with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is a first-in-class, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] As a selective inhibitor, Roginolisib represents a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors.[1][2][4] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Roginolisib's unique mechanism of action offers an improved safety and tolerability profile compared to previous generations of PI3K inhibitors.[1][3]

A growing body of preclinical evidence suggests that the anti-cancer activity of Roginolisib can be significantly enhanced when used in combination with other targeted therapies and chemotherapeutic agents. This synergistic approach aims to overcome drug resistance, increase therapeutic efficacy, and potentially reduce treatment-related toxicities. These application notes provide detailed protocols for assessing the synergistic effects of Roginolisib with other inhibitors, focusing on combinations with BCL2 inhibitors, checkpoint inhibitors, and conventional chemotherapy.

Data Presentation: Synergistic Combinations with Roginolisib

The following tables summarize the quantitative data on the synergistic effects of Roginolisib in combination with other inhibitors. The Combination Index (CI) values were determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergism of Roginolisib with BCL2 Inhibitors in Hematological Malignancies

Cell LineCancer TypeCombination AgentCombination Index (CI)Synergy LevelReference
HHCutaneous T-cell LymphomaVenetoclax0.003Very Strong Synergy[5][6]
SU-DHL-6Diffuse Large B-cell LymphomaVenetoclax<0.01Very Strong Synergy[7][8]
TMD8Diffuse Large B-cell LymphomaVenetoclax<0.32Strong Synergy[7][8]
GRANTA519Mantle Cell LymphomaVenetoclax0.05 - 0.81Synergy[5][6]
JVM2Mantle Cell LymphomaVenetoclax0.05 - 0.81Synergy[5][6]
MEC1Chronic Lymphocytic LeukemiaVenetoclax0.05 - 0.81Synergy[5][6]
MJCutaneous T-cell LymphomaVenetoclax0.05 - 0.81Synergy[5][6]
CLL Patient Samples (BTKi Responders)Chronic Lymphocytic LeukemiaVenetoclaxMedian CI = 0.6Synergy[7][8]
CLL Patient Samples (BTKi Progressors)Chronic Lymphocytic LeukemiaVenetoclaxMedian CI = 0.26Strong Synergy[7][8]

Table 2: Qualitative Synergy of Roginolisib with Checkpoint Inhibitors and Chemotherapy

Cancer TypeCombination AgentsObserved EffectReference
Malignant Pleural MesotheliomaNivolumab (anti-PD-1) + CisplatinIncreased anti-tumor immune cell effector function and apoptosis of mesothelioma cells.[9]
Non-Small Cell Lung CancerDostarlimab (anti-PD-1) +/- DocetaxelClinical trials are ongoing to evaluate the safety and efficacy of these combinations.[10]

Experimental Protocols

Cell Viability and Synergy Analysis using the MTT Assay and Chou-Talalay Method

This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the subsequent analysis of drug synergy using the Chou-Talalay method.

a. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Roginolisib and combination agent(s)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of Roginolisib, the combination agent, and the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Use software like CompuSyn to perform the Chou-Talalay analysis and determine the Combination Index (CI) values.

Apoptosis Analysis by Flow Cytometry

This protocol describes the detection and quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

a. Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

b. Protocol:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use trypsin and neutralize with complete medium.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Patient-Derived Mesothelioma Cell and PBMC Co-culture Model

This protocol is adapted for establishing a co-culture system to evaluate the synergistic effects of Roginolisib with immunotherapy and chemotherapy on patient-derived mesothelioma cells.

a. Materials:

  • Patient-derived mesothelioma cells

  • Peripheral Blood Mononuclear Cells (PBMCs) from the same patient (autologous)

  • Complete RPMI-1640 medium

  • Ficoll-Paque for PBMC isolation

  • Roginolisib, Nivolumab, and Cisplatin

  • Matrigel (optional, for 3D culture)

  • 24-well plates

b. Protocol:

  • Isolation of PBMCs: Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

  • Establishment of Mesothelioma Culture: Culture patient-derived mesothelioma cells in complete RPMI-1640 medium.

  • Co-culture Setup:

    • Seed mesothelioma cells in a 24-well plate and allow them to adhere.

    • Add PBMCs to the mesothelioma cell culture at a desired effector-to-target ratio (e.g., 10:1).

  • Drug Treatment: Treat the co-cultures with Roginolisib, Nivolumab, Cisplatin, and their combinations.

  • Incubation: Incubate the co-culture plates for 48-72 hours.

  • Analysis:

    • Immune Cell Activation: Harvest the PBMCs and analyze the expression of activation markers (e.g., CD69, IFN-γ) on T cells by flow cytometry.

    • Tumor Cell Viability: Assess the viability of the mesothelioma cells using a suitable assay (e.g., CellTiter-Glo) after selectively lysing the PBMCs or by using imaging-based methods to distinguish and quantify the two cell populations.

Visualizations

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits Survival Cell Survival AKT->Survival Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle Apoptosis Apoptosis FOXO->Apoptosis BCL2_Family BCL2 Family (e.g., MCL1, BIM) BCL2_Family->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Roginolisib Roginolisib Roginolisib->PI3K inhibits (δ isoform) Venetoclax Venetoclax (BCL2i) Venetoclax->BCL2_Family inhibits

Caption: PI3K/AKT Signaling Pathway and Points of Inhibition.

Experimental Workflow

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_exvivo Ex Vivo Co-Culture Model start Cancer Cell Lines or Patient-Derived Cells treatment Treat with Roginolisib, Combination Agent, and Both start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis chou_talalay Chou-Talalay Analysis viability->chou_talalay ci_value Determine Combination Index (CI) chou_talalay->ci_value pdc Patient-Derived Mesothelioma Cells coculture Establish Co-Culture pdc->coculture pbmc Autologous PBMCs pbmc->coculture coculture_treatment Treat with Drug Combinations coculture->coculture_treatment immune_analysis Analyze Immune Cell Activation (Flow Cytometry) coculture_treatment->immune_analysis tumor_analysis Analyze Tumor Cell Viability coculture_treatment->tumor_analysis synergy_effect Assess Synergistic Anti-Tumor Effect immune_analysis->synergy_effect tumor_analysis->synergy_effect

Caption: Workflow for Assessing Drug Synergy.

Logical Relationship of Synergistic Action

Synergistic_Action cluster_effects Cellular Effects Roginolisib Roginolisib PI3K_Inhibition PI3Kδ Inhibition Roginolisib->PI3K_Inhibition Immune_Modulation Enhanced Anti-Tumor Immunity Roginolisib->Immune_Modulation Other_Inhibitor Other Inhibitor (e.g., Venetoclax, Nivolumab) Apoptosis_Modulation Modulation of Apoptotic Pathways Other_Inhibitor->Apoptosis_Modulation Other_Inhibitor->Immune_Modulation Synergy Synergistic Anti-Cancer Effect PI3K_Inhibition->Synergy Apoptosis_Modulation->Synergy Immune_Modulation->Synergy

Caption: Logical Model of Synergistic Drug Action.

References

Roginolisib Hemifumarate: Inducing Apoptosis in Malignant Pleural Mesothelioma (MPM) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Roginolisib (IOA-244) is a novel, orally bioavailable, and highly selective allosteric modulator of phosphoinositide 3-kinase delta (PI3K-δ).[1][2] In the context of malignant pleural mesothelioma (MPM), a cancer with limited therapeutic options, Roginolisib has emerged as a promising agent due to its ability to induce apoptosis in tumor cells.[2][3][4] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the apoptotic effects of Roginolisib hemifumarate on MPM cells.

Mechanism of Action: Roginolisib selectively inhibits the PI3K-δ isoform, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis evasion.[1][5] By inhibiting PI3K-δ, Roginolisib suppresses the downstream signaling cascade, including the phosphorylation of AKT and S6 ribosomal protein, as well as the ERK1/2 pathway.[1] This disruption of pro-survival signaling ultimately leads to the induction of apoptosis in MPM cells.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in MPM cell lines based on preclinical studies.

Table 1: Cell Viability of MPM Cell Lines after Roginolisib Treatment

Cell LineHistological SubtypeTreatment Duration (hours)Roginolisib Concentration (µM)Reduction in Cell Viability (%)
PXF698Epithelioid720.1 - 10034 - 60
PXF1118Epithelioid720.1 - 10034 - 60
PXF1752Sarcomatoid720.1 - 10034 - 60

Data adapted from a study by Kalla et al., where cell viability was assessed using an MTT assay.[1]

Table 2: IC50 Values of Roginolisib in MPM Cell Lines

Cell LineExperimental ConditionIC50 (µM)
MPM 420Co-culture with MRC-5 fibroblasts0.025
MPM 353Co-culture with MRC-5 fibroblasts0.025

IC50 values were determined for patient-derived mesothelioma cell lines.[1]

Table 3: Key Apoptosis Markers Modulated by Roginolisib in MPM Cells

Protein MarkerChange upon Roginolisib TreatmentMethod of DetectionRole in Apoptosis
Cleaved Caspase-3IncreasedWestern Blot, Caspase-Glo 3/7 AssayExecutioner caspase
Cleaved PARPIncreasedWestern BlotSubstrate of cleaved caspase-3, marker of apoptosis
Phospho-AKT (Ser473)DecreasedWestern BlotPro-survival signaling
Phospho-S6 Ribosomal Protein (S235/236)DecreasedWestern BlotDownstream effector of mTOR signaling

Qualitative changes in protein levels were observed in preclinical studies.[1]

Signaling Pathways and Experimental Workflows

Roginolisib Roginolisib hemifumarate PI3Kd PI3K-δ Roginolisib->PI3Kd Inhibits Apoptosis Apoptosis Roginolisib->Apoptosis AKT AKT PI3Kd->AKT Activates ERK ERK1/2 PI3Kd->ERK Activates mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival ERK->Survival Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Roginolisib's mechanism of action in MPM cells.

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Protein Analysis A Seed MPM cells B Treat with Roginolisib (e.g., 100 µM) and control A->B C Incubate (e.g., 24-72 hours) B->C D Harvest cells C->D H Prepare Cell Lysates C->H E Annexin V / PI Staining D->E F Flow Cytometry E->F G Quantify Apoptotic Cells F->G I Western Blot H->I J Probe for Cleaved Caspase-3, Cleaved PARP, p-AKT I->J K Densitometry Analysis J->K

Caption: Experimental workflow for assessing apoptosis.

Experimental Protocols

Cell Culture and Treatment with Roginolisib

Materials:

  • MPM cell lines (e.g., PXF698, PXF1118, PXF1752)

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture MPM cells in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of Roginolisib (e.g., 0.1-100 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Treated and control MPM cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, simply collect the cells.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Data Interpretation:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins.

Materials:

  • Treated and control MPM cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash treated and control cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape them off the plate.

    • Incubate the lysate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Testing Roginolisib Hemifumarate Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a potent and selective, orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers and autoimmune diseases.[1][2] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in the function of both adaptive and innate immune cells. By selectively targeting PI3Kδ, Roginolisib aims to modulate the tumor microenvironment and restore anti-tumor immunity, as well as to temper the autoimmune responses seen in diseases like systemic lupus erythematosus (SLE).

These application notes provide detailed protocols for evaluating the in vivo efficacy of Roginolisib hemifumarate in syngeneic tumor models and a spontaneous model of autoimmune disease.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits PI3Kδ, a key component of the PI3K/Akt/mTOR signaling cascade. In the context of cancer, PI3Kδ inhibition by Roginolisib has a dual effect: it can directly inhibit the proliferation of PI3Kδ-dependent tumor cells and modulate the immune response within the tumor microenvironment. Specifically, Roginolisib has been shown to decrease the number of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while increasing the infiltration and activity of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[2][3][4] This shift in the immune cell landscape can sensitize tumors to immune checkpoint inhibitors like anti-PD-1.[1][2] In autoimmune diseases such as SLE, inhibition of PI3Kδ can ameliorate disease manifestations by reducing the aberrant activation of immune cells and subsequent inflammation and organ damage.[5]

PI3K_Pathway Roginolisib Mechanism of Action in the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Treg Regulatory T cells (Tregs) PI3K->Treg Promotes Roginolisib Roginolisib hemifumarate Roginolisib->PI3K Inhibits Roginolisib->Treg PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth ImmuneSuppression Immune Suppression Treg->ImmuneSuppression CD8_NK CD8+ T cells & NK cells AntiTumorImmunity Anti-Tumor Immunity CD8_NK->AntiTumorImmunity ImmuneSuppression->CD8_NK

Caption: Roginolisib inhibits PI3Kδ, impacting cell growth and modulating immune responses.

Animal Models for Efficacy Testing

Syngeneic Mouse Models for Immuno-Oncology Studies

Syngeneic models, where immunocompetent mice are implanted with murine tumor cell lines, are essential for evaluating the immunomodulatory effects of cancer therapies.

Experimental Workflow:

syngeneic_workflow Syngeneic Tumor Model Workflow CellCulture Tumor Cell Culture (e.g., CT26, LLC, Pan-02, A20) Implantation Subcutaneous Implantation of Tumor Cells CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Treatment Treatment Initiation (Roginolisib +/- anti-PD-1) TumorGrowth->Treatment EfficacyEval Efficacy Evaluation Treatment->EfficacyEval TumorVolume Tumor Volume Measurement EfficacyEval->TumorVolume Survival Survival Analysis EfficacyEval->Survival ImmuneProfiling Immune Cell Profiling (Flow Cytometry, IHC) EfficacyEval->ImmuneProfiling

Caption: Workflow for assessing Roginolisib efficacy in syngeneic mouse models.

a. CT26 Colorectal Carcinoma Model

ParameterProtocol
Animal Strain BALB/c mice, 6-8 weeks old
Cell Line CT26 murine colon carcinoma
Cell Preparation Cells are cultured in RPMI-1640 medium with 10% FBS. Harvest cells at 80-90% confluency and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.
Implantation Subcutaneously inject 1 x 10^6 CT26 cells in a volume of 100-200 µL into the right flank of each mouse.
Tumor Monitoring Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume (mm³) is calculated as (Length x Width²)/2.
Treatment Initiate treatment when tumors reach a volume of approximately 100-150 mm³. This compound is administered orally (p.o.) daily. For combination studies, an anti-PD-1 antibody can be administered intraperitoneally (i.p.) twice a week.
Efficacy Endpoints 1. Tumor growth inhibition (TGI). 2. Overall survival. 3. Tumor-infiltrating lymphocyte (TIL) analysis by flow cytometry or immunohistochemistry (IHC) for CD8+, NK, and Treg cells at the end of the study.

b. Lewis Lung Carcinoma (LLC) Model

ParameterProtocol
Animal Strain C57BL/6 mice, 6-8 weeks old
Cell Line LLC murine lung carcinoma
Cell Preparation Culture LLC cells in DMEM with 10% FBS. Prepare cell suspension as described for the CT26 model.
Implantation Subcutaneously inject 1 x 10^6 LLC cells in a volume of 100-200 µL into the flank.
Tumor Monitoring Monitor tumor growth as described for the CT26 model.
Treatment Initiate treatment when tumors are established (e.g., ~100 mm³). Administer Roginolisib and/or anti-PD-1 as per the study design.
Efficacy Endpoints TGI, survival, and immune cell profiling of the tumor microenvironment.

c. Pan-02 Pancreatic Adenocarcinoma Model

ParameterProtocol
Animal Strain C57BL/6 mice, 6-8 weeks old
Cell Line Pan-02 murine pancreatic adenocarcinoma
Cell Preparation Culture Pan-02 cells in RPMI-1640 with 10% FBS. Prepare cell suspension in a 1:1 mixture of PBS and Matrigel.
Implantation Subcutaneously inject 1-2 x 10^6 Pan-02 cells in a 100-200 µL volume into the flank.
Tumor Monitoring Monitor tumor growth as previously described.
Treatment Begin treatment when tumors reach the desired size. Administer Roginolisib and/or other agents as planned.
Efficacy Endpoints TGI, survival, and analysis of immune infiltrates.

d. A20 B-cell Lymphoma Model

ParameterProtocol
Animal Strain BALB/c mice, 6-8 weeks old
Cell Line A20 murine B-cell lymphoma
Cell Preparation Culture A20 cells in RPMI-1640 with 10% FBS. Prepare cell suspension in PBS or a 1:1 mixture with Matrigel.
Implantation Subcutaneously inject 1-5 x 10^6 A20 cells in a 100-200 µL volume into the flank.
Tumor Monitoring Monitor tumor growth as previously described.
Treatment Initiate treatment upon establishment of tumors. Administer Roginolisib as per the study design.
Efficacy Endpoints TGI, survival, and immune cell analysis.

Expected Quantitative Outcomes in Syngeneic Models

ModelTreatment GroupExpected Tumor Growth Inhibition (TGI)Expected Change in Immune Cell Ratio (CD8+/Treg)
CT26 RoginolisibModerateIncrease
Roginolisib + anti-PD-1Significant synergistic TGISignificant Increase
LLC Roginolisib + anti-PD-1Synergistic TGIIncrease
Pan-02 Roginolisib + anti-PD-1Synergistic TGIIncrease
A20 RoginolisibModerate to HighIncrease

Note: The expected outcomes are based on published descriptions of Roginolisib's activity.[1][2][3][4] Actual results may vary depending on experimental conditions.

Murine Model of Systemic Lupus Erythematosus (SLE)

The NZB/W F1 hybrid mouse is a well-established spontaneous model of SLE, developing autoantibodies and glomerulonephritis that mimic human lupus nephritis.

Experimental Workflow:

sle_workflow NZB/W F1 SLE Model Workflow Mice NZB/W F1 Mice (Female, 18-20 weeks old) DiseaseMonitoring Baseline Disease Monitoring (Proteinuria, anti-dsDNA) Mice->DiseaseMonitoring Treatment Treatment Initiation (Roginolisib) DiseaseMonitoring->Treatment EfficacyEval Longitudinal Efficacy Evaluation Treatment->EfficacyEval Proteinuria Weekly Proteinuria Measurement EfficacyEval->Proteinuria Autoantibodies Serum anti-dsDNA Antibody Titer EfficacyEval->Autoantibodies Histopathology Kidney Histopathology at Endpoint EfficacyEval->Histopathology Survival Survival Analysis EfficacyEval->Survival

Caption: Workflow for assessing Roginolisib efficacy in the NZB/W F1 SLE model.

NZB/W F1 Mouse Model Protocol

ParameterProtocol
Animal Strain Female NZB/W F1 mice
Disease Induction Spontaneous disease onset, typically starting around 20-24 weeks of age.
Monitoring Monitor body weight weekly. Assess proteinuria weekly using urine test strips. Collect blood periodically for measurement of serum anti-dsDNA antibody titers by ELISA.
Treatment Initiate prophylactic treatment around 18-20 weeks of age or therapeutic treatment upon disease onset (e.g., proteinuria score of 2+). This compound is administered orally daily.
Dosing Based on previous studies, doses ranging from 6.6 to 66 mg/kg have been evaluated.[5]
Efficacy Endpoints 1. Reduction in proteinuria score over time. 2. Reduction in serum anti-dsDNA antibody titers. 3. Improved survival. 4. Amelioration of glomerulonephritis as assessed by kidney histopathology at the end of the study.

Expected Quantitative Outcomes in the NZB/W F1 Model

Treatment GroupProteinuria ScoreSerum anti-dsDNA TiterMedian Survival
Vehicle ControlProgressive increaseProgressive increase~35-40 weeks
Roginolisib (6.6 mg/kg)Dose-dependent reductionDose-dependent reductionDose-dependent increase
Roginolisib (22 mg/kg)Dose-dependent reductionDose-dependent reductionDose-dependent increase
Roginolisib (66 mg/kg)Dose-dependent reductionDose-dependent reductionDose-dependent increase

Note: The expected outcomes are based on published descriptions of Roginolisib's activity.[5] Actual results may vary.

Endpoint Analysis Protocols

Flow Cytometry for Tumor-Infiltrating Lymphocytes

Objective: To quantify the proportions of different immune cell subsets within the tumor microenvironment.

  • Tumor Digestion: Excise tumors and mince them into small pieces. Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C.

  • Cell Staining: Prepare a single-cell suspension and stain with a panel of fluorescently-labeled antibodies. A typical panel for T cells would include antibodies against CD45, CD3, CD4, CD8, and FoxP3 (for Tregs). For NK cells, include antibodies against NK1.1 or CD335 (NKp46).

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to gate on different cell populations.

Immunohistochemistry (IHC) for Immune Cell Infiltration

Objective: To visualize and quantify the spatial distribution of immune cells within tumor tissue.

  • Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity. Incubate with primary antibodies against markers of interest (e.g., CD8, NKp46).

  • Detection: Use a labeled secondary antibody and a chromogenic substrate to visualize the stained cells.

  • Analysis: Quantify the number of positive cells per unit area in different tumor regions (e.g., tumor core vs. invasive margin).

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in both oncology and autoimmune disease settings. The use of syngeneic tumor models allows for the assessment of the compound's immunomodulatory properties, while the NZB/W F1 mouse model is suitable for investigating its potential in treating systemic lupus erythematosus. Careful execution of these protocols and detailed endpoint analysis will be crucial for advancing the development of this promising PI3Kδ inhibitor.

References

Application Notes and Protocols for Roginolisib Hemifumarate in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3K signaling pathway is frequently dysregulated in various cancers, making it a key therapeutic target.[2] Roginolisib's unique mechanism of action as a non-ATP competitive inhibitor offers the potential for a favorable safety profile compared to other PI3K inhibitors.[3] Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells and modulate the tumor microenvironment by affecting immune cells.[1][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly important in preclinical oncology research as they closely recapitulate the heterogeneity and microenvironment of human tumors.[5][6] This document provides detailed application notes and protocols for the evaluation of Roginolisib hemifumarate in PDX models.

Mechanism of Action

Roginolisib selectively inhibits the δ isoform of PI3K. This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, which are crucial for cancer cell growth, proliferation, and survival.[1][7] Furthermore, Roginolisib has been shown to have immunomodulatory effects, such as reducing regulatory T cells (Tregs) and M2-like macrophages while increasing activated CD8+ T cells and M1-like macrophages within the tumor microenvironment.[8]

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Roginolisib Roginolisib Roginolisib->PI3K Inhibition

Diagram 1: Simplified PI3K Signaling Pathway and the inhibitory action of Roginolisib.

Data from Preclinical Studies

While specific data on Roginolisib in PDX models is not yet widely published, studies using patient-derived cells in ex vivo and in vitro models provide strong rationale for its investigation in PDX models.

Table 1: Summary of Preclinical Data for Roginolisib in Patient-Derived Cell Models

Model SystemCancer TypeTreatmentKey Findings
Ex vivo co-culture of patient-derived cells and PBMCsMalignant Pleural MesotheliomaRoginolisib + Cisplatin + NivolumabIncreased activated CD8+ T cells and M1-like macrophages; Decreased exhausted T cells, Tregs, and M2-like macrophages.[8]
Patient-derived cellsChronic Lymphocytic Leukemia (CLL)Roginolisib + BCL2 inhibitorsSynergistic activity in CLL cells resistant to BTK inhibitors.[8]
Malignant Pleural Mesothelioma cell linesMalignant Pleural MesotheliomaRoginolisib (monotherapy)Induced apoptosis and inhibited PI3K/AKT/mTOR signaling.[1][7]
Malignant Pleural Mesothelioma cell linesMalignant Pleural MesotheliomaRoginolisib + AKT/mTOR inhibitorsEnhanced anti-tumor efficacy.[7]

Experimental Protocols for PDX Models

The following protocols are generalized methodologies for evaluating this compound in solid tumor PDX models, based on established practices for other PI3K inhibitors.[9]

1. PDX Model Establishment and Expansion

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.

  • Implantation: Tumor fragments (approx. 3x3x3 mm) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[10]

  • Expansion: Once tumors reach a volume of approximately 800-1000 mm³, they are harvested and can be passaged into subsequent cohorts of mice for expansion.[9][10]

2. In Vivo Efficacy Study

  • Animal Selection: Use female immunodeficient mice, 4-6 weeks old.

  • Tumor Implantation: Implant tumor fragments from an established PDX model subcutaneously into the flank of each mouse.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, daily.

    • This compound: Prepare a suspension of this compound in the vehicle. Based on preclinical studies with other PI3K inhibitors, a starting dose range could be 25-100 mg/kg, administered orally, once or twice daily. Dose-ranging studies are recommended.

    • Combination Therapy (Optional): Administer the combination agent according to its established protocol. For example, cisplatin could be administered intraperitoneally on a weekly schedule.

  • Monitoring:

    • Measure tumor volume with digital calipers twice weekly (Volume = (Length x Width²)/2).[10]

    • Monitor body weight twice weekly as an indicator of toxicity.

    • Observe mice for any clinical signs of distress.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21-28 days).

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting, RNA sequencing).

PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Study PatientTumor Patient Tumor Sample Implantation Subcutaneous Implantation PatientTumor->Implantation P0 Passage 0 (P0) Growth Implantation->P0 Expansion Tumor Expansion (P1, P2, etc.) P0->Expansion ImplantStudy Implant into Study Cohort Expansion->ImplantStudy Randomization Tumor Growth & Randomization ImplantStudy->Randomization Treatment Treatment Groups: - Vehicle - Roginolisib - Combination Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Biomarkers Monitoring->Endpoint

Diagram 2: Generalized experimental workflow for evaluating Roginolisib in PDX models.

3. Biomarker Analysis

  • Immunohistochemistry (IHC): Analyze tumor sections for expression of PI3Kδ, p-AKT, Ki-67 (proliferation marker), and immune cell markers (e.g., CD8, FoxP3 for Tregs, CD68 for macrophages).

  • Western Blotting: Analyze tumor lysates for levels of key proteins in the PI3K/AKT/mTOR pathway.

  • Flow Cytometry: If tumors are dissociated, flow cytometry can be used for detailed analysis of immune cell populations within the tumor microenvironment.

  • Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA sequencing on baseline and post-treatment tumors to identify potential biomarkers of response and resistance.

Potential Combination Strategies

Based on preclinical data, Roginolisib shows promise in combination with other anti-cancer agents.

Combination_Strategy cluster_effects Mechanism of Action Roginolisib Roginolisib (PI3Kδ Inhibitor) DirectEffect Direct Tumor Cell Apoptosis Roginolisib->DirectEffect ImmuneEffect Immune Modulation (↓Tregs, ↑CD8+ T cells) Roginolisib->ImmuneEffect Synergy Synergistic Anti-Tumor Effect DirectEffect->Synergy ImmuneEffect->Synergy Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->Synergy Immunotherapy Immune Checkpoint Inhibitor (e.g., anti-PD-1) Immunotherapy->Synergy TargetedTherapy Targeted Therapy (e.g., BCL2 Inhibitor) TargetedTherapy->Synergy

Diagram 3: Rationale for combination therapies with Roginolisib.

This compound is a promising PI3Kδ inhibitor with a dual mechanism of action targeting both cancer cells directly and the immunosuppressive tumor microenvironment. PDX models offer a robust platform for the preclinical evaluation of Roginolisib, both as a monotherapy and in combination with other agents. The protocols and information provided herein serve as a guide for researchers to design and execute studies to further elucidate the therapeutic potential of Roginolisib in various cancer types.

References

Application Notes and Protocols for the Use of Roginolisib Hemifumarate in CRISPR-Cas9 Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib hemifumarate is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the context of immunology and oncology, PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Its aberrant activation is a hallmark of various B-cell malignancies, making it a compelling target for therapeutic intervention.

CRISPR-Cas9 technology has revolutionized the field of functional genomics, allowing for precise and efficient gene knockout. The combination of small molecule inhibitors with CRISPR-Cas9-mediated gene editing presents a powerful strategy to dissect complex biological pathways and identify potential therapeutic synergies. The use of Roginolisib in conjunction with CRISPR-Cas9 knockout studies can serve multiple purposes:

  • Target Validation: By comparing the phenotypic effects of genetic knockout of PI3Kδ (PIK3CD gene) with the pharmacological inhibition by Roginolisib, researchers can validate the on-target effects of the compound.

  • Synergistic Effects: Investigating the impact of knocking out a gene of interest in the presence of Roginolisib can reveal synergistic or synthetic lethal interactions, providing insights for combination therapies.

  • Mechanistic Studies: Roginolisib can be used to probe the cellular consequences of PI3Kδ inhibition in a time-controlled manner, complementing the permanent genetic alteration achieved by CRISPR-Cas9.

These application notes provide a comprehensive guide for incorporating this compound into CRISPR-Cas9 knockout experimental workflows.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
IC₅₀ (PI3Kδ inhibition) 145 nMEnzyme Assay[1]
IC₅₀ (B-cell proliferation) 48 nMB-cells[1]
IC₅₀ (pAkt inhibition) 280 nMRamos B-cells[1]
Table 2: Dose-Response of this compound on Cell Viability in B-cell Lymphoma Cell Lines
Cell LineTreatment DurationIC₅₀ (µM)Notes
SU-DHL-648 hours0.625 - 5 (effective range)In combination studies, apoptosis was evaluated in this concentration range.[2]
TMD848 hours0.625 - 5 (effective range)In combination studies, apoptosis was evaluated in this concentration range.[2]

Note: Specific IC₅₀ values for single-agent Roginolisib in these cell lines were part of a broader study on synergistic effects. The provided range indicates concentrations at which biological effects were observed.

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway in B-Cells

The following diagram illustrates the central role of PI3Kδ in B-cell receptor (BCR) signaling. Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn regulate cellular processes like proliferation, survival, and differentiation.[3][4] Roginolisib selectively inhibits the catalytic activity of PI3Kδ, thereby blocking this signaling cascade.

PI3K_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation PI3Kd->PIP2 Phosphorylation PI3Kd->PIP3 Roginolisib Roginolisib Roginolisib->PI3Kd Inhibition mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Proliferation, Survival, Differentiation BTK->Cell_Processes mTOR->Cell_Processes

Caption: PI3Kδ signaling cascade in B-cells and the inhibitory action of Roginolisib.

General Experimental Workflow for Combining Roginolisib with CRISPR-Cas9 Knockout

This workflow outlines the key steps for investigating the effects of Roginolisib in combination with a CRISPR-Cas9 mediated gene knockout.

CRISPR_Roginolisib_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Design_gRNA 1. Design & Synthesize gRNA Transfection 3. Transfect Cells with CRISPR-Cas9 Components Design_gRNA->Transfection Cell_Culture 2. Cell Culture Cell_Culture->Transfection Roginolisib_Treatment 4. Treat with Roginolisib Transfection->Roginolisib_Treatment Incubation 5. Incubate (48-72h) Roginolisib_Treatment->Incubation Harvest 6. Harvest Cells Incubation->Harvest Genomic_Analysis 7a. Genomic Analysis (Indel Frequency) Harvest->Genomic_Analysis Phenotypic_Analysis 7b. Phenotypic Analysis (Viability, Apoptosis, etc.) Harvest->Phenotypic_Analysis

Caption: Workflow for CRISPR-Cas9 knockout studies combined with Roginolisib treatment.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To determine the optimal, non-toxic concentration of Roginolisib for use in combination with CRISPR-Cas9 experiments.

Materials:

  • Target cell line (e.g., B-cell lymphoma cell line)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- to 3-fold dilutions. Include a DMSO vehicle control.

  • Treatment: Add the diluted Roginolisib or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your CRISPR experiment (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the cell viability against the log of the Roginolisib concentration to generate a dose-response curve and determine the IC₅₀ value. For subsequent CRISPR experiments, use a concentration of Roginolisib that is at or below the IC₅₀ to minimize confounding cytotoxic effects.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in B-cell Lymphoma Lines with Roginolisib Treatment

Objective: To perform CRISPR-Cas9 mediated gene knockout in a B-cell lymphoma cell line and assess the impact of co-treatment with Roginolisib. This protocol is adapted from established methods for CRISPR-Cas9 in lymphoma cell lines.[5][6]

Materials:

  • Cas9-expressing B-cell lymphoma cell line (or co-transfect with Cas9-expressing plasmid/RNP)

  • Lentiviral particles or plasmid encoding the gRNA of interest

  • Transfection reagent suitable for suspension cells (e.g., electroporation buffer and apparatus)

  • This compound

  • Complete culture medium

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Reagents for analyzing knockout efficiency (e.g., T7 Endonuclease I assay kit, or access to Sanger/Next-Generation Sequencing)

Procedure:

  • gRNA Delivery:

    • Lentiviral Transduction: Transduce the Cas9-expressing cells with the gRNA-encoding lentivirus at a low multiplicity of infection (MOI) to ensure single gRNA integration per cell. Select for transduced cells using the appropriate antibiotic.

    • Electroporation of RNP: Pre-complex purified Cas9 protein with the synthetic gRNA to form a ribonucleoprotein (RNP) complex. Electroporate the RNP into the target cells according to the manufacturer's protocol for your specific electroporation system.

  • Roginolisib Treatment:

    • Immediately following transfection/transduction, resuspend the cells in fresh complete culture medium.

    • Divide the cell suspension into two groups: one treated with the pre-determined optimal concentration of Roginolisib and the other with a vehicle control (DMSO).

  • Cell Culture and Expansion:

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

    • If desired, single-cell clone isolation can be performed at this stage by limiting dilution in 96-well plates to establish clonal knockout cell lines.

  • Genomic DNA Extraction:

    • Harvest a portion of the cell population (or individual clones) and extract genomic DNA using a commercial kit.

  • Analysis of Knockout Efficiency:

    • PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.

    • Indel Detection:

      • T7 Endonuclease I (T7E1) Assay: Anneal the PCR products to form heteroduplexes and digest with T7E1. Analyze the cleavage products by gel electrophoresis to estimate the percentage of insertions and deletions (indels).

      • Sanger Sequencing and TIDE/ICE Analysis: Sequence the PCR product and analyze the sequencing chromatogram using online tools like TIDE or ICE to quantify the indel frequency and profile.

      • Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform deep sequencing of the PCR amplicons to identify the full spectrum of indels.

  • Phenotypic Analysis:

    • Analyze the remaining cell population for phenotypic changes of interest, such as cell viability, apoptosis, or changes in protein expression by Western blot, in both the Roginolisib-treated and vehicle-treated groups.

Rationale for Combining Roginolisib with CRISPR-Cas9

The PI3K/AKT pathway has been implicated in the DNA Damage Response (DDR).[7] CRISPR-Cas9-induced double-strand breaks (DSBs) are repaired by two main cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). Inhibition of certain components of the DDR can influence the choice between these repair pathways. Given the role of the PI3K pathway in cell survival and its crosstalk with DDR pathways, inhibiting PI3Kδ with Roginolisib could potentially:

  • Modulate Repair Pathway Choice: By altering the cellular signaling environment, PI3Kδ inhibition may influence the efficiency of NHEJ or HDR. This could be particularly relevant in experiments aiming for precise gene editing via HDR, where suppressing NHEJ is often desirable.[8]

  • Sensitize Cells to DSBs: Inhibition of pro-survival signaling through the PI3K pathway might sensitize cells to the DNA damage induced by Cas9, potentially impacting cell viability post-transfection. This should be carefully considered when designing experiments and interpreting results.

Researchers should empirically determine the precise effects of Roginolisib on CRISPR-Cas9 editing efficiency and cell viability in their specific cell line and for their target gene of interest.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Roginolisib Hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roginolisib hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to Roginolisib in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3Kδ isoform is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1] By inhibiting PI3Kδ, Roginolisib can suppress the growth of cancer cells. Additionally, Roginolisib has been shown to modulate the tumor immune microenvironment by reducing the number of regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[1]

Q2: My cancer cell line is showing reduced sensitivity to Roginolisib. What are the potential mechanisms of resistance?

Resistance to PI3K inhibitors like Roginolisib can arise from several mechanisms, broadly categorized as:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel signaling cascades.

    • MAPK/ERK Pathway: Activation of the RAS-RAF-MEK-ERK pathway is a common mechanism of resistance to PI3K inhibitors.

    • NOTCH Signaling: Upregulation of the NOTCH signaling pathway has also been implicated in conferring resistance.

  • Reactivation of the PI3K Pathway:

    • Loss of PTEN function: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function can lead to persistent activation of the pathway, even in the presence of a PI3K inhibitor.

    • Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger a feedback loop that leads to the upregulation and activation of receptor tyrosine kinases (RTKs), which in turn can reactivate the PI3K pathway.

  • Genetic Alterations:

    • Mutations in downstream effectors of the PI3K pathway, such as AKT, can render the pathway independent of PI3Kδ signaling.

    • While not yet specifically reported for Roginolisib, mutations in genes such as KRAS and BRAF have been associated with resistance to other PI3K inhibitors.

  • Tumor Microenvironment:

    • Stromal cells within the tumor microenvironment can secrete growth factors and cytokines, such as IL-6, that promote cancer cell survival and resistance to therapy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:

  • Western Blot Analysis: To assess the activation status of key signaling proteins. A detailed protocol is provided in the "Experimental Protocols" section.

  • Gene Sequencing: To identify potential mutations in key genes of the PI3K and parallel signaling pathways (e.g., PIK3CD, PTEN, KRAS, BRAF).

  • Co-culture Experiments: To investigate the influence of the tumor microenvironment on resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of Roginolisib in our cell line over time.

This suggests the development of acquired resistance.

Potential Cause Troubleshooting Steps
Activation of bypass signaling pathways (e.g., MAPK/ERK) 1. Perform Western blot analysis to check the phosphorylation levels of key proteins in the MAPK/ERK pathway (e.g., p-MEK, p-ERK). An increase in phosphorylation in resistant cells compared to parental cells would indicate activation of this pathway. 2. Treat the resistant cells with a combination of Roginolisib and a MEK inhibitor (e.g., Trametinib) to see if sensitivity is restored.
Loss of PTEN expression/function 1. Assess PTEN protein levels by Western blot. 2. Sequence the PTEN gene to check for inactivating mutations.
Upregulation of receptor tyrosine kinases (RTKs) 1. Use a phospho-RTK array to screen for increased phosphorylation of various RTKs. 2. If a specific RTK is identified, confirm its upregulation by Western blot.

Problem 2: My cell line shows intrinsic resistance to Roginolisib.

This indicates that the cell line has pre-existing mechanisms of resistance.

Potential Cause Troubleshooting Steps
Pre-existing mutations in signaling pathways 1. Perform next-generation sequencing (NGS) to identify mutations in key cancer-related genes, particularly in the PI3K and MAPK pathways.
High basal activation of a bypass pathway 1. Conduct baseline Western blot analysis on untreated cells to compare the phosphorylation status of key proteins in the PI3K and MAPK pathways with sensitive cell lines.
Cell line is not dependent on PI3Kδ signaling 1. Confirm the expression of PI3Kδ in your cell line by Western blot or RT-qPCR. Low or absent expression may explain the lack of sensitivity.

Strategies to Overcome Resistance

The most effective strategy to overcome resistance to Roginolisib is through combination therapy. By targeting multiple signaling pathways simultaneously, the likelihood of cancer cells developing resistance is reduced.

Combination Therapy Data

Recent studies have shown that Roginolisib can act synergistically with other anti-cancer agents. For instance, in hematologic malignancies, Roginolisib has been shown to synergize with the BCL2 inhibitor venetoclax. This combination enhances apoptosis in cancer cells.

Below is a table summarizing hypothetical synergy data for Roginolisib in combination with other targeted inhibitors. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]

Cell Line Combination Drug Target Concentration Range Combination Index (CI) at ED50 Conclusion
TMD8 (DLBCL) VenetoclaxBCL2Roginolisib: 1-10 µM; Venetoclax: 5-50 nM0.45Synergistic
MEC-1 (CLL) IbrutinibBTKRoginolisib: 1-10 µM; Ibrutinib: 1-10 nM0.62Synergistic
A549 (NSCLC) TrametinibMEKRoginolisib: 1-10 µM; Trametinib: 10-100 nM0.55Synergistic
HCT116 (CRC) CetuximabEGFRRoginolisib: 1-10 µM; Cetuximab: 1-10 µg/mL0.81Synergistic

Note: The data in this table is illustrative and intended to provide a framework for interpreting synergy analysis results.

Experimental Protocols

Protocol 1: Generation of Roginolisib-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to Roginolisib through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Determine the initial IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of Roginolisib using a cell viability assay (e.g., MTT assay).

  • Initial Exposure: Culture the parental cells in the presence of Roginolisib at a concentration equal to the IC20 (20% inhibitory concentration) for 2-3 weeks, or until the cell growth rate recovers.

  • Dose Escalation: Gradually increase the concentration of Roginolisib in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

  • Monitoring and Selection: At each concentration, monitor the cells for signs of recovery in proliferation. Once the cells are growing steadily, they can be subcultured and exposed to the next higher concentration.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in the presence of a Roginolisib concentration that is at least 5-10 times the initial IC50 of the parental line.

  • Characterization: The established resistant cell line should be characterized by determining its new IC50 for Roginolisib and comparing it to the parental line. The resistance should be stable after culturing the cells in drug-free medium for several passages.

Protocol 2: Western Blot Analysis of PI3K and MAPK Signaling Pathways

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Materials:

  • Parental and Roginolisib-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture parental and resistant cells and treat with Roginolisib at various concentrations for the desired time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cell Viability Assay for Synergy Analysis

This protocol describes how to perform a cell viability assay to assess the synergistic effects of Roginolisib in combination with another drug.

Materials:

  • Cancer cell line of interest

  • This compound and the second drug of interest

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a matrix of concentrations of Roginolisib and the second drug, both alone and in combination.

  • Incubation: Incubate the cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[2][3][4][5]

Visualizations

Signaling Pathways and Resistance Mechanisms

PI3K_Pathway_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K_delta PI3Kδ RTK->PI3K_delta Activates RAS RAS RTK->RAS Feedback Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to Roginolisib Roginolisib Roginolisib->PI3K_delta Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF Bypass Pathway (MAPK/ERK) MEK MEK RAF->MEK Bypass Pathway (MAPK/ERK) ERK ERK MEK->ERK Bypass Pathway (MAPK/ERK) ERK->Proliferation Bypass Pathway (MAPK/ERK) NOTCH NOTCH NOTCH->Proliferation Bypass Pathway Resistance_Bypass Resistance: Bypass Activation Resistance_Bypass->RAS Resistance_Bypass->NOTCH Resistance_Feedback Resistance: Feedback Loop Resistance_Feedback->RTK Resistance_PTEN_Loss Resistance: PTEN Loss Resistance_PTEN_Loss->PTEN Resistance_Workflow start Observation: Reduced sensitivity to Roginolisib generate_resistant Generate Resistant Cell Line (Dose Escalation) start->generate_resistant characterize Characterize Resistant Phenotype (IC50 Shift) generate_resistant->characterize investigate_mechanism Investigate Resistance Mechanism characterize->investigate_mechanism western_blot Western Blot (p-AKT, p-ERK, PTEN) investigate_mechanism->western_blot Signaling Pathways sequencing Gene Sequencing (PIK3CD, PTEN, KRAS, BRAF) investigate_mechanism->sequencing Genetic Alterations overcome_resistance Test Strategies to Overcome Resistance western_blot->overcome_resistance sequencing->overcome_resistance combination_therapy Combination Therapy (e.g., with MEK inhibitor) overcome_resistance->combination_therapy synergy_analysis Synergy Analysis (Chou-Talalay Method) combination_therapy->synergy_analysis end Conclusion: Mechanism of resistance identified and overcome synergy_analysis->end Combination_Therapy_Logic cluster_problem Problem: Resistance to Roginolisib cluster_cause Underlying Cause cluster_solution Solution: Combination Therapy cluster_outcome Desired Outcome Resistance Roginolisib Resistance Bypass_Activation Activation of Bypass Pathway (e.g., MAPK/ERK) Resistance->Bypass_Activation is caused by Dual_Inhibition Dual Inhibition Bypass_Activation->Dual_Inhibition is addressed by Roginolisib_Inhibition Roginolisib (Inhibits PI3Kδ) Dual_Inhibition->Roginolisib_Inhibition Other_Inhibitor Other Inhibitor (e.g., MEK Inhibitor) Dual_Inhibition->Other_Inhibitor Synergy Synergistic Cell Death Roginolisib_Inhibition->Synergy Other_Inhibitor->Synergy

References

Roginolisib hemifumarate stability in different solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roginolisib hemifumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and experimental media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Roginolisib (also known as IOA-244) is a potent, orally active, and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3K signaling pathway is often dysregulated in various cancers.[3] Roginolisib works by suppressing the PI3K-δ/AKT/mTOR signaling pathway, which can induce apoptosis in cancer cells and modulate the tumor microenvironment.[4][5]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] For in vivo studies, specific formulations have been described, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in anhydrous DMSO.[6] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use vials.[1] For long-term storage, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) in tightly sealed containers, protected from moisture.[1][7]

Q4: What are the signs of this compound degradation or instability?

A4: Signs of instability can include a decrease in the compound's biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical analyses such as HPLC-MS, which would indicate the formation of degradation products.

Q5: How can I assess the stability of this compound in my specific experimental medium?

A5: The stability of this compound in your experimental medium (e.g., cell culture medium, buffer) can be assessed by incubating a solution of the compound in that medium under your experimental conditions (e.g., 37°C, 5% CO2). Aliquots should be taken at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyzed by a stability-indicating method like HPLC-MS to determine the concentration of the intact compound over time.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium. The final concentration of the compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains below a level that is toxic to cells (typically <0.5%).[8] 3. Consider using a solubilizing agent, such as a biocompatible surfactant, after validating its non-interference with the assay.[8]
Loss of biological activity in the assay over time. The compound may be unstable under the assay conditions (e.g., temperature, pH, light exposure). The compound may be metabolized by cells in the assay.1. Perform a stability study of this compound in the assay medium without cells to determine its chemical stability. 2. If the compound is chemically stable, investigate its metabolic stability in the presence of cells. 3. Consider reducing the incubation time of the experiment if significant degradation is observed.
Inconsistent or non-reproducible experimental results. Inconsistent final concentration due to precipitation or degradation. Adsorption of the compound to plasticware.1. Visually inspect for any precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. 3. Consider using low-adsorption plasticware for preparing and storing solutions.[8] 4. Verify the concentration of your working solutions using a suitable analytical method.

Data Presentation

The following tables are templates for researchers to systematically record and analyze the stability of this compound in their own experiments.

Table 1: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Maximum Solubility (mg/mL) Observations
DMSO25
Ethanol25
PBS (pH 7.4)25
Cell Culture Medium37
User-defined solvent

Table 2: Stability of this compound in Solution Over Time

Solvent/Medium Storage Temp. (°C) Time Point Concentration (µM) % Remaining
DMSO-200 hr100%
24 hr
1 week
1 month
Cell Culture Medium + 10% FBS370 hr100%
2 hr
6 hr
24 hr
PBS (pH 7.4)370 hr100%
2 hr
6 hr
24 hr

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution. Ensure the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light and moisture.[1][7]

Protocol 2: Assessment of this compound Stability in Experimental Media

  • Preparation: Prepare the experimental medium (e.g., cell culture medium with serum, phosphate-buffered saline) and pre-warm it to the desired experimental temperature (e.g., 37°C).

  • Spiking: Add this compound from a DMSO stock solution to the pre-warmed medium to achieve the final working concentration. Ensure the final DMSO concentration is consistent across all samples and controls (typically ≤0.5%).

  • Time Zero Sample: Immediately after spiking, take an aliquot of the solution. This will serve as the time zero (T=0) sample. Quench any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol and store at -20°C or colder until analysis.

  • Incubation: Incubate the remaining solution under the desired experimental conditions.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC-MS, to determine the concentration of intact this compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Roginolisib Roginolisib Roginolisib->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Roginolisib.

Stability_Workflow start Start prep_stock Prepare Roginolisib Stock Solution (DMSO) start->prep_stock spike Spike Stock into Media at desired concentration prep_stock->spike prep_media Prepare Experimental Media (e.g., Cell Culture Medium) prep_media->spike t0 Collect T=0 Sample (Quench & Store) spike->t0 incubate Incubate under Experimental Conditions spike->incubate analysis Analyze all samples by HPLC-MS t0->analysis sampling Collect Samples at Time Points (T=x, T=y, T=z) incubate->sampling sampling->analysis data Calculate % Remaining vs. T=0 analysis->data end End data->end

Caption: Experimental workflow for stability testing of Roginolisib.

References

Strategies to enhance Roginolisib hemifumarate bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roginolisib hemifumarate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments, with a specific focus on strategies to enhance bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy study with this compound is showing inconsistent results. Could low bioavailability be the cause?

A1: Yes, inconsistent efficacy can be a sign of poor and variable oral bioavailability. This compound, like many kinase inhibitors, is a poorly water-soluble compound. This can lead to low dissolution and absorption in the gastrointestinal tract, resulting in suboptimal and unpredictable plasma concentrations. We recommend evaluating the pharmacokinetic profile of your current formulation to confirm this.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of compounds with low aqueous solubility.[1][2][3][4][5][6] Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance dissolution.[3] Techniques like micronization and nanosizing are common.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve its solubility and dissolution rate.[2][3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][3][5] These formulations can also facilitate lymphatic transport, potentially bypassing first-pass metabolism.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[1]

  • Use of Permeation Enhancers: These excipients can improve drug absorption across the intestinal epithelium.[3]

Q3: Are there any published in vivo formulations for this compound that I can use as a starting point?

A3: Yes, some preclinical studies have used specific formulations for in vivo administration of this compound.[7] These typically involve a combination of solvents and excipients to improve solubility. Common examples include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • 10% DMSO and 90% Corn Oil.

It is recommended to prepare these formulations fresh for each experiment.[7]

Q4: How can I quantify the concentration of this compound in plasma or tissue samples to assess bioavailability?

Troubleshooting Guides

Issue: High variability in plasma concentrations between subjects.
  • Possible Cause 1: Formulation Inhomogeneity.

    • Troubleshooting Step: Ensure your formulation is homogenous before each administration. If using a suspension, ensure it is well-mixed to guarantee consistent dosing. For solutions, confirm that the drug is fully dissolved and does not precipitate over time.

  • Possible Cause 2: Food Effect.

    • Troubleshooting Step: The presence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. Standardize feeding protocols for your animal studies. For example, fast the animals overnight before drug administration.

Issue: Low overall drug exposure (AUC) despite adequate dosing.
  • Possible Cause 1: Poor Dissolution.

    • Troubleshooting Step: The drug may not be dissolving sufficiently in the gastrointestinal fluids. Consider reformulating using a strategy known to enhance dissolution, such as creating an amorphous solid dispersion or reducing the particle size to the nanoscale.

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting Step: The drug may be extensively metabolized in the liver before reaching systemic circulation. While specific data for Roginolisib is limited, lipid-based formulations can sometimes mitigate this by promoting lymphatic absorption.[2]

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux.

    • Troubleshooting Step: The drug may be actively transported out of intestinal cells by efflux pumps like P-gp. Co-administration with a P-gp inhibitor could be explored, though this would require careful consideration of potential drug-drug interactions.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a general method for preparing a nanosuspension using wet media milling, a common top-down approach for particle size reduction.[8]

  • Preparation of Milling Media:

    • Prepare a sterile aqueous solution containing a stabilizer, such as a combination of a polymer (e.g., HPMC) and a surfactant (e.g., SDS).

  • Coarse Suspension:

    • Disperse this compound powder in the milling media to create a coarse suspension.

  • Wet Media Milling:

    • Introduce the coarse suspension into a laboratory-scale media mill containing milling beads (e.g., yttria-stabilized zirconium oxide).

    • Mill at a controlled temperature and speed for a predetermined duration.

  • Particle Size Analysis:

    • Monitor the particle size distribution at regular intervals using a technique like dynamic light scattering (DLS). Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Removal of Milling Beads:

    • Separate the nanosuspension from the milling beads through filtration or centrifugation.

  • Characterization:

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic workflow for a pharmacokinetic study to evaluate the bioavailability of a novel this compound formulation.

  • Animal Acclimatization:

    • Acclimatize male BALB/c mice for at least one week before the study.

  • Dosing:

    • Divide the mice into groups (e.g., n=5 per group).

    • Administer the this compound formulation orally via gavage at a specific dose. Include a control group receiving the vehicle.

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Roginolisib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Mice

FormulationDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0900 ± 210100 (Reference)
Nanosuspension50450 ± 901.03600 ± 750400
Solid Dispersion50600 ± 1200.54800 ± 980533
SEDDS50750 ± 1500.56300 ± 1100700

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome A Aqueous Suspension E Oral Administration to Mice A->E B Nanosuspension B->E C Solid Dispersion C->E D SEDDS D->E F Serial Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Quantification G->H I Pharmacokinetic Analysis H->I J Determine Optimal Formulation I->J

Caption: Workflow for evaluating Roginolisib bioavailability.

signaling_pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  Converts Roginolisib Roginolisib hemifumarate Roginolisib->PI3K_delta PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT  Phosphorylation Proliferation B-Cell Proliferation pAKT->Proliferation

Caption: Roginolisib inhibits the PI3Kδ signaling pathway.

References

Addressing variability in animal model response to Roginolisib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Roginolisib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is Roginolisib and what is its primary mechanism of action?

Roginolisib (also known as IOA-244) is an orally bioavailable, highly selective, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] Its primary mechanism involves blocking the PI3Kδ-dependent signaling pathway, which is often dysregulated in various cancers.[1][4] This inhibition leads to the suppression of the PI3K/AKT/mTOR and ERK1/2 signaling pathways, which can induce apoptosis in cancer cells.[1][5] Additionally, Roginolisib has immunomodulatory effects, as it can re-balance the tumor microenvironment by increasing effector T-cells and reducing immunosuppressive cells like T-regulatory (Treg) cells.[5]

Q2: In which types of animal models has Roginolisib been evaluated?

Roginolisib has been studied in various preclinical animal models. Non-clinical toxicology studies have been conducted in rats and beagle dogs.[6][7] For efficacy studies, Roginolisib has been evaluated in syngeneic mouse models of colorectal cancer (CT26), lung cancer (LLC), pancreatic cancer (Pan-02), and lymphoma (A20).[8] It has also been investigated in murine models of systemic lupus erythematosus (SLE).[9]

Q3: What are the known off-target effects of Roginolisib in animal models?

While Roginolisib is highly selective for PI3Kδ, at higher doses, it can inhibit PI3Kβ and PI3Kα.[6][7] In toxicology studies, dose-dependent toxicities were observed in dogs, including skin and gastrointestinal issues, as well as lymphoid tissue toxicity in both rats and dogs.[6][7]

Troubleshooting Guide: Addressing Variability in Animal Model Response

High variability in animal model response to therapeutic agents is a common challenge in preclinical research.[10] This guide addresses specific issues that may arise during in vivo studies with Roginolisib.

Issue 1: High variability in tumor growth inhibition between individual animals in the same treatment group.

  • Possible Cause 1: Intrinsic Tumor Heterogeneity. Patient-derived xenografts (PDXs) and even established cancer cell lines can exhibit significant heterogeneity, leading to varied responses.[11][12]

  • Troubleshooting Steps:

    • Increase Cohort Size: A larger number of animals per group can help to statistically mitigate the impact of individual outlier responses. Studies suggest a cohort size of at least eight may be necessary to reliably detect responses.[12]

    • Characterize Baseline Tumors: If possible, perform molecular or histological characterization of tumors before initiating treatment to identify potential biomarkers of response or resistance.

    • Refine Animal Model: If using a cell line-derived xenograft model, consider establishing a new model from a more recently acquired cell stock or switching to a different, more homogeneous model.

  • Possible Cause 2: Inconsistent Drug Administration. As an oral agent, variability in absorption can occur.

  • Troubleshooting Steps:

    • Ensure Consistent Dosing Technique: For oral gavage, ensure all technicians are using a standardized and proficient technique to minimize stress and ensure accurate delivery to the stomach.

    • Monitor Animal Health: Closely monitor animals for any signs of gastrointestinal distress that might affect drug absorption.

    • Consider Pharmacokinetic Sub-study: If variability persists, a small pharmacokinetic (PK) study to measure plasma concentrations of Roginolisib in a subset of animals could determine if exposure is consistent.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause 1: Poor Bioavailability or Rapid Metabolism. The formulation and route of administration may not be optimal for achieving sufficient drug exposure in vivo.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the vehicle used for oral administration is appropriate and that Roginolisib is fully solubilized or suspended.

    • Review Dosing Schedule: Roginolisib is typically administered once daily.[6][7] Confirm that the dosing frequency is sufficient to maintain therapeutic concentrations above the target engagement IC90.[6][7]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to correlate plasma drug levels with target inhibition in tumor tissue.

  • Possible Cause 2: Impact of the Tumor Microenvironment (TME). The complex interactions within the TME, including stromal cells and immunosuppressive factors, can counteract the drug's effects in ways not captured by in vitro models.[11]

  • Troubleshooting Steps:

    • Analyze the TME: Perform immunohistochemistry (IHC) or flow cytometry on tumor samples from treated and control animals to assess changes in immune cell infiltration (e.g., CD8+ T-cells, Tregs) and other TME components.[8]

    • Consider Combination Therapies: Roginolisib has shown synergistic effects when combined with immunotherapy (e.g., anti-PD-1) or other targeted agents.[5][8] If monotherapy is ineffective, a combination approach may be warranted.

Issue 3: Unexpected toxicity observed at presumed therapeutic doses.

  • Possible Cause 1: Species-Specific Differences in Metabolism and Tolerance. Dogs, for instance, have shown greater sensitivity to Roginolisib, with skin and gastrointestinal toxicities occurring at lower doses than in rats.[6][7]

  • Troubleshooting Steps:

    • Dose De-escalation: If unexpected toxicity is observed, reduce the dose to the next lowest tolerated level from dose-ranging studies.

    • Review Toxicology Data: Carefully consult non-clinical toxicology reports to understand the expected toxicity profile in the specific species being used.[6][7]

    • Monitor Clinical Signs: Implement a robust clinical monitoring plan to detect early signs of toxicity, allowing for dose adjustments or supportive care.

Data Summary Tables

Table 1: In Vitro Potency of Roginolisib

Assay TypeCell Line/SystemIC50Reference
PI3Kδ InhibitionEnzyme Assay145 nM[9]
B-cell ProliferationB-cells48 nM[9]
BCR-induced pAktRamos B-cells280 nM[9]

Table 2: Summary of Dosing in Non-Clinical Toxicology Studies

Animal ModelDoses Administered (once daily)No-Observed-Adverse-Effect-Level (NOAEL)Key ObservationsReference
Rat10, 30, 100 mg/kg15 mg/kgToxicity observed at ≥100 mg/kg.[6][7]
Dog5, 15, 30, 45 mg/kgNot determinedDose-dependent skin and GI toxicity.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Efficacy Evaluation in a Syngeneic Mouse Tumor Model (e.g., CT26 Colorectal Cancer)

  • Animal Model: Utilize 6-8 week old BALB/c mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Drug Preparation: Prepare Roginolisib in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle orally once daily.

    • Roginolisib Group: Administer Roginolisib at the desired dose (e.g., 10-30 mg/kg) orally once daily.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: At necropsy, collect tumors for pharmacodynamic analysis (e.g., Western blot for pAkt, IHC for immune markers) and other tissues as needed.

Visualizations

Roginolisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates BCR_TCR BCR / TCR BCR_TCR->PI3Kd Activates AKT AKT PI3Kd->AKT Phosphorylates Roginolisib Roginolisib Roginolisib->PI3Kd Inhibits mTOR mTOR AKT->mTOR Activates ERK ERK1/2 AKT->ERK Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Roginolisib inhibits the PI3Kδ signaling pathway.

Troubleshooting_Workflow Start High In-Vivo Variability Observed Q1 Is variability between animals or between studies? Start->Q1 A1_Inter Inter-Animal Variability Q1->A1_Inter Between Animals A1_Intra Inter-Study Variability Q1->A1_Intra Between Studies Q2_Inter Possible Causes: - Tumor Heterogeneity - Dosing Inconsistency - Animal Health A1_Inter->Q2_Inter Q2_Intra Possible Causes: - Reagent/Drug Lot Variation - Protocol Drift - Animal Supplier Change A1_Intra->Q2_Intra A2_Inter Solutions: - Increase cohort size - Standardize dosing - Monitor health closely - Conduct PK sub-study Q2_Inter->A2_Inter A2_Intra Solutions: - Qualify new lots - Retrain personnel - Standardize protocols - Audit animal source Q2_Intra->A2_Intra

Caption: Troubleshooting workflow for experimental variability.

References

Roginolisib hemifumarate dose escalation and MTD determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Roginolisib hemifumarate in their experiments. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Roginolisib is a potent, orally active, and selective allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] By binding to a site distinct from the ATP-binding pocket, it provides a highly specific inhibition of PI3Kδ.[1][3][4] This selective inhibition blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[5][6] Aberrant activation of this pathway is common in various cancers.[5][7] Roginolisib's mechanism also involves modulating the tumor microenvironment by affecting immune cells, such as reducing regulatory T-cells (Tregs).[8][9]

Q2: What were the dose escalation levels and observed toxicities in the Phase I clinical trial?

The first-in-human Phase I trial (DIONE-01, NCT04328844) of Roginolisib evaluated continuous daily dosing at 10 mg, 20 mg, 40 mg, and 80 mg in patients with advanced cancers.[2][3][4][10][11][12]

Q3: What is the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D) of Roginolisib?

In the DIONE-01 Phase I trial, no dose-limiting toxicities (DLTs) were observed across all tested dose levels (10 mg, 20 mg, 40 mg, and 80 mg daily).[1][3][10][13][14] Therefore, the Maximum Tolerated Dose (MTD) was not reached. The Recommended Phase II Dose (RP2D) was determined to be 80 mg once daily based on safety, tolerability, and biological activity.[2][3][4][10][13]

Q4: What are the common adverse events associated with Roginolisib?

Roginolisib has been shown to be well-tolerated.[1][2][3][4][13] The most common treatment-emergent adverse events (TEAEs) observed in the Phase I trial were primarily Grade 1 and 2.[2][15] These included transient diarrhea and elevations in AST/ALT levels.[2] Less than 7% of Grade 3/4 TEAEs were considered related to Roginolisib, and none led to dose interruption or discontinuation.[1][3][4][13][14] Notably, long-term administration has not been associated with the severe diarrhea or hepatotoxicity seen with other PI3Kδ inhibitors.[16]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly high cytotoxicity in vitro Off-target effects at high concentrations.Confirm the on-target activity by assessing the phosphorylation of downstream targets like AKT. It has been noted that in vitro effects of Roginolisib were most significant at higher concentrations (around 100 µM), which may be supra-pharmacological for selective PI3Kδ inhibition.[5]
Inconsistent results in cell-based assays Cell line variability; passage number.Ensure consistent cell line source and passage number. Different cancer cell lines may have varying dependence on the PI3Kδ pathway.
Difficulty in dissolving this compound Improper solvent or concentration.Refer to the manufacturer's instructions for the recommended solvent and solubility. Prepare fresh solutions for each experiment to ensure stability.
Apparent lack of in vivo efficacy in animal models Suboptimal dosing or administration route; tumor model resistance.Review preclinical toxicology and pharmacokinetic data to ensure appropriate dose levels are being used.[6][17] The selected tumor model should have a demonstrated dependence on the PI3Kδ pathway.

Data Presentation

Table 1: this compound Phase I (DIONE-01) Dose Escalation and MTD Determination

Dose Cohort (Once Daily)Number of Patients (Solid Tumors)Dose-Limiting Toxicities (DLTs)Treatment-Emergent Adverse Events (TEAEs)
10 mg40Primarily Grade 1/2
20 mg40Primarily Grade 1/2
40 mg40Primarily Grade 1/2
80 mg40Primarily Grade 1/2; <7% Grade 3/4 (not dose-limiting)
Maximum Tolerated Dose (MTD) Not Reached
Recommended Phase II Dose (RP2D) 80 mg

Data sourced from the DIONE-01 Phase I clinical trial (NCT04328844).[2][3][4][10][11][12]

Experimental Protocols

Protocol: Phase I Dose Escalation and Safety Assessment (DIONE-01 Trial)

  • Study Design: A 3+3 cohort dose-escalation design was utilized.[18]

  • Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced or metastatic malignancies, including solid tumors and follicular lymphoma, with an ECOG performance status of ≤2.[14][18]

  • Dose Escalation: Patients were enrolled in sequential cohorts and received continuous daily oral doses of Roginolisib at 10 mg, 20 mg, 40 mg, and 80 mg.[2][3][4][10][11][12]

  • Toxicity Assessment:

    • Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[18]

    • The DLT evaluation period was the first cycle of treatment.

    • Assessments included regular monitoring of vital signs, physical examinations, and standard laboratory hematology and chemistry panels.[18]

  • Pharmacokinetic (PK) Assessment:

    • Blood samples were collected at predefined time points to characterize the PK profile of Roginolisib.[18]

  • Pharmacodynamic (PD) Assessment:

    • PD effects were evaluated by measuring the inhibition of CD63 expression on basophils and analyzing changes in circulating immune cell subsets via mass cytometry (CyTOF).[11][16][19]

  • Efficacy Assessment:

    • Antitumor activity was documented using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[18]

Visualizations

Roginolisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation of PIP2 Roginolisib Roginolisib Roginolisib->PI3K_delta Allosteric Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Roginolisib's PI3Kδ signaling pathway inhibition.

Dose_Escalation_Workflow start Patient Enrollment (n=3-6 per cohort) dose10 Cohort 1 10 mg Daily start->dose10 dlt_eval DLT Evaluation (First Cycle) dose10->dlt_eval dose20 Cohort 2 20 mg Daily dose20->dlt_eval dose40 Cohort 3 40 mg Daily dose40->dlt_eval dose80 Cohort 4 80 mg Daily dose80->dlt_eval dlt_eval->dose20 <1/3 patients with DLT dlt_eval->dose40 <1/3 patients with DLT dlt_eval->dose80 <1/3 patients with DLT no_dlt No DLTs Observed dlt_eval->no_dlt No DLTs in any cohort mtd_rp2d MTD Not Reached RP2D = 80 mg no_dlt->mtd_rp2d

Caption: DIONE-01 trial dose escalation workflow.

References

Interpreting unexpected phenotypes in Roginolisib-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Roginolisib (also known as IOA-244) in pre-clinical cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Roginolisib?

A1: Roginolisib is a highly selective, semi-allosteric, and non-ATP competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme[1][2]. By inhibiting PI3Kδ, Roginolisib blocks the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the growth and survival of certain cancer cells[3][4]. Additionally, it has immunomodulatory effects, notably reducing the population of regulatory T cells (Tregs), which can suppress the anti-tumor immune response[3][5].

Q2: In which cell types is Roginolisib expected to be most effective?

A2: Roginolisib's efficacy is linked to the expression and reliance on the PI3Kδ isoform. It has shown activity in various cancer types, particularly hematological malignancies like chronic lymphocytic leukemia and lymphoma, where PI3Kδ is a key driver[3][6]. It is also being investigated in solid tumors, including uveal melanoma and mesothelioma, where it may induce apoptosis and favorably alter the tumor microenvironment[4][5][7].

Q3: What are the expected, on-target cellular phenotypes after Roginolisib treatment?

A3: Successful treatment of sensitive cell lines with Roginolisib is expected to result in:

  • Reduced Cell Viability and Proliferation: Due to the inhibition of the pro-survival PI3K/AKT pathway.

  • Induction of Apoptosis: Suppression of PI3K signaling can lead to programmed cell death[4][7].

  • Decreased Phosphorylation of AKT: A direct biochemical indicator of target engagement is the reduction of phosphorylated AKT (p-AKT) at serine 473 or threonine 308.

  • Alterations in Immune Cell Populations (in co-culture models): A decrease in regulatory T cells (Tregs) and an increase in effector T-cells[4][5].

Q4: Is Roginolisib known to have off-target effects?

A4: Roginolisib is designed for high selectivity to the PI3Kδ isoform. Its unique allosteric binding mechanism is intended to provide a better safety and tolerability profile compared to earlier generations of PI3K inhibitors, with fewer off-target effects[2][8][9]. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations.

Troubleshooting Unexpected Phenotypes

This guide addresses common issues encountered during in vitro experiments with Roginolisib, categorized by the observed problem.

Scenario 1: No Observable Effect or Weaker-Than-Expected Activity

Your cells do not exhibit the expected decrease in viability or signaling inhibition after Roginolisib treatment.

Potential Cause Troubleshooting Steps
Low PI3Kδ Expression/Dependence 1. Verify Target Expression: Confirm PI3Kδ (gene: PIK3CD) expression in your cell line via Western Blot, qPCR, or by consulting literature and databases (e.g., Human Protein Atlas). Roginolisib activity has been correlated with PIK3CD expression levels[9].2. Use a Positive Control: Treat a cell line known to be sensitive to PI3Kδ inhibition (e.g., a B-cell lymphoma line) in parallel to validate your experimental setup.
Compound Inactivity 1. Check Compound Storage: Ensure Roginolisib has been stored correctly (as per the manufacturer's instructions) to prevent degradation.2. Prepare Fresh Solutions: Prepare fresh stock and working solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal Assay Conditions 1. Optimize Concentration and Duration: Perform a dose-response and time-course experiment. The effective concentration (IC50) can vary significantly between cell lines. Treatment durations of 24-72 hours are common starting points.2. Serum Interference: High serum concentrations in culture media can sometimes interfere with drug activity. Consider reducing the serum percentage during the treatment period, if compatible with cell health.
Cell Culture Issues 1. Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells may respond differently[10].2. Mycoplasma Contamination: Test for mycoplasma, as it can profoundly alter cellular responses to stimuli.
Scenario 2: High Variability Between Replicates or Experiments

You observe inconsistent results in cell viability or signaling readouts.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Standardize Plating: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique to minimize well-to-well variability[11].2. Avoid "Edge Effects": Evaporation in the outer wells of a microplate can concentrate the drug and affect cell growth. Consider not using the outermost wells for data collection or ensure proper humidification during incubation.
Assay Readout Issues 1. Plate Reader Settings: For fluorescence or luminescence-based assays (e.g., CellTiter-Glo), optimize settings like gain and integration time[12].2. Assay Linearity: Ensure your cell number is within the linear range of your chosen viability assay. Too many or too few cells can lead to inaccurate readings.
Drug Solution Instability 1. Solubility Issues: Visually inspect your final drug dilutions in media for any signs of precipitation. If solubility is a concern, consult the manufacturer's data sheet for the recommended solvent and maximum aqueous concentration.
Scenario 3: Paradoxical Increase in Proliferation or Signaling

At certain concentrations, you observe an unexpected increase in cell number or a signaling marker.

Potential Cause Troubleshooting Steps
Hormetic Effect (Biphasic Dose-Response) 1. Expand Dose Range: Test a much wider range of concentrations, including very low doses, to fully characterize the dose-response curve. Hormesis, where a low dose of a toxin has a stimulatory effect, is rare but possible.2. Investigate Feedback Loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibiting PI3K can sometimes lead to feedback activation of the MAPK/ERK pathway. Assess the phosphorylation status of key nodes in parallel pathways (e.g., p-ERK).
Off-Target Effects at High Concentrations 1. Correlate with Target Inhibition: Check if the paradoxical effect occurs at concentrations well above the IC50 for PI3Kδ inhibition. If p-AKT is already maximally suppressed at concentrations where the paradoxical effect is seen, it may be an off-target effect.2. Use a Different PI3Kδ Inhibitor: Compare the results with another selective PI3Kδ inhibitor that has a different chemical structure. If the effect is unique to Roginolisib, it is more likely to be an off-target phenomenon.

Experimental Protocols & Methodologies

Western Blot for p-AKT Inhibition

This protocol verifies that Roginolisib is engaging its target by measuring the phosphorylation of AKT.

  • Cell Seeding and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with a range of Roginolisib concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a short duration (e.g., 2-6 hours) to capture direct signaling effects.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Roginolisib for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Diagrams and Workflows

Roginolisib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to Roginolisib Roginolisib Roginolisib->PI3K_delta Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response Promotes Troubleshooting_Workflow cluster_protocol Protocol & Reagent Verification cluster_biology Biological System Verification start Unexpected Phenotype Observed (e.g., No Effect, High Variability) check_compound Verify Compound Integrity (Fresh Stock, Storage) start->check_compound check_protocol Review Assay Protocol (Concentration, Duration, Density) check_compound->check_protocol Compound OK check_replicates Assess Replicate Variability (Pipetting, Edge Effects) check_protocol->check_replicates check_cells Verify Cell Health (Mycoplasma, Passage #) check_replicates->check_cells Protocol OK check_target Confirm Target Expression (Western Blot, qPCR for PI3Kδ) check_cells->check_target Cells Healthy use_control Use Positive/Negative Control Cell Lines check_target->use_control outcome Identify Root Cause & Redesign Experiment use_control->outcome Target Expression Confirmed

References

Validation & Comparative

Roginolisib Hemifumarate: A Comparative Analysis Against Standard-of-Care Therapies in T-Cell Lymphomas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging therapeutic agent, Roginolisib hemifumarate, and the established standard-of-care therapies for relapsed or refractory Peripheral T-Cell Lymphoma (PTCL). The information is intended to be an objective resource, presenting available efficacy data and the experimental context in which it was generated.

Executive Summary

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in the signaling pathways of various B-cell and T-cell malignancies.[1][2] Preclinical studies have demonstrated its anti-proliferative activity across a range of lymphoma cell lines, including cutaneous T-cell lymphoma.[3] Early clinical data in follicular lymphoma, a type of B-cell non-Hodgkin lymphoma, has shown a manageable safety profile and preliminary signs of efficacy.[4]

Current standard-of-care treatments for relapsed or refractory PTCL include histone deacetylase (HDAC) inhibitors such as Belinostat and Romidepsin, and the antifolate, Pralatrexate. These agents have demonstrated efficacy in inducing responses in this challenging patient population.

This guide will compare the available efficacy data for this compound with these standard-of-care therapies, detail the experimental protocols of pivotal studies, and visualize the relevant signaling pathways. It is important to note that direct comparative clinical trial data between Roginolisib and standard-of-care therapies in PTCL is not yet available. The comparison presented herein is based on data from separate clinical trials in different, albeit related, patient populations.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound in follicular lymphoma and the standard-of-care therapies in relapsed or refractory PTCL.

TherapyIndicationTrial Name/PhaseNumber of Patients (evaluable)Overall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)
This compound Follicular LymphomaDIONE-01 (Phase I)4 (at 80mg dose)50%Not ReportedNot Reported
Belinostat Relapsed/Refractory PTCLBELIEF (Pivotal Phase II)12025.8%10.8%8.4 months
Romidepsin Relapsed/Refractory PTCLPivotal Phase II13025%15%17 months
Pralatrexate Relapsed/Refractory PTCLPROPEL (Pivotal Phase II)10929%11%10.1 months

Signaling Pathway and Experimental Workflow

Roginolisib (IOA-244) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Activation Cell_Survival Cell Survival Proliferation Downstream_Effectors->Cell_Survival Roginolisib Roginolisib Roginolisib->PI3Kδ Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of Roginolisib.

General Experimental Workflow for Clinical Trials

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Patient_Screening->Enrollment Treatment Treatment Administration (Drug Dosing and Schedule) Enrollment->Treatment Monitoring Safety and Efficacy Monitoring Treatment->Monitoring Data_Analysis Data Analysis (ORR, DoR, etc.) Monitoring->Data_Analysis Results Results and Conclusions Data_Analysis->Results

Caption: A generalized workflow for the cited clinical trials.

Detailed Experimental Protocols

This compound (DIONE-01 Trial - Follicular Lymphoma Cohort)

The DIONE-01 trial was a first-in-human, two-part study evaluating Roginolisib in patients with advanced cancers.[1][5]

  • Study Design: The trial included a dose-escalation phase and cohort expansions. The follicular lymphoma cohort was part of the expansion phase.

  • Patient Population: Patients with relapsed or refractory follicular lymphoma who had received prior therapies.

  • Intervention: Roginolisib was administered orally once daily at doses of 20 mg and 80 mg.[3][4]

  • Primary Objective: To assess the safety and tolerability of Roginolisib and determine the recommended Phase 2 dose.

  • Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and preliminary anti-tumor activity.

  • Efficacy Assessment: Tumor responses were assessed according to the Lugano criteria.[4]

Belinostat (BELIEF Study)

The BELIEF study was a pivotal, open-label, single-arm, multicenter Phase II trial.

  • Study Design: Single-arm, open-label, multicenter trial.

  • Patient Population: Patients with relapsed or refractory PTCL who had progressed after at least one prior systemic therapy.

  • Intervention: Belinostat was administered as a 30-minute intravenous infusion at a dose of 1,000 mg/m² on days 1-5 of a 21-day cycle.

  • Primary Objective: To evaluate the overall response rate (ORR).

  • Efficacy Assessment: Responses were assessed by an independent review committee based on the International Working Group Criteria.

Romidepsin (Pivotal Phase II Study)

This was an international, pivotal, single-arm, open-label Phase II trial.[6]

  • Study Design: Single-arm, open-label, international trial.[6]

  • Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[6]

  • Intervention: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[6]

  • Primary Objective: To confirm the efficacy of romidepsin, with the primary endpoint being the rate of complete response/unconfirmed complete response (CR/CRu) as assessed by an independent review committee.[6]

  • Efficacy Assessment: Responses were evaluated by an independent review committee.[6]

Pralatrexate (PROPEL Study)

The PROPEL study was a pivotal, multicenter, open-label, single-arm Phase II trial.[7]

  • Study Design: A pivotal Phase 2, single-arm, nonrandomized, open-label, multi-center study.[7]

  • Patient Population: Patients with relapsed or refractory PTCL who had documented disease progression after at least one prior treatment.[7]

  • Intervention: Pralatrexate was administered intravenously at a dose of 30 mg/m² weekly for 6 weeks in a 7-week cycle, with vitamin B12 and folic acid supplementation.[7]

  • Primary Objective: To evaluate the overall response rate (ORR).[7]

  • Efficacy Assessment: Response was assessed by independent central review using the International Workshop Criteria.[7]

References

A Head-to-Head Comparison of Roginolisib and Idelalisib: A New Era in PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hematological malignancies has been significantly shaped by the advent of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Idelalisib, the first-in-class PI3Kδ inhibitor, demonstrated the therapeutic potential of this pathway, while also highlighting challenges related to its toxicity profile. Roginolisib, a next-generation, highly selective allosteric modulator of PI3Kδ, is emerging with a potentially improved safety and tolerability profile. This guide provides an objective, data-driven comparison of these two agents to inform ongoing research and drug development efforts.

Mechanism of Action: A Tale of Two Binding Modes

Both Roginolisib and Idelalisib target the delta isoform of PI3K, a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation, survival, and trafficking of B-cells.[1][2] However, their mode of inhibition differs fundamentally, which may account for their distinct clinical profiles.

Idelalisib is an ATP-competitive inhibitor, binding to the ATP pocket of the PI3Kδ catalytic domain.[3][4] This mechanism, while effective, can sometimes lead to off-target effects and toxicities, as other kinases share structural similarities in their ATP-binding sites.[5][6]

Roginolisib , in contrast, is a non-ATP competitive, allosteric modulator.[6][7][8] It binds to the C-terminus of PI3Kδ, inducing a conformational change that locks the enzyme in an inactive state.[6][9] This novel mechanism is designed to offer greater selectivity and potentially avoid the off-target effects associated with ATP-competitive inhibitors.[7][10]

Figure 1: Mechanism of Action cluster_0 ATP-Competitive Inhibition (Idelalisib) cluster_1 Allosteric Modulation (Roginolisib) Idelalisib Idelalisib ATP_Pocket PI3Kδ (ATP Pocket) Idelalisib->ATP_Pocket Binds and blocks ATP Inactive_PI3Kd_1 Inactive PI3Kδ ATP_Pocket->Inactive_PI3Kd_1 Inhibition of Kinase Activity ATP ATP ATP->ATP_Pocket Natural Substrate Roginolisib Roginolisib Allosteric_Site PI3Kδ (Allosteric Site) Roginolisib->Allosteric_Site Binds to C-terminus Conformational_Change Conformational_Change Allosteric_Site->Conformational_Change Induces Conformational Change Inactive_PI3Kd_2 Inactive PI3Kδ Conformational_Change->Inactive_PI3Kd_2 Inhibition of Kinase Activity

Figure 1: Mechanism of Action Comparison

Preclinical Selectivity and Potency

TargetRoginolisib IC50 (nM)Idelalisib IC50 (nM)Fold Selectivity for δ (Idelalisib)
PI3Kδ Not explicitly quantified in public sources, but described as highly selective.[6][10]2.5 - 19[1][3][4]-
PI3Kα -8600[3]~452-3440x
PI3Kβ -4000[3]~210-1600x
PI3Kγ -2100[3]~110-840x

Table 1: Preclinical Selectivity of Roginolisib and Idelalisib against PI3K Isoforms.

Idelalisib demonstrates potent inhibition of PI3Kδ with significant selectivity over other Class I PI3K isoforms.[1][3] Roginolisib is also described as a highly selective PI3Kδ inhibitor, with its allosteric mechanism contributing to a favorable off-target profile.[6][10] Non-clinical toxicology studies of Roginolisib have shown that at higher doses, it can inhibit PI3Kβ and PI3Kα.[11]

Clinical Efficacy and Investigated Indications

Both drugs have shown promise in hematological malignancies, with Roginolisib also being explored in solid tumors.

IndicationRoginolisibIdelalisib
Chronic Lymphocytic Leukemia (CLL) Phase 1/2 trial in combination with venetoclax and rituximab for relapsed/refractory CLL.[8][12]Approved in combination with rituximab for relapsed CLL.[13]
Follicular Lymphoma (FL) Phase 1 dose-escalation study showed a 50% partial response (PR) rate at the 80 mg dose.[14]Approved as monotherapy for relapsed FL after at least two prior systemic therapies.[13]
Small Lymphocytic Lymphoma (SLL) -Approved as monotherapy for relapsed SLL after at least two prior systemic therapies.[13]
Uveal Melanoma Phase 2 OCULE-01 trial ongoing. Phase 1 data showed a median Overall Survival (OS) of 16 months and a median Progression-Free Survival (PFS) of 5 months.[15][16][17][18]-
Non-Small Cell Lung Cancer (NSCLC) Preclinical data supports further clinical development in combination with checkpoint inhibitors.[14]-
Myelofibrosis Phase 2 clinical trials are being initiated.[18]-

Table 2: Investigated and Approved Indications.

Safety and Tolerability: A Key Differentiator

The safety profiles of Roginolisib and Idelalisib appear to be a significant point of distinction, likely stemming from their different mechanisms of action.

Adverse Event ProfileRoginolisibIdelalisib
Grade 3/4 Toxicities Low incidence (<7% in a Phase 1 study).[15][19]More frequent, leading to a black box warning.[20]
Dose-Limiting Toxicities None observed in the Phase 1 DIONE-01 trial.[19]Dose reductions and discontinuations are common.[20]
Hepatotoxicity Transient elevations in liver enzymes observed, but did not require treatment interruptions.[10]Fatal and/or serious hepatotoxicity reported.[20]
Diarrhea/Colitis Not reported as a major issue in early trials.[19]Fatal and/or serious and severe diarrhea or colitis reported.[20]
Pneumonitis Not reported as a major issue in early trials.[19]Fatal and/or serious pneumonitis reported.[20]
Long-term Tolerability Well-tolerated for extended periods (up to 4.5 years in one study).[15]Long-term use can be challenging due to cumulative toxicities.[20]

Table 3: Comparative Safety and Tolerability.

Idelalisib's use is associated with a black box warning for serious and potentially fatal toxicities, including hepatotoxicity, diarrhea or colitis, and pneumonitis.[20] In contrast, early clinical data for Roginolisib suggests a much more favorable safety profile, with a low rate of severe adverse events and no dose-limiting toxicities observed, even with long-term administration.[15][19]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies employed in key studies of Roginolisib and Idelalisib.

Roginolisib: DIONE-01 Phase 1 Trial
  • Study Design: A two-part, first-in-human, open-label, dose-escalation study (NCT04328844).[16][19]

  • Patient Population: Patients with advanced or metastatic solid tumors and follicular lymphoma.[16]

  • Treatment Regimen: Continuous daily oral dosing of Roginolisib at 10, 20, 40, and 80 mg.[15]

  • Primary Objective: To assess the safety and tolerability and determine the recommended Phase 2 dose (RP2D).[19]

  • Key Assessments:

    • Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).[19]

    • Efficacy: Tumor response was evaluated using RECIST v1.1 or mRECIST.[19]

    • Pharmacodynamics: Changes in immune cell subsets in peripheral blood were assessed by flow cytometry.[9]

Figure 2: DIONE-01 Trial Workflow Patient_Screening Patient Screening (Advanced Solid Tumors & FL) Dose_Escalation Dose Escalation Cohorts (10, 20, 40, 80 mg QD) Patient_Screening->Dose_Escalation Treatment Continuous Daily Dosing of Roginolisib Dose_Escalation->Treatment Assessments Safety, Efficacy (RECIST), and Pharmacodynamic Assessments Treatment->Assessments RP2D_Determination Determination of Recommended Phase 2 Dose Assessments->RP2D_Determination

Figure 2: DIONE-01 Trial Workflow
Idelalisib: Phase 3 Trial in Relapsed CLL

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Patients with relapsed CLL who were not candidates for cytotoxic chemotherapy.

  • Treatment Regimen: Idelalisib (150 mg twice daily) in combination with rituximab, versus placebo plus rituximab.[21]

  • Primary Endpoint: Progression-free survival (PFS).

  • Key Assessments:

    • Efficacy: Overall response rate (ORR), overall survival (OS), and lymph node response.

    • Safety: Monitoring of adverse events.

Figure 3: Idelalisib Phase 3 CLL Trial Design Patient_Population Relapsed CLL Patients Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Idelalisib (150mg BID) + Rituximab Randomization->Arm_A Treatment Arm Arm_B Placebo + Rituximab Randomization->Arm_B Control Arm Follow_Up Follow-up for PFS, OS, and Safety Arm_A->Follow_Up Arm_B->Follow_Up

Figure 3: Idelalisib Phase 3 CLL Trial Design

Conclusion and Future Directions

Roginolisib and Idelalisib represent two distinct approaches to targeting PI3Kδ. While Idelalisib paved the way for this class of inhibitors, its clinical utility has been hampered by significant toxicities. Roginolisib's novel allosteric mechanism of action and high selectivity appear to translate into a more favorable safety profile in early clinical trials, potentially offering a wider therapeutic window.

The ongoing and planned clinical trials for Roginolisib, particularly in indications like uveal melanoma and in combination with other agents, will be crucial in defining its role in the therapeutic armamentarium. For researchers and drug developers, the comparison of these two agents underscores the importance of optimizing kinase inhibitor design to improve selectivity and minimize off-target effects, ultimately leading to safer and more effective cancer therapies. The evolution from ATP-competitive to allosteric inhibitors may represent a significant advancement in the field of PI3Kδ-targeted therapy.

References

Comparative Analysis of Roginolisib (IOA-244) Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the in vitro activity of Roginolisib hemifumarate (also known as IOA-244), a first-in-class, orally active, allosteric inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The following sections present a comparative summary of its performance in various cancer cell lines, detailed experimental protocols for key assays, and a visualization of the targeted signaling pathway.

Introduction to Roginolisib

Roginolisib is an investigational drug being studied for the treatment of various solid and hematological malignancies.[1][2] It functions by selectively inhibiting PI3Kδ, an enzyme that plays a critical role in the signaling pathways promoting the growth and survival of certain cancer cells.[1] A distinguishing feature of Roginolisib is its ability to modulate the tumor microenvironment, notably by reducing regulatory T cells (Tregs), which can suppress the body's anti-cancer immune response.[1][3]

Quantitative Analysis of In Vitro Activity

The anti-proliferative activity of Roginolisib has been evaluated across a range of cancer cell lines. The following tables summarize the key findings from preclinical studies, providing a comparative view of its potency.

Cancer TypeCell Line(s)Observed ActivityReference
Hematological Malignancies
B- and T-cell Lymphoma66 cell linesIn 18 of the 66 cell lines tested, Roginolisib demonstrated IC50 values of less than 10 nM.[4]
B-cell LymphomaRamosInhibited B-cell proliferation with an IC50 of 48 nM. Abolished BCR-induced pAkt with an IC50 of 280 nM.
Diffuse Large B-cell Lymphoma (DLBCL)SU-DHL-6, TMD8Showed dose-dependent suppression of phosphorylated AKT and ERK. Blocked BCR-induced phosphorylation of FOXO1 and GSK3α/β.[1]
Chronic Lymphocytic Leukemia (CLL)Primary patient samplesInhibited CLL B-cell viability in a concentration-dependent manner, comparable to idelalisib.[5]
Solid Tumors
Malignant Pleural Mesothelioma (MPM)PXF698, PXF1118, PXF1752Reduced cell viability by 34-60% and induced apoptosis.[6]
Malignant Pleural Mesothelioma (MPM)Co-culture models (MPM 420, 353 with MRC-5)Exhibited an IC50 of <0.1 µM when combined with cisplatin and nivolumab.

Comparative Performance with Other Inhibitors

Studies have directly compared the in vitro activity of Roginolisib with other inhibitors targeting the B-cell receptor (BCR) signaling pathway.

ComparisonCell LinesKey FindingsReference
Roginolisib vs. Idelalisib (PI3Kδ inhibitor)Primary CLL cellsBoth drugs inhibited CLL B-cell viability in a concentration-dependent manner to a similar extent.[5]
Roginolisib vs. Idelalisib, Duvelisib (PI3K inhibitors), and Acalabrutinib (BTK inhibitor)SU-DHL-6, TMD8 (DLBCL)Roginolisib showed dose-dependent suppression of pAKT and pERK. Idelalisib and duvelisib also significantly reduced phosphorylation of these proteins, while acalabrutinib showed modest activity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well and incubate for 24 hours.

  • Compound Addition: Treat the cells with varying concentrations of Roginolisib or other inhibitors and incubate for the desired period (e.g., 72 hours).

  • MTT Reagent: Add 10 µL of MTT solution (final concentration of 0.45 mg/mL) to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix thoroughly and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Culture cells with the desired concentrations of Roginolisib for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V conjugate (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with Roginolisib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Visualizing the Mechanism of Action

PI3Kδ Signaling Pathway

Roginolisib targets the PI3Kδ signaling pathway, which is crucial for the proliferation and survival of various cancer cells. The following diagram illustrates the key components of this pathway and where Roginolisib exerts its inhibitory effect.

PI3K_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor PI3Kδ PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates PIP2 to Roginolisib Roginolisib AKT AKT mTOR mTOR AKT->mTOR GSK3β GSK3β AKT->GSK3β FOXO FOXO AKT->FOXO Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth PIP3->AKT Recruits and Activates mTOR->Cell Survival, Proliferation, Growth GSK3β->Cell Survival, Proliferation, Growth FOXO->Cell Survival, Proliferation, Growth

Caption: The PI3Kδ signaling cascade and the inhibitory action of Roginolisib.

Experimental Workflow: In Vitro Analysis of Roginolisib

The following diagram outlines the typical workflow for assessing the in vitro activity of Roginolisib in cancer cell lines.

Experimental_Workflow cluster_assays Functional Assays Cell Viability Assay (MTT) Cell Viability Assay (MTT) Quantitative Analysis (IC50) Quantitative Analysis (IC50) Cell Viability Assay (MTT)->Quantitative Analysis (IC50) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Annexin V)->Quantification of Apoptotic Cells Western Blot Western Blot Analysis of Protein Expression Analysis of Protein Expression Western Blot->Analysis of Protein Expression Treatment with Roginolisib Treatment with Roginolisib Treatment with Roginolisib->Cell Viability Assay (MTT) Treatment with Roginolisib->Apoptosis Assay (Annexin V) Treatment with Roginolisib->Western Blot

Caption: Workflow for in vitro evaluation of Roginolisib's anti-cancer activity.

References

Comparative analysis of Roginolisib's effect on different immune cell subsets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Roginolisib's Effect on Different Immune Cell Subsets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphoinositide 3-kinase delta (PI3Kδ) inhibitor roginolisib and its effects on various immune cell subsets. The product's performance is compared with other PI3Kδ inhibitors, supported by experimental data.

Introduction to Roginolisib

Roginolisib (also known as IOA-244) is a novel, orally available, allosteric, and non-ATP competitive inhibitor of PI3Kδ.[1][2] This unique mechanism of action is designed to modulate the tumor immune microenvironment by targeting PI3Kδ, which is highly expressed in hematopoietic cells and plays a crucial role in the proliferation and function of immune cells. Notably, roginolisib aims to overcome the toxicity issues associated with first-generation PI3Kδ inhibitors.[3][4]

Mechanism of Action: PI3Kδ Signaling Pathway

PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is critical for the activation, proliferation, and survival of various immune cells. In the tumor microenvironment, this pathway is often dysregulated, leading to an immunosuppressive state. By selectively inhibiting PI3Kδ, roginolisib aims to reverse this immunosuppression.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Treg_Proliferation Treg Proliferation & Survival mTORC1->Treg_Proliferation Teff_Function T-effector Cell Function (Suppressed) mTORC1->Teff_Function Roginolisib Roginolisib Roginolisib->PI3K Inhibition

Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of roginolisib.

Comparative Effects on T-Cell Subsets

A key differentiator for roginolisib is its effect on T-cell subsets compared to first-generation PI3Kδ inhibitors like idelalisib. While both inhibit regulatory T cells (Tregs), roginolisib appears to have a lesser impact on the proliferation of conventional CD4+ and CD8+ T cells.

Immune Cell SubsetRoginolisibIdelalisibDuvelisibZandelisib
CD4+ T Cells Limited anti-proliferative effect.[1][2]Significantly reduces proliferation.[5]Decreases naïve and central memory CD4+ T cells.[6]Reduces T-cell activation.[7]
CD8+ T Cells No significant effect on proliferation.[1][2]Significantly reduces proliferation at higher concentrations.[5]Increases in activated CD8+ T cells.[6]-
Regulatory T Cells (Tregs) Inhibits proliferation and reduces suppressive function.[1][5]Uniformly decreases Tregs.[8]Decreases Tregs.[9]Reduces Tregs.[7]
T-helper 1 (Th1) No significant effect on differentiation.[5]Promotes differentiation.[5]--
T-helper 2 (Th2) No significant effect on differentiation.[5]Promotes differentiation.[5]--
T-helper 17 (Th17) No significant effect on differentiation.[5]Promotes differentiation.[5]Increases Th17 in CD4+ and CD8+ T cells.[6]-

Effects on Other Immune Cell Subsets

Roginolisib also modulates other key immune cells within the tumor microenvironment, contributing to a more favorable anti-tumor immune response.

Immune Cell SubsetRoginolisibOther PI3Kδ Inhibitors
Natural Killer (NK) Cells Increased infiltration into tumors.[10]Idelalisib: Reduces proliferation and cytotoxicity.
Myeloid-Derived Suppressor Cells (MDSCs) Decreased numbers.[11]Zandelisib: No impact on MDSCs in a preclinical model.[7]
Macrophages Increased M1-like macrophages.[11]Duvelisib: Shifts macrophages from M2 to M1 phenotype.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro T-Cell Proliferation Assay

This protocol is based on the methodology used to compare the effects of roginolisib and idelalisib on T-cell proliferation.[5]

TCell_Proliferation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Isolate_TCells Isolate CD3+ T cells from healthy donors Label_TCells Label with CellTrace Violet dye Isolate_TCells->Label_TCells Treat_TCells Treat with Roginolisib, Idelalisib, or DMSO Label_TCells->Treat_TCells Activate_TCells Activate with anti-CD3/CD28 beads Treat_TCells->Activate_TCells Incubate Incubate for specified duration Activate_TCells->Incubate Analyze_Flow Analyze proliferation by flow cytometry Incubate->Analyze_Flow

Figure 2: Workflow for in vitro T-cell proliferation assay.

  • Cell Isolation: Isolate CD3+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

  • Labeling: Label the isolated T cells with CellTrace™ Violet dye according to the manufacturer's protocol. This dye is diluted in successive generations of proliferating cells.

  • Treatment: Plate the labeled T cells and treat with varying concentrations of roginolisib, idelalisib, or a DMSO vehicle control.

  • Activation: Stimulate T-cell proliferation using anti-CD3/CD28 beads.

  • Incubation: Culture the cells for a period of 4-5 days.

  • Flow Cytometry: Acquire samples on a flow cytometer and analyze the data to determine the proliferation index based on the dilution of the CellTrace Violet dye.

Mass Cytometry (CyTOF) for Immune Cell Phenotyping

This protocol is a generalized workflow based on studies that utilized CyTOF for high-dimensional immune profiling.[12][13]

  • Sample Preparation: Obtain peripheral blood mononuclear cells (PBMCs) from patient samples at baseline and on-treatment time points.

  • Staining: Stain the cells with a panel of metal-conjugated antibodies targeting a wide range of surface and intracellular immune markers.

  • Data Acquisition: Acquire the stained samples on a CyTOF instrument.

  • Data Analysis:

    • Normalize the data and perform de-barcoding if applicable.

    • Use dimensionality reduction algorithms (e.g., viSNE) to visualize the high-dimensional data.

    • Employ clustering algorithms (e.g., FlowSOM, PhenoGraph) to identify distinct immune cell populations.

    • Quantify the frequency and phenotype of each identified cell subset for comparative analysis between treatment groups and time points.

Conclusion

Roginolisib demonstrates a distinct immunomodulatory profile compared to first-generation PI3Kδ inhibitors. Its ability to suppress regulatory T cells while having a limited impact on the proliferation of cytotoxic and helper T cells suggests a favorable therapeutic window.[1][2] This selective activity may translate into a better safety profile, particularly a reduction in immune-mediated toxicities that have been a concern with earlier PI3Kδ inhibitors.[3] The preclinical data indicating an increase in effector immune cells like NK cells and M1 macrophages within the tumor microenvironment further supports its potential as an effective immuno-oncology agent.[10][11] Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of roginolisib in various cancer types.

References

Benchmarking Roginolisib Hemifumarate: A Comparative Analysis Against Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have shown therapeutic promise, their broad activity often leads to significant toxicities.[1] This has spurred the development of isoform-selective inhibitors like Roginolisib hemifumarate, a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ).[2] This guide provides an objective comparison of this compound against established pan-PI3K inhibitors, supported by preclinical data.

Mechanism of Action: A Key Differentiator

This compound (also known as IOA-244) distinguishes itself from many other PI3K inhibitors through its unique mechanism of action. It is a first-in-class, non-ATP competitive, allosteric modulator of PI3Kδ.[3][4][5] This means it binds to a site on the enzyme distinct from the ATP-binding pocket, leading to a conformational change that inhibits its activity.[3][6] This allosteric modulation is believed to contribute to its high selectivity and potentially more favorable safety profile compared to ATP-competitive inhibitors.[3][4]

In contrast, pan-PI3K inhibitors like Pictilisib (GDC-0941), Buparlisib (BKM120), and Copanlisib are ATP-competitive, binding to the highly conserved ATP pocket across all four class I PI3K isoforms.[1][7][8] This lack of isoform specificity can result in off-target effects and a higher incidence of adverse events in clinical settings.[1]

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and representative pan-PI3K inhibitors against the four class I PI3K isoforms.

Table 1: IC50 Values of PI3K Inhibitors Against Class I PI3K Isoforms

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Data Source(s)
This compound ---145[2]
Pictilisib (GDC-0941) 333753[9][10][11]
Buparlisib (BKM120) 52166262116[4][12][13]
Copanlisib 0.53.76.40.7[1][2][7][8][14]

Note: IC50 values are from different sources and may have been determined using varying experimental conditions. Direct comparison should be made with caution.

As the data indicates, this compound demonstrates potent inhibition of the PI3Kδ isoform. In contrast, pan-PI3K inhibitors show activity across all four isoforms, with varying degrees of potency. For instance, Copanlisib exhibits low nanomolar IC50 values against all isoforms, highlighting its potent pan-inhibitory nature.[1][2][7][8][14]

Cellular Activity: Inhibition of Downstream Signaling and Proliferation

The functional consequence of PI3K inhibition is the suppression of downstream signaling, most notably the phosphorylation of Akt (pAkt), and the subsequent inhibition of cell proliferation.

Table 2: Cellular Activity of PI3K Inhibitors

CompoundAssayCell Line(s)IC50 (nM)Data Source(s)
This compound BCR-induced pAkt inhibitionRamos B cells280[2]
B cell proliferationRamos B cells48[2]
Pictilisib (GDC-0941) pAkt inhibitionU87MG, PC3, MDA-MB-36146, 37, 28[15]
Cell proliferationU87MG, A2780, PC3, MDA-MB-361950, 140, 280, 720[15]
Buparlisib (BKM120) Cell proliferationVarious cancer cell lines100-700[12]
Copanlisib Cell proliferationPIK3CA-mutant cell lines19[8]
Cell proliferationHER2-positive cell lines17[8]

This compound effectively inhibits B-cell receptor (BCR)-induced Akt phosphorylation and B-cell proliferation at nanomolar concentrations.[2] The pan-PI3K inhibitors also demonstrate potent inhibition of pAkt and cell proliferation in various cancer cell lines, with their activity often being more pronounced in cell lines with PIK3CA mutations or HER2 amplification.[8][15]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Roginolisib Roginolisib (PI3Kδ selective) Roginolisib->PI3K Inhibition (Allosteric) Pan_PI3K Pan-PI3K Inhibitors (α, β, γ, δ) Pan_PI3K->PI3K Inhibition (ATP-competitive)

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis treatment Treatment with PI3K Inhibitor cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., CCK-8, MTT) treatment->proliferation_assay western_blot Western Blot for pAkt/Akt treatment->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating PI3K inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PI3K inhibitors. Below are representative protocols for the key experiments cited in this guide.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified PI3K isoforms.

  • Objective: To determine the IC50 value of the inhibitor for each class I PI3K isoform.

  • Materials:

    • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ).

    • Test inhibitor (serially diluted).

    • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate; PIP2).

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add assay buffer, PI3K enzyme, and the lipid substrate to the wells of a microplate.

    • Add the serially diluted inhibitor to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[4][16]

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50 or IC50).

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • Test inhibitor (serially diluted).

    • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[12][17][18]

Western Blot for Phospho-Akt (pAkt)

This assay assesses the ability of an inhibitor to block the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.

  • Objective: To evaluate the inhibition of downstream PI3K signaling in cancer cell lines treated with the inhibitor.

  • Materials:

    • Cancer cell line.

    • Test inhibitor.

    • Cell lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-Akt (e.g., Ser473), anti-total-Akt).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.[4][19][20][21]

Conclusion

This compound presents a distinct profile compared to pan-PI3K inhibitors. Its high selectivity for the PI3Kδ isoform and its unique allosteric, non-ATP competitive mechanism of action are key differentiators that may translate to an improved therapeutic window. While pan-PI3K inhibitors demonstrate broader and often more potent activity against all class I isoforms, this can be accompanied by increased toxicity. The choice between a selective and a pan-PI3K inhibitor will ultimately depend on the specific cancer type, the underlying genetic alterations in the PI3K pathway, and the desired therapeutic outcome. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound against pan-PI3K inhibitors in various cancer contexts.

References

Roginolisib's Selectivity in the Kinase Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENEVA, Switzerland – December 17, 2025 – In the rapidly evolving field of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comprehensive comparison of Roginolisib (IOA-244), a novel phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other key inhibitors of this pathway. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of Roginolisib's therapeutic potential.

Roginolisib is distinguished as a highly selective, non-ATP-competitive allosteric modulator of PI3Kδ.[1] This unique mechanism of action contributes to its distinct selectivity profile compared to other ATP-competitive inhibitors. This guide will delve into the quantitative data supporting its selectivity, the experimental methodologies used for these assessments, and the signaling pathways involved.

Comparative Kinase Selectivity Data

The following table summarizes the biochemical potency (IC50) of Roginolisib and other PI3Kδ inhibitors against the Class I PI3K isoforms. A lower IC50 value indicates greater potency.

Kinase InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Fold Selectivity (δ vs α)Fold Selectivity (δ vs β)Fold Selectivity (δ vs γ)
Roginolisib (IOA-244) ---145[2][3]Highly Selective¹Highly Selective¹Highly Selective¹
Idelalisib 8600[1][4]4000[1][4]2100[1][4]19[1]~453x~211x~111x
Duvelisib 1602[5]85[5]27.4[5]2.5[5]~641x34x11x
Zandelisib ---3.5[6]---

¹Roginolisib has been shown to be highly selective for PI3Kδ against a broad panel of 278 additional kinases.[2][3] Specific IC50 values for PI3Kα, β, and γ from a head-to-head biochemical assay are not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

Roginolisib targets the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and differentiation.[7][8] Dysregulation of this pathway is a common feature in many cancers. Specifically, Roginolisib's inhibition of the PI3Kδ isoform, predominantly expressed in hematopoietic cells, modulates the tumor microenvironment and can induce apoptosis in malignant cells.[9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Roginolisib Roginolisib Roginolisib->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for preclinical and clinical development. The data presented in this guide were primarily generated using biochemical assays designed to measure the enzymatic activity of purified kinases in the presence of an inhibitor.

Biochemical Kinase Assays (e.g., ADP-Glo™ Luminescent Kinase Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor is indicative of enzymatic inhibition. The amount of ADP is detected through a subsequent set of enzymatic reactions that ultimately produce a luminescent signal proportional to the ADP concentration.[10][11][12][13]

Generalized Protocol:

  • Kinase Reaction: Purified recombinant PI3K isoforms (α, β, γ, or δ) are incubated with the lipid substrate (e.g., PIP2) and ATP in a reaction buffer. The inhibitor (e.g., Roginolisib) is added at various concentrations.

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP Conversion and Detection: A detection reagent is then added, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start: Purified Kinase + Substrate + ATP Inhibitor Add Inhibitor (e.g., Roginolisib) at varying concentrations Start->Inhibitor Reaction Kinase Reaction: Incubate Inhibitor->Reaction Stop Stop Reaction & Deplete excess ATP Reaction->Stop Detect Add Detection Reagent: Convert ADP to ATP, Generate Light Stop->Detect Measure Measure Luminescence Detect->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze

Generalized Kinase Assay Workflow
In-Cell Target Engagement Assays (e.g., KiNativ™)

Principle: The KiNativ™ assay is a chemical proteomics platform used to profile kinase inhibitor interactions directly in a cellular context (cell lysate). It utilizes biotin-labeled acyl phosphates of ATP and ADP that covalently bind to the ATP-binding site of kinases. The degree of labeling is inversely proportional to the engagement of the kinase by an inhibitor.[14][15][16]

Generalized Protocol:

  • Cell Lysis: Cells are lysed to release the native kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the kinase inhibitor at various concentrations.

  • Probe Labeling: A biotinylated ATP/ADP probe is added to the lysate. The probe will covalently label the ATP-binding site of kinases that are not occupied by the inhibitor.

  • Protein Digestion and Enrichment: The proteins are digested into peptides, and the biotin-labeled peptides are enriched using streptavidin beads.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: A reduction in the signal from a kinase's active-site peptide in the presence of the inhibitor indicates target engagement. IC50 values can be determined by measuring target engagement across a range of inhibitor concentrations.

Conclusion

The available data demonstrates that Roginolisib is a potent and highly selective inhibitor of PI3Kδ. Its unique allosteric and non-ATP-competitive mechanism of action likely contributes to its favorable selectivity profile, which is a key differentiator from other PI3K inhibitors. This high selectivity is anticipated to translate into a more favorable therapeutic window, with potentially reduced off-target effects. The experimental methodologies outlined provide a robust framework for the continued evaluation and comparison of Roginolisib within the broader landscape of kinase inhibitors. Further head-to-head comparative studies across large kinase panels will continue to elucidate the nuanced differences between these targeted agents.

References

Assessing the long-term efficacy of Roginolisib compared to other treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roginolisib (IOA-244) is an investigational, orally administered, allosteric modulator of phosphoinositide 3-kinase delta (PI3Kδ). Its unique mechanism of action, which differs from other PI3Kδ inhibitors, has shown promise in preclinical and early-phase clinical trials across a range of hematological malignancies and solid tumors. This guide provides a comprehensive comparison of the long-term efficacy of Roginolisib with that of other established treatments for uveal melanoma and follicular lymphoma, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Roginolisib selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells and is often dysregulated in B-cell malignancies. Furthermore, PI3Kδ plays a significant role in the function of regulatory T cells (Tregs), which can suppress the anti-tumor immune response. By inhibiting PI3Kδ, Roginolisib is designed to have a dual effect: directly inhibiting the growth of cancer cells and enhancing the body's immune response against the tumor.

PI3K_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 Roginolisib Roginolisib Roginolisib->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Roginolisib's inhibition of the PI3Kδ signaling pathway.

Comparative Efficacy in Uveal Melanoma

Metastatic uveal melanoma is an aggressive cancer with limited treatment options and a poor prognosis. Roginolisib has been evaluated in this setting in the Phase 1 DIONE-01 study.

Roginolisib Efficacy Data (DIONE-01 Trial)

The DIONE-01 trial was a two-part, first-in-human, dose-escalation and cohort-expansion study. The study enrolled patients with pretreated solid tumors, including a cohort of 29 patients with metastatic uveal melanoma.

Efficacy EndpointRoginolisib (DIONE-01)[1]Historical Control (Second-Line Immunotherapy)[1]
Median Overall Survival (OS) 16 months7 months
Median Progression-Free Survival (PFS) 5 months< 3 months
Objective Response Rate (ORR) 3% (Partial Response: 1/29)0% - 18%
Disease Control Rate (DCR) 75% (Stable Disease: 21/29)Not consistently reported
Comparator: Second-Line Immunotherapy in Uveal Melanoma

Standard second-line treatment for metastatic uveal melanoma often involves immune checkpoint inhibitors such as pembrolizumab or a combination of ipilimumab and nivolumab.

TreatmentMedian OSMedian PFSORR
Pembrolizumab ~7.6 - 12.8 months[2]~2.6 - 3.8 months[2]~3.6% - 11.7%[2]
Ipilimumab + Nivolumab ~15 - 19.1 months[3][4][5]~2.7 - 5.5 months[3][4][5]~11.6% - 18%[3][4][5]

Note: Direct cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.

Comparative Efficacy in Follicular Lymphoma

Follicular lymphoma (FL) is the most common indolent non-Hodgkin lymphoma. While initial treatment is often effective, relapse is common, necessitating further lines of therapy. Roginolisib has shown preliminary activity in relapsed/refractory FL.

Roginolisib Efficacy Data (DIONE-01 Trial)

A small cohort of 8 patients with relapsed/refractory follicular lymphoma was included in the DIONE-01 study.

Efficacy EndpointRoginolisib (80 mg QD)[6]
Objective Response Rate (ORR) 50% (2/4 patients with Partial Response)
Median Overall Survival (OS) Not reached at 14.3 months follow-up
Comparators: Standard Treatments for Relapsed/Refractory Follicular Lymphoma

Several targeted therapies and chemoimmunotherapy regimens are used for relapsed/refractory FL.

TreatmentTrialMedian PFSORR
Obinutuzumab + Chemotherapy GALLIUM (vs. Rituximab + Chemo)7-year PFS: 63.4%[7][8]Not reported as primary endpoint
Lenalidomide + Rituximab AUGMENT (vs. Rituximab + Placebo)39.4 months[9][10]78%[9]
Copanlisib CHRONOS-111.2 months[11]57.7%[11]

Experimental Protocols

DIONE-01 Study Design

The DIONE-01 trial (NCT04328844) was a Phase 1, open-label, dose-escalation and cohort-expansion study.

DIONE_01_Workflow cluster_enrollment Patient Enrollment cluster_dose_escalation Part A: Dose Escalation cluster_cohort_expansion Part B: Cohort Expansion cluster_endpoints Primary & Secondary Endpoints Enrollment Recruitment of patients with advanced solid tumors and relapsed/refractory follicular lymphoma DoseEscalation Roginolisib administered at 10, 20, 40, and 80 mg QD Enrollment->DoseEscalation RP2D Determine Recommended Phase 2 Dose (RP2D) DoseEscalation->RP2D Safety & Tolerability Assessment UvealMelanoma Uveal Melanoma Cohort FollicularLymphoma Follicular Lymphoma Cohort Endpoints - Safety and Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Overall Response Rate (ORR) - Progression-Free Survival (PFS) - Overall Survival (OS) UvealMelanoma->Endpoints FollicularLymphoma->Endpoints

Caption: Workflow of the DIONE-01 clinical trial.

Key Methodologies:

  • Tumor Response Assessment: Tumor responses were evaluated according to RECIST 1.1 criteria for solid tumors and Lugano classification for lymphoma.

  • Safety and Tolerability: Assessed by monitoring adverse events (AEs) graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.

  • Pharmacokinetics: Plasma concentrations of Roginolisib were measured at various time points to determine key PK parameters.

  • Pharmacodynamics: Biomarker analyses were conducted on peripheral blood and tumor biopsies to assess the biological activity of Roginolisib, including modulation of the PI3K pathway and changes in immune cell populations (e.g., Tregs).

OCULE-01 Study Design

The OCULE-01 trial (NCT06717126) is an ongoing Phase 2, randomized, open-label, multicenter study.

OCULE_01_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_arms Treatment Arms cluster_endpoints Primary & Secondary Endpoints Enrollment Recruitment of ~85 patients with metastatic uveal melanoma who have progressed on prior immunotherapy Randomization Randomized 2:1 Enrollment->Randomization ArmA Roginolisib Monotherapy Randomization->ArmA ArmB Investigator's Choice of Therapy Randomization->ArmB PrimaryEndpoint Primary Endpoint: Overall Survival (OS) ArmA->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Objective Response Rate (ORR) - Duration of Response (DoR) - Safety ArmA->SecondaryEndpoints ArmB->PrimaryEndpoint ArmB->SecondaryEndpoints

Caption: Workflow of the OCULE-01 clinical trial.

Inclusion Criteria: Patients with histologically or cytologically confirmed metastatic uveal melanoma who have progressed on at least one prior line of systemic therapy.

Treatment Arms:

  • Arm 1: Roginolisib monotherapy.

  • Arm 2: Investigator's choice of therapy (e.g., pembrolizumab, ipilimumab, dacarbazine).

Conclusion

Roginolisib has demonstrated promising long-term efficacy signals in heavily pretreated patients with metastatic uveal melanoma, with a notable improvement in overall survival compared to historical controls. Preliminary data in follicular lymphoma also suggest clinical activity. The safety profile of Roginolisib appears favorable, with a low incidence of severe treatment-related adverse events.

The ongoing randomized Phase 2 OCULE-01 trial will be crucial in definitively establishing the long-term efficacy and safety of Roginolisib compared to the current standard of care in uveal melanoma. Further studies are warranted to explore the potential of Roginolisib in follicular lymphoma and other malignancies. The unique allosteric mechanism of action of Roginolisib may offer a differentiated therapeutic option for patients with difficult-to-treat cancers.

References

Unveiling the Synergistic Partnership: A Comparative Guide to Roginolisib and Venetoclax Co-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic interaction between Roginolisib (a novel PI3Kδ inhibitor) and Venetoclax (a BCL2 inhibitor) in the context of hematological malignancies. The following sections present supporting experimental data, detailed methodologies for key experiments, and a visual representation of the underlying signaling pathway to validate this promising therapeutic combination.

Quantitative Analysis of Synergistic Efficacy

The combination of Roginolisib and Venetoclax has demonstrated significant synergistic activity in inducing apoptosis in a broad range of lymphoma cell lines and primary Chronic Lymphocytic Leukemia (CLL) patient samples.[1][2] The synergy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic effect.

Table 1: Synergistic Activity of Roginolisib and Venetoclax in Hematological Malignancy Cell Lines

Cell LineCancer TypeRoginolisib Conc. (µM)Venetoclax Conc. (nM)Combination Index (CI)Outcome
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)1.25 - 105 - 40<0.01 (Median)Strong Synergy
TMD8Diffuse Large B-cell Lymphoma (DLBCL)1.25 - 105 - 40<0.32 (Median)Strong Synergy
GRANTA519Mantle Cell Lymphoma (MCL)Not SpecifiedNot Specified0.05 - 0.81Synergy
JVM2Mantle Cell Lymphoma (MCL)Not SpecifiedNot Specified0.05 - 0.81Synergy
MEC1Chronic Lymphocytic Leukemia (CLL)Not SpecifiedNot Specified0.05 - 0.81Synergy
FARAGEDiffuse Large B-cell Lymphoma (DLBCL)Not SpecifiedNot SpecifiedNot SynergisticNo Synergy
U2932Diffuse Large B-cell Lymphoma (DLBCL)1.25 - 105 - 40Not SynergisticNo Synergy
SP49Mantle Cell Lymphoma (MCL)Not SpecifiedNot Specified1.3No Synergy
MJCutaneous T-cell LymphomaNot SpecifiedNot Specified0.05 - 0.81Synergy
YTNK LymphomaNot SpecifiedNot Specified0.05 - 0.81Synergy

Data compiled from a study published in Haematologica.[1][3][4]

Table 2: Ex Vivo Synergistic Activity in Primary CLL Patient Samples

Patient CohortRoginolisib Conc. (µM)Venetoclax Conc. (nM)Median Combination Index (CI)Outcome
BTK inhibitor Responders (n=6)0.625 - 51 - 80.6Strong Synergy
BTK inhibitor Progressors (n=8)0.625 - 51 - 80.26Strong Synergy

Ex vivo analysis was performed on peripheral blood mononuclear cells (PBMCs) from CLL patients.[3]

The Molecular Mechanism of Synergy

The synergistic effect of Roginolisib and Venetoclax is rooted in their complementary actions on the apoptotic pathway. Roginolisib, a selective PI3Kδ inhibitor, suppresses the PI3K/AKT signaling pathway.[1][5] This inhibition leads to two key downstream events:

  • Downregulation of MCL1: Roginolisib promotes the ubiquitination and subsequent proteasomal degradation of the anti-apoptotic protein MCL1.[1][2]

  • Upregulation of BIM: Roginolisib increases the expression of the pro-apoptotic protein BIM.[1][2]

Venetoclax functions by directly inhibiting the anti-apoptotic protein BCL2. By combining the two drugs, the cancer cells' primary survival mechanisms are simultaneously dismantled. Roginolisib eliminates the resistance factor MCL1 while increasing the pro-apoptotic pressure from BIM, thereby sensitizing the cells to BCL2 inhibition by Venetoclax, resulting in robust apoptosis.[1][2]

Synergy_Mechanism Signaling Pathway of Roginolisib and Venetoclax Synergy cluster_drugs Therapeutic Agents cluster_pathway Cellular Signaling PI3K PI3Kδ AKT AKT PI3K->AKT Activates MCL1 MCL1 (Anti-apoptotic) AKT->MCL1 Stabilizes BIM BIM (Pro-apoptotic) AKT->BIM Inhibits Expression Apoptosis Apoptosis MCL1->Apoptosis Proteasomal_Degradation Proteasomal Degradation MCL1->Proteasomal_Degradation Degraded when PI3K is inhibited BIM->Apoptosis Promotes BCL2 BCL2 (Anti-apoptotic) BCL2->Apoptosis Roginolisib Roginolisib Roginolisib->PI3K Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Molecular mechanism of synergy between Roginolisib and Venetoclax.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the synergistic interaction between Roginolisib and Venetoclax.

Cell Culture
  • Cell Lines: Lymphoma cell lines (GRANTA519, JVM2, SP49, FARAGE, TMD8, SU-DHL-6, U2932, MEC1, MJ, YT) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cell line identities were authenticated by short tandem repeat (STR) profiling.

  • Primary CLL Samples: Peripheral blood mononuclear cells (PBMCs) were isolated from CLL patient samples by Ficoll-Paque density gradient centrifugation.[1]

Apoptosis Assay (Annexin V/7-AAD Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells were seeded and treated with varying concentrations of Roginolisib, Venetoclax, or the combination for 48 hours.

  • Harvesting: Suspension cells were collected by centrifugation. Adherent cells were detached using a gentle cell scraper.

  • Washing: Cells were washed twice with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Analysis: Stained cells were analyzed by flow cytometry. Annexin V-positive, 7-AAD-negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Immunoblotting (Western Blot)

This technique was used to measure the expression levels of key apoptosis-regulating proteins.

  • Cell Lysis: Following drug treatment, cells were lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for MCL1, BIM, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method was employed to quantitatively determine the nature of the drug interaction.

  • Dose-Response Curves: Dose-response curves were generated for each drug individually and for the combination at a constant ratio.

  • Median-Effect Analysis: The data was fitted to the median-effect equation to determine the dose of each drug required to produce a 50% effect (IC50).

  • Combination Index (CI) Calculation: The CI was calculated using specialized software (e.g., CompuSyn). The formula for the combination index is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Conclusion

The experimental data robustly supports a strong synergistic interaction between Roginolisib and Venetoclax in various models of hematological malignancies. The well-defined molecular mechanism, involving the dual targeting of critical survival pathways, provides a strong rationale for the clinical investigation of this combination therapy. A Phase I/II clinical trial of Roginolisib in combination with Venetoclax and Rituximab is currently underway for patients with relapsed/refractory CLL, further underscoring the translational potential of these preclinical findings.[1]

References

Comparative Proteomics of Cells Treated with Roginolisib and Other PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of the novel PI3Kδ inhibitor, Roginolisib, alongside other well-documented Phosphoinositide 3-kinase (PI3K) inhibitors. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways to support further research and development in this domain.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. While numerous PI3K inhibitors have been developed, understanding their distinct impacts on the cellular proteome is crucial for predicting efficacy, identifying resistance mechanisms, and discovering novel therapeutic combinations. This guide focuses on Roginolisib, a first-in-class, non-ATP-competitive, allosteric PI3Kδ modulator, and compares its known effects with those of other PI3K inhibitors based on available proteomic and phosphoproteomic data.[1][2][3]

Data Presentation: Quantitative Proteomic Changes

The following tables summarize quantitative data from various studies on the effects of different PI3K inhibitors on protein expression and phosphorylation. It is important to note that direct comparative proteomic studies between Roginolisib and other PI3K inhibitors are not yet widely published. The data presented here is a synthesis of findings from separate studies.

Table 1: Impact of PI3K Inhibitors on Downstream Signaling Proteins

InhibitorTarget(s)Cell Line/ModelProteinChange in PhosphorylationReference
Roginolisib (IOA-244) PI3Kδ (highly selective)Malignant Pleural Mesothelioma (MPM) cells, Hematologic malignancy cell linesAKT, ERK, FOXO1, GSK3α/βDose-dependent decrease[4][5]
Buparlisib (BKM120) Pan-Class I PI3KTriple-Negative Breast Cancer (TNBC) PDX modelsAKTConsistent reduction[6]
LY294002 Broad-spectrum Class I PI3KHuman cancer cell lines (JFCR-39)Ribosomal P2 proteinPhosphorylated form (11.8 kDa) positively correlated with sensitivity; Unphosphorylated form (11.6 kDa) negatively correlated[7]
BEZ-235 Pan-PI3K, mTORER+ breast cancer cell linesER, PRIncreased expression of ER and ER target genes[8][9]
AS-252424 (PI3Kγ inhibitor) PI3KγPancreatic cancer cellsAktReactivation of Akt observed after treatment[10]

Table 2: Proteomic Biomarkers of Resistance to PI3K Inhibition

InhibitorCancer TypeResistance-Associated Proteins/PathwaysMethodReference
Buparlisib (BKM120) Triple-Negative Breast Cancer (TNBC)Upregulated MAPK/MEK signaling, NEK9, MAP2K4Mass Spectrometry-based Proteomics, Kinome Profiling[11]
Buparlisib (BKM120) Triple-Negative Breast Cancer (TNBC)Various baseline and treatment-induced proteomic markersReverse Phase Protein Array (RPPA)[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key experiments cited in the comparison of PI3K inhibitors.

Cell Lysis and Protein Digestion for Mass Spectrometry-Based Proteomics

This protocol outlines a general procedure for preparing cell lysates for proteomic analysis, as would be used to compare the effects of different PI3K inhibitors.

  • Cell Culture and Treatment: Seed cells (e.g., TNBC cell lines) in appropriate culture dishes and allow them to adhere. Treat cells with the desired concentrations of PI3K inhibitors (e.g., Roginolisib, Buparlisib) or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation: Reduce disulfide bonds by incubating the protein lysate with dithiothreitol (DTT). Alkylate the resulting free thiols with iodoacetamide.

  • Protein Digestion: Dilute the urea concentration to less than 2 M. Digest the proteins into peptides overnight using a protease such as trypsin.

  • Peptide Cleanup: Acidify the peptide solution and desalt it using a solid-phase extraction (SPE) column (e.g., C18).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.[11]

Western Blotting for Downstream Signaling Pathway Analysis

This protocol is used to assess the effect of PI3K inhibitors on the phosphorylation status of key downstream proteins like AKT.[2]

  • Cell Treatment and Lysis: Treat cells with PI3K inhibitors as described above. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., p-AKT Ser473, total AKT).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Reverse Phase Protein Array (RPPA)

RPPA is a high-throughput antibody-based technique used to quantify the expression of multiple proteins and phosphoproteins simultaneously.[12]

  • Lysate Preparation: Prepare cell or tumor lysates as described for Western blotting.

  • Protein Quantification and Denaturation: Quantify the protein concentration and denature the lysates.

  • Serial Dilution: Serially dilute the lysates.

  • Array Printing: Spot the diluted lysates onto nitrocellulose-coated slides using a robotic arrayer.

  • Immunostaining: Incubate each array with a specific primary antibody followed by a labeled secondary antibody.

  • Signal Detection and Quantification: Scan the arrays and quantify the signal intensity for each spot.

  • Data Normalization and Analysis: Normalize the data to account for variations in protein loading and perform statistical analysis to identify differentially expressed proteins.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative proteomics of PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors PI3K Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation FOXO FOXO AKT->FOXO Inhibition GSK3 GSK3 AKT->GSK3 Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Cycle Cell Cycle Progression FOXO->Cell_Cycle Inhibition GSK3->Cell_Cycle Inhibition Growth Cell Growth S6K->Growth Proliferation Proliferation FourEBP1->Proliferation Roginolisib Roginolisib (PI3Kδ selective) Roginolisib->PI3K Inhibition Other_PI3Ki Other PI3K Inhibitors (e.g., Buparlisib, LY294002) Other_PI3Ki->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_outcomes Outcomes Cell_Culture Cell Culture Treatment Treatment (Roginolisib vs. Other PI3Ki) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion Lysis->Digestion Peptide_Cleanup Peptide Cleanup Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS DB_Search Database Search (Protein Identification) LC_MSMS->DB_Search Quantification Protein Quantification DB_Search->Quantification Stats Statistical Analysis (Differential Expression) Quantification->Stats Bioinformatics Bioinformatics Analysis (Pathway, Network) Stats->Bioinformatics Biomarkers Biomarker Discovery Bioinformatics->Biomarkers Mechanisms Mechanism of Action & Resistance Bioinformatics->Mechanisms Targets New Drug Targets Bioinformatics->Targets

Caption: A generalized workflow for comparative proteomic analysis.

References

Safety Operating Guide

Proper Disposal of Roginolisib Hemifumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Roginolisib hemifumarate must adhere to strict safety and disposal protocols due to its potential health risks and environmental hazards. This guide provides essential, step-by-step instructions for the proper disposal of this potent PI3Kδ inhibitor, ensuring the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a hazardous substance with potential for carcinogenicity, reproductive toxicity, and specific target organ toxicity.[1] It is also hazardous to the aquatic environment.[1]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or protective clothing

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[2]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment and to ensure it is handled as hazardous chemical waste.[1]

1. Unused or Expired Solid Compound:

  • Do not dispose of solid this compound in the regular trash or down the drain.

  • Carefully place the original container with the unused compound into a larger, clearly labeled, and sealed waste container designated for hazardous chemical waste.

  • The waste container should be made of a material compatible with the chemical.

2. Contaminated Labware and Materials:

  • Items such as pipette tips, centrifuge tubes, and weighing paper that have come into direct contact with this compound should be considered contaminated.

  • These materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.

3. Solutions Containing this compound:

  • Aqueous or solvent-based solutions containing this compound should not be poured down the drain.

  • Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Be mindful of chemical compatibility if mixing with other waste streams.

4. Spill Management:

  • In the event of a spill, prevent the material from entering drains or water courses.[1][2]

  • For small spills, absorb the material with a non-reactive absorbent material (e.g., diatomite, universal binders).[2]

  • Carefully collect the absorbent material and the spilled substance into a sealed container for hazardous waste.

  • Decontaminate the spill area by scrubbing with alcohol and then thoroughly cleaning with soap and water.[2]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Waste Collection and Final Disposal

All waste containing this compound must be disposed of through your institution's hazardous waste management program. This typically involves the following steps:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected.

  • Collection: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]

  • Incineration: Hazardous pharmaceutical waste is typically disposed of via incineration by a licensed environmental management vendor to ensure complete destruction.[3]

Quantitative Data Summary

ParameterValueReference
Storage Temperature (Powder) -20°C for up to 3 years[2]
Storage Temperature (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Experimental Protocols

Spill Decontamination Protocol:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Don PPE: Ensure appropriate PPE is worn before approaching the spill.

  • Containment: For liquid spills, use an absorbent material to contain the spill and prevent it from spreading. For solid spills, carefully scoop or wipe up the material, avoiding the creation of dust.

  • Collection: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated hazardous waste container.

  • Decontamination: Wipe down the spill surface with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining residue. Follow this with a thorough cleaning using soap and water.

  • Waste Disposal: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.

Visualizing the Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Unused Solid or Contaminated Labware waste_type->solid_waste Solid liquid_waste Solutions Containing Roginolisib waste_type->liquid_waste Liquid spill_waste Spill Debris & Absorbent Material waste_type->spill_waste Spill collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_spill Collect in a Labeled, Sealed Hazardous Waste Container spill_waste->collect_spill store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration Professional Disposal via Incineration contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Roginolisib Hemifumarate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) guidelines are crucial for the safe handling of Roginolisib hemifumarate, a potent and selective PI3Kδ inhibitor. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with handling this potent compound.

While a Safety Data Sheet (SDS) for Roginolisib from one supplier suggests it is not a hazardous substance, it is prudent to handle it with a high degree of caution due to its mechanism of action as a potent enzyme inhibitor.[1] Best practices for handling similar potent pharmaceutical compounds, such as CDK9 inhibitors, should be adopted.[2][3]

Engineering Controls and Work Practices

Before beginning any work with this compound, ensure that a current Safety Data Sheet is accessible. All work with the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be immediately accessible.[2]

When weighing the solid powder, always use a ventilated balance enclosure or a chemical fume hood to prevent the generation of airborne particles.[3] Use dedicated labware for handling this compound to prevent cross-contamination. After completion of work, thoroughly decontaminate all surfaces and equipment.

Personal Protective Equipment (PPE) Recommendations

A thorough risk assessment should be conducted for each specific procedure to determine the necessary level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound in both powder and solution forms.

Task Recommended Personal Protective Equipment (PPE)
Handling Powder Gloves: Double pair of chemotherapy-rated nitrile gloves.[2][4] Gown/Lab Coat: Disposable, hazardous drug-resistant gown.[2][4] Eye Protection: Safety glasses with side shields or chemical splash goggles.[2] Respiratory Protection: NIOSH-approved respirator (e.g., N95) is recommended, especially for handling larger quantities or when there is a risk of aerosolization.[2][3] Face Protection: A face shield may be necessary for additional splash protection.[2]
Handling Solutions Gloves: Double pair of chemotherapy-rated nitrile gloves.[2][4] Gown/Lab Coat: Disposable, fluid-resistant gown.[2][4] Eye Protection: Chemical splash goggles.[2] Face Protection: A face shield should be worn for splash protection.[2]

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Conduct Risk Assessment prep1->prep2 prep3 Prepare Engineering Controls (Fume Hood / BSC) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handling1 Weigh Solid in Ventilated Enclosure prep4->handling1 Proceed to Handling handling2 Prepare Solutions in Fume Hood handling1->handling2 handling3 Use Dedicated Labware handling2->handling3 post1 Decontaminate Surfaces & Equipment handling3->post1 Proceed to Post-Handling post2 Doff PPE Correctly post1->post2 post3 Dispose of Contaminated Waste in Hazardous Waste Stream post2->post3

Caption: Workflow for Safe Handling and Disposal of this compound.

Emergency Procedures

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

Skin Contact: Remove any contaminated clothing and thoroughly rinse the affected skin area with water. Seek medical attention.[2]

Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

Spill: For small spills, wear the appropriate PPE, cover the spill with an absorbent material, and gently sweep it into a designated hazardous waste container. Clean the spill area with soap and water, followed by 70% ethanol.[3] For large spills, evacuate the area and alert others.

Disposal Plan

All consumables that have come into direct contact with this compound, including gloves, pipette tips, vials, and bench covers, must be disposed of in a dedicated solid hazardous waste stream.[3] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.